molecular formula C22H22BrO2P B044123 (3-Carboxypropyl)triphenylphosphonium bromide CAS No. 17857-14-6

(3-Carboxypropyl)triphenylphosphonium bromide

Cat. No.: B044123
CAS No.: 17857-14-6
M. Wt: 429.3 g/mol
InChI Key: NKVJKVMGJABKHV-UHFFFAOYSA-N
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Description

(3-Carboxypropyl)triphenylphosphonium bromide is a highly versatile and valuable reagent in chemical biology and organic synthesis. Its primary research application is as a mitochondria-targeting moiety. The triphenylphosphonium cation is lipophilic and readily permeates lipid bilayers, and its positive charge drives accumulation within the negatively charged mitochondrial matrix, driven by the membrane potential. By conjugating this vector to other molecules, researchers can effectively deliver probes, drugs, or antioxidants specifically to mitochondria to study function, measure membrane potential, or investigate therapeutic strategies for oxidative stress-related diseases.

Properties

IUPAC Name

3-carboxypropyl(triphenyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21O2P.BrH/c23-22(24)17-10-18-25(19-11-4-1-5-12-19,20-13-6-2-7-14-20)21-15-8-3-9-16-21;/h1-9,11-16H,10,17-18H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVJKVMGJABKHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CCCC(=O)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrO2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70443905
Record name (3-Carboxypropyl)(triphenyl)phosphanium bromide
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Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17857-14-6
Record name (3-Carboxypropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70443905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Carboxyprop-1-yl)(triphenyl)phosphonium bromide
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the core physical and chemical properties of (3-Carboxypropyl)triphenylphosphonium bromide (CAS No. 17857-14-6), a versatile phosphonium salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical insights into its application, particularly focusing on its role as a Wittig reagent and a mitochondrial-targeting moiety.

Introduction and Strategic Importance

This compound is a quaternary phosphonium salt that has garnered significant interest in organic synthesis and medicinal chemistry.[1] Its bifunctional nature, possessing both a lipophilic triphenylphosphonium cation and a hydrophilic carboxylic acid group, makes it a unique and valuable reagent.[1][2] The triphenylphosphonium group is the cornerstone of the Wittig reaction, a powerful method for carbon-carbon bond formation to synthesize alkenes from aldehydes and ketones.[1][3][4]

Beyond classical organic synthesis, the delocalized positive charge on the phosphorus atom allows the molecule to act as a mitochondrial-targeting vehicle.[5] Due to the significant negative membrane potential of the inner mitochondrial membrane, this cationic moiety facilitates the accumulation of molecules it is attached to within the mitochondria.[5] This property is extensively exploited in drug delivery systems for targeting therapeutics to mitochondria, which is crucial for treating diseases associated with mitochondrial dysfunction, including certain cancers.[2][5][6][]

Chemical Identity and Core Physical Properties

A clear understanding of the fundamental properties of this compound is essential for its proper handling, storage, and application in experimental design.

Chemical Structure

The structure consists of a central phosphorus atom bonded to three phenyl rings and a carboxypropyl chain, with a bromide counter-ion.

Caption: Chemical Structure of this compound.

Summary of Physical Properties

The following table consolidates the key physical and chemical identifiers for this compound.

PropertyValueReference(s)
CAS Number 17857-14-6[8][9][10]
Molecular Formula C₂₂H₂₂BrO₂P[9][10][11]
Molecular Weight 429.29 g/mol [8][10][11]
Appearance White to off-white or light yellow crystalline powder, crystals, or granules.[1][2][9][12][13][1][2][9][12][13]
Melting Point 244-247 °C (lit.); other reported ranges include 246.0 to 250.0 °C.[2][8][9][12][13][2][8][9][12][13]
Solubility Soluble in water and ethanol.[9][10][13][14] Moderately soluble in methanol and dimethylformamide (DMF).[1][13] Very slightly soluble in chloroform.[13][1][9][10][13][14]
Sensitivity Hygroscopic.[9][14][9][14]
Storage Temperature Room temperature, under an inert atmosphere.[9][14][9][14]
Topological Polar Surface Area (TPSA) 37.3 Ų[1][15][16]
LogP 0.84930[9][13]

Spectroscopic Data for Structural Elucidation

Confirmation of the chemical structure and assessment of purity are routinely performed using spectroscopic methods. While raw spectral data is beyond the scope of this guide, several suppliers and chemical databases confirm the availability of NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectra for this compound.[17][18][19] This data is critical for quality control in both research and manufacturing settings.

Key Experimental Protocols

The following sections detail validated methodologies for the synthesis and characterization of this compound, providing the causal logic behind key procedural steps.

Protocol 1: Synthesis from 4-Bromobutyric Acid

This compound is most commonly synthesized via a nucleophilic substitution reaction between triphenylphosphine and 4-bromobutyric acid. The lone pair on the phosphorus atom attacks the electrophilic carbon bearing the bromine atom, displacing bromide and forming the C-P bond to yield the phosphonium salt.

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 4-Bromobutyric Acid Mix Combine reactants (optional: in solvent like Toluene or MeCN) Reactant1->Mix Reactant2 Triphenylphosphine Reactant2->Mix Heat Heat to reflux (~105-140°C for 2-48h) Mix->Heat Cool Cool to Room Temp. (Product precipitates) Heat->Cool Wash Wash/Suspend in Solvent (e.g., Chloroform, Ether) Cool->Wash Filter Vacuum Filtration Wash->Filter Dry Dry in vacuo Filter->Dry Product (3-Carboxypropyl)triphenyl- phosphonium bromide (White Solid) Dry->Product

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser and under an argon or nitrogen atmosphere, combine 4-bromobutyric acid (1.0 eq.) and triphenylphosphine (1.0 eq.).[1][20] Some procedures perform this neat (solvent-free), while others use a solvent such as toluene or acetonitrile.[1][10][16]

    • Causality: The inert atmosphere is crucial to prevent potential oxidation of triphenylphosphine at elevated temperatures. The 1:1 molar ratio ensures complete consumption of the starting materials.

  • Reaction: Heat the mixture to reflux. The exact temperature and duration vary by procedure, ranging from 105°C to 140°C for 2 to 48 hours.[1][10][16][20] The reaction mixture may initially melt to a homogenous solution before the product begins to precipitate as a solid.[20]

    • Causality: The high temperature provides the necessary activation energy for the Sₙ2 reaction to proceed at a practical rate. The formation of a precipitate drives the reaction to completion according to Le Chatelier's principle.

  • Isolation and Purification: After the reaction period, cool the mixture to room temperature. The resulting solid mass is broken up and suspended in a solvent like chloroform or diethyl ether with vigorous stirring.[20][21]

    • Causality: This washing step is critical for removing any unreacted starting materials or non-polar impurities. The desired phosphonium salt product is generally insoluble in these organic solvents, allowing for its purification by filtration.

  • Final Collection: Collect the white solid product by vacuum filtration, wash it with additional diethyl ether, and dry it in a vacuum oven.[20][21]

Protocol 2: Melting Point Determination

The melting point is a primary indicator of a compound's purity. A sharp melting range close to the literature value suggests high purity, whereas a broad or depressed range indicates the presence of impurities.

Step-by-Step Methodology:

  • Sample Preparation: Ensure the crystalline product from Protocol 1 is completely dry and finely powdered.

  • Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in a calibrated melting point apparatus.

  • Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (approx. 244°C).[9][13] Then, decrease the heating rate to 1-2°C per minute.

    • Causality: A slow heating rate near the melting point is essential to ensure thermal equilibrium between the sample and the thermometer, allowing for an accurate reading.

  • Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Protocol 3: Qualitative Solubility Assessment

Understanding the solubility profile is vital for choosing appropriate solvents for reactions, purification, and formulation.

Step-by-Step Methodology:

  • Preparation: Place approximately 10-20 mg of the compound into separate test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, ethanol, methanol, DMF, chloroform).[1][9][13]

  • Observation: Agitate each tube vigorously for 1-2 minutes. Observe and record whether the solid dissolves completely, partially, or not at all.

    • Causality: This simple test provides a practical basis for solvent selection. The observed solubility in polar solvents like water and ethanol is consistent with the salt-like, ionic character of the phosphonium bromide, while the carboxy group also contributes to polarity.[9][10][13]

Applications in Research and Development

The unique physical properties of this compound directly enable its primary applications.

The Wittig Reaction

Its most traditional use is as a precursor to a phosphorus ylide for the Wittig reaction.[1] The carboxylic acid can be deprotonated along with the α-carbon, or it can be protected and deprotected as needed for a specific synthetic route. This allows for the synthesis of complex molecules containing an alkene and a carboxylic acid moiety.

Mitochondrial Targeting in Drug Delivery

The compound's role as a mitochondrial targeting agent is of high interest in modern drug development.[2][5][6]

MitochondrialTargeting cluster_cell Cell cluster_mito Mitochondrion Cell Membrane Cell Membrane Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Outer Membrane Outer Membrane Cytoplasm->Outer Membrane Inner Membrane\n(High Negative Potential, -180mV) Inner Membrane (High Negative Potential, -180mV) Outer Membrane->Inner Membrane\n(High Negative Potential, -180mV) Strongly Attracted & Accumulates Matrix Matrix Inner Membrane\n(High Negative Potential, -180mV)->Matrix Molecule (3-Carboxypropyl)triphenyl- phosphonium bromide (TPP Cation) Molecule->Cell Membrane Crosses via membrane potential

Caption: Mechanism of mitochondrial accumulation driven by membrane potential.

The large, delocalized lipophilic cation (TPP⁺) is driven across the mitochondrial inner membrane by the strong negative membrane potential.[5] This allows for the targeted delivery of attached therapeutic agents, enhancing their efficacy and reducing off-target side effects.[2][] It is a reactant for preparing numerous bioactive compounds, including:

  • Histone deacetylase (HDAC) inhibitors with antitumor activity.[8]

  • Antimalarial agents like boron-containing benzoxaboroles.[8]

  • Antimycobacterial and antifungal agents.[9][10]

  • Inhibitors of protein tyrosine phosphatase 1B, a target for diabetes and obesity treatment.[8]

  • Sphingosine 1-phosphate-1 receptor antagonists.[][10]

Conclusion

This compound is more than a simple organic salt; it is a strategic tool for synthetic and medicinal chemists. Its well-defined physical properties—a high melting point indicative of stability, predictable solubility in polar solvents, and a hygroscopic nature—are critical parameters for its successful application. The dual functionality of its structure underpins its utility in both robust C-C bond formation and sophisticated, targeted drug delivery strategies, making it a compound of enduring importance in scientific research.

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(3-Carboxypropyl)triphenylphosphonium bromide chemical structure and CAS number 17857-14-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (3-Carboxypropyl)triphenylphosphonium bromide (CAS: 17857-14-6): Synthesis, Properties, and Applications in Modern Research

Introduction

This compound, registered under CAS number 17857-14-6, is a quaternary phosphonium salt that has emerged as a cornerstone reagent in diverse fields of chemical and biomedical research.[1][2] Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation tethered to a hydrophilic carboxylic acid via a propyl linker, bestows upon it a remarkable versatility. This duality allows it to function as a classical Wittig reagent for alkene synthesis, a powerful mitochondrial-targeting vector for drug delivery, and a pivotal intermediate in the synthesis of complex bioactive molecules.[3][4][5] This guide, intended for researchers, chemists, and drug development professionals, provides an in-depth exploration of its synthesis, physicochemical properties, and critical applications, grounded in mechanistic principles and field-proven methodologies.

Section 1: Physicochemical Profile & Structural Elucidation

This compound is a white to off-white crystalline solid at ambient temperature.[1][3] Its structure combines the bulky, non-polar triphenylphosphine group with a polar carboxypropyl chain, leading to moderate solubility in polar organic solvents like methanol and ethanol, and appreciable solubility in water.[1][6][7] A critical, often overlooked property is its hygroscopic nature, necessitating storage in a dry, inert atmosphere to maintain its integrity.[3][8]

Table 1: Key Physicochemical Properties
PropertyValueReference(s)
CAS Number 17857-14-6[2]
Molecular Formula C₂₂H₂₂BrO₂P[2][9]
Molecular Weight 429.29 g/mol [2][9]
Appearance White to off-white crystalline powder or granules[1][3]
Melting Point 244-247 °C (lit.)[2][3][10]
Solubility Soluble in water, ethanol, methanol, DMF.[1][3][6][11][1][3][6][11]
Canonical SMILES C1=CC=C(C=C1)O)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-][1][12]
InChI Key NKVJKVMGJABKHV-UHFFFAOYSA-N[1][9][12]
Chemical Structure Diagram

G cluster_0 Reaction cluster_1 Work-up & Purification A Combine Triphenylphosphine & 4-Bromobutyric Acid (1:1) B Heat under Argon (140°C, 3h) A->B C Cool to RT B->C D Suspend in Refluxing CHCl₃ C->D E Dilute with Ether D->E F Filter & Wash with Ether E->F G High-Purity Product F->G

Caption: Workflow for the synthesis of this compound.

Section 3: Core Applications in Synthesis and Drug Development

The bifunctional nature of this phosphonium salt is the key to its broad utility, serving distinct but equally important roles in organic synthesis and medicinal chemistry.

The Wittig Reaction: A Versatile Olefination Tool

The most traditional application is its use as a precursor to a Wittig reagent. [1][13]The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes by forming a new carbon-carbon double bond. [14][15] Mechanistic Insight: The process begins with the deprotonation of the phosphonium salt at the carbon alpha to the phosphorus atom. This requires a strong, non-nucleophilic base (e.g., NaHMDS, n-BuLi) to generate the highly reactive phosphorus ylide. [14][16]This ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting betaine intermediate rapidly collapses to form a four-membered oxaphosphetane ring, which then fragments to yield the desired alkene and the thermodynamically stable triphenylphosphine oxide, the driving force of the reaction. [14][16]

G Phosphonium (Ph)₃P⁺-CH₂R Br⁻ (Phosphonium Salt) Ylide (Ph)₃P=CHR (Phosphorus Ylide) Phosphonium->Ylide Deprotonation Base Strong Base (e.g., NaHMDS) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R'C(=O)R'' (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene R'R''C=CHR (Alkene Product) Oxaphosphetane->Alkene Fragmentation TPO (Ph)₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig Reaction.

Causality in Protocol: The choice of a strong base like sodium bis(trimethylsilyl)amide (NaHMDS) is deliberate; its bulky silyl groups render it non-nucleophilic, preventing unwanted side reactions with the phosphonium salt or the carbonyl compound, ensuring that it only functions as a proton abstractor. [17]The carboxylic acid on the phosphonium salt must be protected or deprotonated first, as the strong base would otherwise react with this acidic proton.

Mitochondrial Targeting: Delivering Payloads to the Cell's Powerhouse

A paradigm-shifting application lies in its use as a vector for targeting mitochondria. [4][18]This is of immense interest in drug development for treating cancers and diseases linked to mitochondrial dysfunction. [][20] The Underlying Principle: The accumulation of the triphenylphosphonium (TPP) cation within mitochondria is a direct consequence of the large mitochondrial membrane potential (ΔΨm), which is approximately -150 to -180 mV (negative inside). [18]The positive charge of the TPP cation is delocalized over the three phenyl rings, creating a lipophilic cation that can readily pass through cellular and mitochondrial membranes. According to the Nernst equation, this large negative potential drives the massive accumulation of the TPP cation inside the mitochondrial matrix, where concentrations can be 100- to 1000-fold higher than in the cytoplasm. [18]Notably, many cancer cells exhibit an even higher membrane potential than normal cells, providing a degree of passive tumor selectivity. [18]

G cluster_cell Cell cluster_mito Mitochondrion Extracellular Extracellular Space Cytoplasm Cytoplasm (Membrane Potential: -30 to -60 mV) Extracellular->Cytoplasm Passive Diffusion Payload TPP-Drug Conjugate MitoMatrix Mitochondrial Matrix (Membrane Potential: -150 to -180 mV) Cytoplasm->MitoMatrix ΔΨm-Driven Accumulation

Caption: TPP-mediated drug accumulation in mitochondria.

Applications in Drug Delivery: The carboxylic acid group on this compound serves as a convenient chemical handle. It can be readily coupled to amine or hydroxyl groups on therapeutic agents (e.g., doxorubicin), imaging probes, or nanoparticles using standard amide or ester bond-forming chemistry. [][21]This strategy has been successfully employed to enhance the efficacy of anticancer drugs by delivering them directly to the site of cellular respiration and apoptosis control. [][21]

Role as a Key Synthetic Intermediate

Beyond its direct use, this reagent is a building block for numerous complex, biologically active molecules. The combination of the phosphonium salt for olefination and the carboxylic acid for further functionalization makes it a valuable synthon.

Table 2: Examples of Bioactive Molecules Synthesized Using the Reagent
Bioactive Compound ClassTherapeutic AreaRole of ReagentReference(s)
Sphingosine 1-phosphate-1 (S1P1) Receptor AntagonistsAutoimmune Diseases, Multiple SclerosisWittig reagent to construct key alkene backbone[3][6][]
Boron-Containing BenzoxaborolesAntimalarialWittig reagent for C-C bond formation
Oleanolic Acid DerivativesDiabetes, ObesityWittig reagent for structural modification[21]
Benzosuberene AnalogsAnticancerReagent for synthesis of tubulin assembly inhibitors[6]
Mitochondrial Vitamin E MetabolitesCellular Biology ResearchMitochondrial targeting and synthetic intermediate[3][6]

Section 4: Handling, Safety, and Storage

As with any laboratory chemical, proper handling of this compound is essential for user safety and reagent integrity.

Storage: The compound is hygroscopic and should be stored in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (e.g., in a desiccator with argon or nitrogen). [3][8] Handling: Avoid breathing dust, vapor, or mist. [8]Use adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. [22]Facilities should be equipped with an eyewash station and a safety shower. [8]

Table 3: GHS Hazard and Safety Information
InformationReference(s)
Pictogram GHS07 (Exclamation Mark)[11]
Signal Word Warning[11]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[11]
Precautionary Statements P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[23]

Conclusion

This compound is far more than a simple phosphonium salt; it is a sophisticated molecular tool that bridges the gap between classical organic synthesis and advanced biomedical applications. Its reliability as a Wittig reagent, combined with its scientifically validated role as a mitochondrial-targeting vector, ensures its continued and expanding importance in academic and industrial laboratories. For drug development professionals, its ability to deliver therapeutic payloads to a specific organelle offers a compelling strategy to enhance efficacy and overcome challenges like drug resistance. Understanding the principles behind its synthesis and diverse reactivity empowers researchers to leverage its full potential in creating next-generation therapeutics and novel chemical entities.

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Synthesis of (3-Carboxypropyl)triphenylphosphonium bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt of significant interest in organic synthesis. It serves as a key reagent in the Wittig reaction, a powerful method for creating carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or ketone.[1][2][3] The presence of both a phosphonium salt and a carboxylic acid moiety within the same molecule makes it a versatile building block, enabling the introduction of a four-carbon chain with a terminal carboxylic acid group. This functionality is invaluable in the synthesis of complex molecules, including natural products, pharmaceuticals, and advanced materials.[4][5] This guide provides an in-depth exploration of a reliable synthesis route for this compound, detailing the underlying mechanism, a step-by-step experimental protocol, purification, and characterization.

Reaction Mechanism and Rationale

The synthesis of this compound is achieved through the reaction of triphenylphosphine (PPh₃) and 4-bromobutyric acid. This transformation proceeds via a classic bimolecular nucleophilic substitution (S_N2) mechanism.

Mechanism:

  • Nucleophilic Attack: The phosphorus atom of triphenylphosphine possesses a lone pair of electrons, rendering it an effective nucleophile.[1] It attacks the electrophilic carbon atom bonded to the bromine atom in 4-bromobutyric acid.

  • Transition State: A trigonal bipyramidal transition state is formed where the P-C bond is forming concurrently with the C-Br bond breaking.

  • Product Formation: The bromide ion is displaced as a leaving group, resulting in the formation of the quaternary phosphonium salt, this compound.

The reaction is typically performed at elevated temperatures, often without a solvent (neat), to drive the reaction to completion.[6][7] The high temperature provides the necessary activation energy for the reaction between the two solid reactants, which melt to form a homogeneous solution before the product precipitates.[6]

Experimental Workflow: Synthesis Protocol

The following diagram outlines the key stages in the synthesis and purification of this compound.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Combine 4-Bromobutyric Acid Triphenylphosphine heating 2. Heat under Argon (130-140°C, 2-3h) reagents->heating Neat Reaction cool 3. Cool to RT (Solid Mass Forms) heating->cool suspend 4. Suspend in refluxing Chloroform cool->suspend precipitate 5. Precipitate with Ether suspend->precipitate filter 6. Filter & Wash with Ether precipitate->filter dry 7. Dry in vacuo filter->dry product Final Product: (3-Carboxypropyl)triphenyl- phosphonium bromide dry->product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established literature procedures which have been demonstrated to provide high yields of the target compound.[6][7]

Materials and Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Oil bath or heating mantle with temperature control

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

  • Büchner funnel and flask for vacuum filtration

  • Standard laboratory glassware

Reagents:

  • 4-Bromobutyric acid

  • Triphenylphosphine (PPh₃)

  • Chloroform (CHCl₃)

  • Diethyl ether (Et₂O)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-bromobutyric acid (1.0 eq) and triphenylphosphine (1.0 eq). The reaction is often performed on a scale of 0.60 mol.[6]

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the system with an inert gas, such as argon.

  • Heating: Heat the solid mixture in an oil bath to 130-140°C.[6][7] Initially, the solids will melt to form a clear, homogeneous solution. After a few minutes of heating, the product will begin to precipitate.

  • Reaction Time: Maintain the reaction at this temperature for 2-3 hours under an inert atmosphere.[6][7]

  • Cooling: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. The product will solidify into a hard mass.

  • Purification - Recrystallization:

    • Break up the solid mass.

    • Suspend the crude solid in chloroform (approx. 2.5 mL per gram of starting acid) and heat the mixture to reflux.[6][7]

    • While stirring, dilute the suspension with diethyl ether (approx. 8-10 mL per gram of starting acid) to precipitate the product.[6]

    • Continue stirring the suspension at room temperature for 30 minutes.

  • Isolation:

    • Cool the suspension in an ice bath (0°C) to maximize precipitation.[6][7]

    • Collect the white solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold diethyl ether.

  • Drying: Dry the purified product in a vacuum oven or desiccator to remove residual solvents. The final product should be a white crystalline solid.[8]

Quantitative Data Summary

The following table summarizes typical quantities and expected outcomes for this synthesis.

ParameterValueReference
Starting Materials
4-Bromobutyric acid1.0 eq (e.g., 100 g, 0.60 mol)[6]
Triphenylphosphine1.0 eq (e.g., 157.1 g, 0.60 mol)[6]
Reaction Conditions
Temperature130-140°C[6][7]
Time2-3 hours[6][7]
SolventNone (Neat)[6][7]
Purification Solvents
Primary SolventChloroform[6]
Anti-SolventDiethyl ether[6]
Product Information
AppearanceWhite crystalline powder/solid[4][8]
Molecular FormulaC₂₂H₂₂BrO₂P[5]
Molecular Weight429.29 g/mol [5]
Melting Point244-247°C[4]
Expected Yield>90%[7]

Characterization

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum (typically run in DMSO-d₆) will show characteristic multiplets for the aromatic protons of the triphenylphosphonium group (usually in the δ 7.7-8.0 ppm range). The aliphatic protons of the carboxypropyl chain will appear as distinct multiplets in the upfield region (δ 1.8-3.8 ppm). The acidic proton of the carboxyl group will be a broad singlet at a downfield chemical shift (>12 ppm).[9]

    • ¹³C NMR: The carbon spectrum will show signals for the aromatic carbons, with the carbon directly attached to the phosphorus appearing as a doublet due to P-C coupling. Signals for the aliphatic carbons and the carbonyl carbon (around 173 ppm) will also be present.

    • ³¹P NMR: A single peak is expected in the phosphorus NMR spectrum, confirming the formation of the phosphonium salt.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the cation. The spectrum should show a prominent peak corresponding to the [(C₆H₅)₃P(CH₂)₃COOH]⁺ ion (m/z 349.13).[10]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a strong, broad absorption band for the O-H stretch of the carboxylic acid (around 3000 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700 cm⁻¹).

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves when handling reagents.

  • Ventilation: Conduct the reaction and solvent handling in a well-ventilated fume hood. Triphenylphosphine can be an irritant.[11]

  • Reagent Handling: 4-Bromobutyric acid is corrosive and can cause skin and eye irritation. Avoid inhalation and direct contact.

  • Thermal Hazards: The reaction is conducted at high temperatures. Use appropriate care when handling the hot reaction flask and oil bath.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

By following this comprehensive guide, researchers can reliably synthesize and purify this compound, a critical reagent for advancing synthetic organic chemistry projects.

References

  • PrepChem. Synthesis of B. This compound. [Link]

  • Molbase. This compound 17857-14-6 wiki. [Link]

  • PrepChem. Synthesis of A. (Carboxypropyl)triphenylphosphonium bromide. [Link]

  • LookChem. This compound. [Link]

  • SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

  • Organic-Chemistry.org. Triphenylphosphine - Common Organic Chemistry. [Link]

  • National Center for Biotechnology Information. Metal-Free Synthesis of Aryltriphenylphosphonium Bromides by the Reaction of Triphenylphosphine with Aryl Bromides in Refluxing Phenol. [Link]

  • Organic-Chemistry.org. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

  • MPG.PuRe. SUPPORTING INFORMATION. [Link]

  • Web Pages. 8. Wittig Reaction. [Link]

  • Harvey Mudd College. Experiment 13 reactions of PPh3. [Link]

  • University of Delaware. The WITTIG REACTION With CHEMILUMINESCENCE! [Link]

  • Biotage. PPS389.V.1 PS-Triphenylphosphine.indd. [Link]

  • Semantic Scholar. Rapid synthesis of ( 3-bromopropyl ) triphenylphosphonium bromide or iodide. [Link]

  • Chegg.com. Solved Synthesis of 4-vinylbenzoic acid using the Wittig. [Link]

  • The Royal Society of Chemistry. Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • YouTube. Triphenyl Phosphine PPh3Phosphonium Ylide, DEAD,Wittig Reaction, Wadsworth Emmons reagent, Mitsunobu. [Link]

  • Google Patents. CN106046053A - Preparation method of [3-(dimethylamino)propyl]triphenylphosphonium bromide hydrobromide.

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A Technical Guide to the Spectroscopic Characterization of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(3-Carboxypropyl)triphenylphosphonium bromide is a quaternary phosphonium salt that finds significant application in organic synthesis, particularly as a reagent in Wittig reactions for the formation of carbon-carbon double bonds.[1][2] Its utility also extends to its use in the preparation of various biologically active molecules, including antimalarial and antimycobacterial agents.[3] A thorough understanding of its chemical structure and purity is paramount for its effective application, and this is primarily achieved through a combination of spectroscopic techniques.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretation of these spectra is discussed in detail, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important reagent.

Molecular Structure and Overview

The structural integrity of this compound is the foundation of its reactivity. The molecule consists of a positively charged phosphorus atom bonded to three phenyl groups and a carboxypropyl chain, with a bromide anion providing charge neutrality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.

¹H NMR Spectroscopy: Probing the Proton Environment

Theoretical Principles: ¹H NMR spectroscopy provides information about the chemical environment of protons in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Electronegative atoms and functional groups deshield nearby protons, causing them to resonate at a higher chemical shift (downfield). Spin-spin coupling between adjacent, non-equivalent protons results in the splitting of NMR signals into multiplets, with the coupling constant (J) providing information about the connectivity of atoms.

Spectral Analysis and Interpretation: The ¹H NMR spectrum of this compound, typically recorded in a solvent like DMSO-d₆[4][5], exhibits distinct signals corresponding to the aromatic protons of the phenyl groups and the aliphatic protons of the carboxypropyl chain.

  • Aromatic Protons (C₆H₅): The fifteen protons of the three phenyl groups typically appear as a complex multiplet in the downfield region of the spectrum, usually between δ 7.7 and 8.0 ppm . The electron-withdrawing nature of the positively charged phosphorus atom deshields these protons.

  • Aliphatic Protons (-CH₂CH₂CH₂COOH):

    • P-CH₂-: The methylene group directly attached to the phosphorus atom is expected to appear as a multiplet around δ 3.6-3.8 ppm . This signal is deshielded due to the adjacent phosphonium center and will show coupling to the neighboring methylene group and to the phosphorus atom (²JP-H).

    • -CH₂- (middle): The central methylene group of the propyl chain is expected to resonate as a multiplet in the range of δ 1.8-2.0 ppm . It will be coupled to the protons of the two adjacent methylene groups.

    • -CH₂-C=O: The methylene group adjacent to the carbonyl group of the carboxylic acid is expected to appear as a triplet around δ 2.5-2.7 ppm , coupled to the neighboring methylene protons.

  • Carboxylic Acid Proton (-COOH): The acidic proton of the carboxyl group is often broad and its chemical shift is highly dependent on the solvent and concentration. It can typically be found in the region of δ 10-12 ppm .

Data Summary: ¹H NMR

Chemical Shift (δ, ppm)MultiplicityAssignment
~ 7.7 - 8.0Multiplet15H, P-(C₆H₅ )₃
~ 3.6 - 3.8Multiplet2H, P-CH₂ -CH₂-CH₂-COOH
~ 1.8 - 2.0Multiplet2H, P-CH₂-CH₂ -CH₂-COOH
~ 2.5 - 2.7Triplet2H, P-CH₂-CH₂-CH₂ -COOH
~ 10 - 12Broad Singlet1H, -COOH
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Theoretical Principles: ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. The chemical shifts of carbon atoms are also influenced by their electronic environment. A key feature in the ¹³C NMR of organophosphorus compounds is the presence of coupling between the phosphorus atom and the carbon atoms (nJP-C), which can provide valuable structural information.

Spectral Analysis and Interpretation: The ¹³C NMR spectrum of this compound in DMSO-d₆[4] will show signals for the aromatic carbons and the aliphatic carbons.

  • Aromatic Carbons (C₆H₅): The carbons of the phenyl groups will appear in the aromatic region (δ 120-140 ppm). Due to coupling with the phosphorus atom, these signals will be split.

    • Cipso: The carbon atom directly attached to the phosphorus will appear as a doublet with a large one-bond P-C coupling constant (¹JP-C) in the range of δ 118-120 ppm .

    • Cortho, Cmeta, Cpara: The other aromatic carbons will also show coupling to the phosphorus atom (²JP-C, ³JP-C, ⁴JP-C) and will resonate in the region of δ 130-135 ppm .

  • Aliphatic Carbons (-CH₂CH₂CH₂COOH):

    • P-CH₂-: The carbon of the methylene group attached to phosphorus will be a doublet due to one-bond P-C coupling (¹JP-C) and will appear around δ 22-24 ppm .

    • -CH₂- (middle): The central methylene carbon will also show P-C coupling (²JP-C) and is expected around δ 18-20 ppm .

    • -CH₂-C=O: The methylene carbon adjacent to the carbonyl group will show a smaller three-bond P-C coupling (³JP-C) and will resonate around δ 30-32 ppm .

  • Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid will appear as a singlet in the downfield region, typically around δ 173-175 ppm .

Data Summary: ¹³C NMR

Chemical Shift (δ, ppm)P-C CouplingAssignment
~ 173-175--C =O
~ 130-135YesC ortho, C meta, C para of P-(C₆H₅)₃
~ 118-120¹JP-CC ipso of P-(C₆H₅)₃
~ 30-32³JP-CP-CH₂-CH₂-C H₂-COOH
~ 22-24¹JP-CP-C H₂-CH₂-CH₂-COOH
~ 18-20²JP-CP-CH₂-C H₂-CH₂-COOH

Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of the absorbed radiation is characteristic of the type of bond and the functional group to which it belongs.

Spectral Analysis and Interpretation: The IR spectrum of solid this compound will display characteristic absorption bands corresponding to its various functional groups.

  • O-H Stretch: A broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is typically involved in hydrogen bonding.

  • C-H Stretch (Aromatic): Absorption bands for the C-H stretching of the phenyl groups are expected just above 3000 cm⁻¹ .

  • C-H Stretch (Aliphatic): The C-H stretching vibrations of the methylene groups of the propyl chain will appear in the region of 2850-2960 cm⁻¹ .

  • C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretching of the carboxylic acid will be present in the range of 1700-1725 cm⁻¹ .

  • C=C Stretch (Aromatic): Several bands in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the aromatic rings.

  • P-C Stretch: The stretching vibration of the phosphorus-carbon bond typically appears in the fingerprint region and can be found around 1100-1200 cm⁻¹ .

  • C-O Stretch and O-H Bend: These vibrations of the carboxylic acid group will give rise to bands in the 1210-1320 cm⁻¹ and 1380-1440 cm⁻¹ regions, respectively.

Data Summary: IR Spectroscopy

Frequency Range (cm⁻¹)IntensityVibrational ModeFunctional Group
2500-3300Broad, StrongO-H StretchCarboxylic Acid
> 3000MediumC-H StretchAromatic
2850-2960MediumC-H StretchAliphatic
1700-1725Strong, SharpC=O StretchCarboxylic Acid
1450-1600Medium-StrongC=C StretchAromatic
1100-1200MediumP-C StretchTriphenylphosphonium
1210-1320MediumC-O StretchCarboxylic Acid
1380-1440MediumO-H BendCarboxylic Acid

Mass Spectrometry (MS)

Theoretical Principles: Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For a quaternary phosphonium salt, which is already charged, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to observe the intact cation. The fragmentation pattern observed in tandem MS (MS/MS) experiments provides valuable information about the structure of the molecule.

Fragmentation Pathway Analysis: The mass spectrum of this compound will not show a molecular ion peak in the traditional sense due to its ionic nature. Instead, the spectrum will be dominated by the signal of the intact cation, [(C₆H₅)₃P(CH₂)₃COOH]⁺ , which has a calculated m/z of 349.13 .

Under fragmentation conditions (e.g., collision-induced dissociation), the cation will break apart in a predictable manner. The primary fragmentation pathways are expected to involve:

  • Loss of the Carboxypropyl Chain: Cleavage of the P-C bond can lead to the formation of the very stable triphenylphosphine cation radical at m/z 262 .

  • Fragmentation of the Carboxypropyl Chain:

    • Loss of a water molecule (H₂O) from the carboxylic acid group can lead to a fragment at m/z 331 .

    • Loss of the entire carboxylic acid group (COOH) can result in a fragment at m/z 304 .

  • Fragmentation of the Phenyl Groups: At higher collision energies, fragmentation of the phenyl rings can occur, leading to the loss of benzene (C₆H₆) and other smaller fragments.

Data Summary: Mass Spectrometry

m/z (calculated)Proposed Fragment Ion
349.13[(C₆H₅)₃P(CH₂)₃COOH]⁺ (Intact Cation)
331.12[(C₆H₅)₃P(CH₂)₃CO]⁺
304.14[(C₆H₅)₃P(CH₂)₂CH₂]⁺
262.09[(C₆H₅)₃P]⁺

Visualization of Proposed Fragmentation Pathway

G parent [(C₆H₅)₃P(CH₂)₃COOH]⁺ m/z = 349 frag1 [(C₆H₅)₃P]⁺ m/z = 262 parent->frag1 - (CH₂)₃COOH frag2 [(C₆H₅)₃P(CH₂)₃CO]⁺ m/z = 331 parent->frag2 - H₂O frag3 [(C₆H₅)₃P(CH₂)₂CH₂]⁺ m/z = 304 parent->frag3 - COOH

Caption: Proposed ESI-MS fragmentation of the (3-Carboxypropyl)triphenylphosphonium cation.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for this compound. Instrument parameters should be optimized for the specific spectrometer being used.

NMR Spectroscopy Protocol
  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of approximately -1 to 13 ppm.

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of approximately 0 to 200 ppm.

    • A longer acquisition time and a greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).

IR Spectroscopy Protocol
  • Sample Preparation (KBr Pellet Method):

    • Grind a small amount (~1-2 mg) of this compound with ~100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

    • Process the spectrum to display in terms of transmittance or absorbance.

Mass Spectrometry Protocol (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

  • Data Acquisition:

    • Infuse the sample solution into the electrospray ionization source of the mass spectrometer.

    • Acquire the mass spectrum in positive ion mode over an appropriate m/z range (e.g., 100-500).

    • For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the parent ion (m/z 349.13) and subjecting it to collision-induced dissociation (CID) with an inert gas (e.g., argon or nitrogen).

Visualization of Experimental Workflow

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample (3-Carboxypropyl)triphenyl- phosphonium bromide NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure IR->Purity MS->Structure

Caption: General workflow for the spectroscopic characterization of this compound.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy confirms the connectivity of the atoms in the molecular structure, while IR spectroscopy verifies the presence of the key functional groups. Mass spectrometry confirms the molecular weight of the cation and provides insights into its fragmentation pattern. This guide serves as a detailed reference for the interpretation of the spectroscopic data of this important synthetic reagent, ensuring its quality and appropriate application in research and development.

References

  • This compound - Optional[13C NMR] - Spectrum - SpectraBase. (n.d.).
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An In-depth Technical Guide to the Solubility and Stability of (3-Carboxypropyl)triphenylphosphonium bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Physicochemical Landscape of a Key Pharmaceutical Building Block

(3-Carboxypropyl)triphenylphosphonium bromide, a versatile Wittig reagent and a cornerstone in the synthesis of complex organic molecules, has garnered significant attention in the pharmaceutical industry. Its utility extends to the preparation of a wide array of therapeutic agents, including antimalarial, antimycobacterial, and antifungal compounds, as well as inhibitors of protein tyrosine phosphatase.[1] Furthermore, its unique molecular architecture makes it an invaluable tool in the development of mitochondrial-targeted drug delivery systems.[2] The phosphonium cation facilitates the transport of molecules across the mitochondrial membrane, a critical advantage in targeting cellular powerhouses in various disease models.

This guide provides an in-depth exploration of two critical physicochemical parameters of this compound: its solubility in various solvent systems and its chemical stability under diverse environmental conditions. A thorough understanding of these properties is paramount for researchers and drug development professionals to ensure consistent and reproducible results in their synthetic endeavors and to develop robust and reliable drug formulations. This document moves beyond a simple recitation of facts, offering insights into the causal relationships between molecular structure and physicochemical behavior, and providing detailed, field-tested protocols for the independent verification and expansion of the data presented herein.

Physicochemical Properties at a Glance

This compound is a white to off-white crystalline solid.[3] Its structure, featuring a triphenylphosphonium cation, a carboxylic acid functional group, and a bromide anion, dictates its physicochemical behavior.

PropertyValueSource
Molecular Formula C₂₂H₂₂BrO₂P[4]
Molecular Weight 429.29 g/mol [4]
Appearance White to off-white crystalline powder/flakes[3][5][6][7]
Melting Point 244-247 °C (lit.)[1][5][8]
Purity (typical) >95.0% (HPLC)[4]
Hygroscopicity Hygroscopic[5][7]

Solubility Profile: A Deep Dive into Solvent Interactions

The solubility of this compound is a critical factor in its application, influencing reaction kinetics, purification strategies, and formulation development. The presence of both a lipophilic triphenylphosphonium cation and a hydrophilic carboxylic acid group results in a nuanced solubility profile.

Qualitative Solubility

Published data provides a qualitative overview of the solubility of this compound in a range of common laboratory solvents.

SolventSolubilitySource(s)
N,N-Dimethylformamide (DMF)Very Soluble[6]
MethanolSoluble[3][6]
EthanolSoluble[1][5][6][7]
WaterConflicting Reports (Soluble to Practically Insoluble)[1][3][5][6][7]
Glacial Acetic AcidSparingly Soluble[6]
ChloroformVery Slightly Soluble[6]

The conflicting reports on water solubility warrant further investigation. One source suggests that the carboxypropyl group enhances solubility in aqueous environments, which would indicate at least moderate water solubility.[2] Conversely, another source describes it as "practically insoluble in water".[6] This discrepancy may be attributable to the pH of the aqueous medium. The carboxylic acid moiety (with a pKa typically in the range of 4-5) will be protonated at acidic pH, rendering the molecule less polar. Conversely, at neutral or basic pH, the carboxylate form will predominate, increasing its hydrophilicity and likely its water solubility.

Experimental Protocol for Quantitative Solubility Determination

To resolve ambiguities and provide a quantitative basis for experimental design, the following protocol for determining the solubility of this compound is recommended. This method is based on the equilibrium saturation technique followed by concentration measurement using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the quantitative solubility of this compound in various solvents at a specified temperature (e.g., 25 °C).

Materials:

  • This compound (purity >95%)

  • Selected solvents (e.g., water, methanol, ethanol, DMF, acetonitrile, etc.)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or magnetic stirrer with temperature control

  • Syringe filters (0.22 µm)

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

    • Equilibrate the vials in an orbital shaker or on a stir plate at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

    • Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.

    • Dilute the filtered solution with a suitable solvent (compatible with the HPLC mobile phase) to a concentration within the linear range of the HPLC calibration curve.

  • HPLC Analysis:

    • Develop and validate a suitable HPLC method for the quantification of this compound. A reverse-phase C18 column with a mobile phase consisting of a buffer (e.g., phosphate buffer, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is a good starting point. Detection can be performed using a UV detector at a wavelength where the compound exhibits significant absorbance (e.g., around 220-230 nm).

    • Prepare a series of standard solutions of known concentrations of this compound to construct a calibration curve.

    • Inject the diluted sample solutions into the HPLC system and determine the concentration of the compound by interpolating from the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or g/100 mL.

Causality Behind Experimental Choices:

  • Equilibrium Time: A 24-48 hour equilibration period is chosen to ensure that the dissolution process has reached a true thermodynamic equilibrium.

  • Temperature Control: Solubility is highly temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

  • Filtration: The use of a 0.22 µm filter is essential to remove any undissolved microparticles that could lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC is a highly specific and sensitive analytical technique that allows for accurate quantification of the analyte, even in the presence of potential impurities.

Stability Profile: Ensuring Compound Integrity

The chemical stability of this compound is a critical parameter that can impact its storage, handling, and utility in chemical reactions and pharmaceutical formulations. As a hygroscopic substance, it is important to store it in a dry environment.[5][7] The primary degradation pathway for phosphonium salts is typically hydrolysis, particularly under alkaline conditions.

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation (or stress testing) is a crucial component of stability assessment, as outlined in the International Council for Harmonisation (ICH) guidelines.[9][10] These studies are designed to accelerate the degradation of the compound under conditions more severe than those it would likely encounter during its shelf life. The information gleaned from these studies is invaluable for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.

Experimental Protocol for Forced Degradation Studies

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 M, 1 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Water bath or oven for thermal stress

  • Photostability chamber compliant with ICH Q1B guidelines

  • HPLC system with a UV or PDA detector

Methodology:

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and an appropriate concentration of HCl (e.g., 0.1 M or 1 M).

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 24 hours).

    • At specified time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and an appropriate concentration of NaOH (e.g., 0.1 M or 1 M).

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., up to 8 hours).

    • At specified time points (e.g., 1, 2, 4, 8 hours), withdraw an aliquot, neutralize it with an equivalent amount of HCl, and dilute it with the mobile phase for HPLC analysis. The primary degradation product is expected to be triphenylphosphine oxide.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and a solution of H₂O₂ (e.g., 3%).

    • Store the solution at room temperature, protected from light, for a defined period (e.g., up to 24 hours).

    • At specified time points, withdraw an aliquot and dilute it with the mobile phase for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

    • Expose the solid to elevated temperatures (e.g., 80 °C) in an oven for a defined period (e.g., up to 48 hours).

    • At specified time points, dissolve a portion of the solid in a suitable solvent and dilute it for HPLC analysis.

  • Photostability:

    • Expose a sample of the solid compound and a solution in a suitable solvent to light conditions as specified in ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[11]

    • A control sample should be stored in the dark under the same temperature conditions.

    • After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

Analytical Monitoring:

A stability-indicating HPLC method is essential for these studies. The method must be capable of separating the intact this compound from all potential degradation products. A photodiode array (PDA) detector is highly recommended as it can help in identifying the formation of new peaks and assessing their spectral purity.

Self-Validating System:

Each stress condition should be compared to a control sample (stored under ambient conditions) to accurately quantify the extent of degradation. The total peak area of the drug and its degradation products should remain constant to ensure mass balance.

Visualizing Experimental Workflows

To provide a clear and concise overview of the experimental methodologies described, the following diagrams have been generated using Graphviz.

Workflow for Quantitative Solubility Determination

G cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis HPLC Analysis and Calculation prep1 Add excess compound to solvent prep2 Equilibrate at constant temperature (24-48h) prep1->prep2 samp1 Settle excess solid prep2->samp1 samp2 Withdraw and filter supernatant (0.22 µm) samp1->samp2 samp3 Dilute for HPLC analysis samp2->samp3 ana1 Analyze by validated HPLC method samp3->ana1 ana2 Quantify using calibration curve ana1->ana2 ana3 Calculate solubility (mg/mL) ana2->ana3

Caption: Workflow for quantitative solubility determination.

Workflow for Forced Degradation Studies

G cluster_stress Application of Stress Conditions cluster_analysis Analysis start Prepare Stock Solution of Compound acid Acid Hydrolysis (HCl, heat) start->acid base Base Hydrolysis (NaOH, heat) start->base oxid Oxidation (H2O2, RT) start->oxid therm Thermal Stress (Solid, heat) start->therm photo Photostability (ICH Q1B) start->photo sampling Sample at time points acid->sampling base->sampling oxid->sampling therm->sampling photo->sampling neutralize Neutralize (if applicable) sampling->neutralize hplc Analyze by Stability-Indicating HPLC neutralize->hplc report Quantify degradation & identify products hplc->report

Caption: Workflow for forced degradation studies.

Conclusion and Future Perspectives

This technical guide provides a comprehensive overview of the solubility and stability of this compound, underscored by practical, detailed experimental protocols. The conflicting reports on its water solubility highlight the importance of rigorous, in-house verification of physicochemical properties, particularly the influence of pH. The provided forced degradation protocol, aligned with ICH guidelines, offers a robust framework for assessing the compound's stability and identifying potential degradation products.

For researchers and drug development professionals, a thorough understanding and empirical determination of these properties are not merely academic exercises; they are prerequisites for the successful application of this vital chemical entity. The methodologies outlined herein empower scientists to generate the precise data required for their specific applications, from optimizing reaction conditions to ensuring the long-term stability of novel therapeutics. As the role of this compound in medicinal chemistry continues to expand, a solid foundation in its physicochemical characteristics will be indispensable for future innovation.

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mechanism of Wittig reaction involving (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Wittig Reaction: Mechanism and Application of (3-Carboxypropyl)triphenylphosphonium bromide

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the construction of carbon-carbon double bonds from carbonyl compounds. This guide offers a detailed examination of the reaction's core mechanism, with a specific focus on the use of this compound. We will dissect the synthesis of this phosphonium salt, the nuanced formation of its corresponding ylide, the stereochemical implications of the carboxyl functional group, and the intricate steps of the olefination process. Authored for researchers, scientists, and professionals in drug development, this document synthesizes mechanistic theory with practical, field-proven insights, providing detailed experimental protocols and contextual applications to bridge theory with practice.

Introduction: The Enduring Significance of the Wittig Reaction

Discovered by Georg Wittig in 1954, a feat recognized with the 1979 Nobel Prize in Chemistry, the Wittig reaction transformed synthetic chemistry by allowing the conversion of aldehydes and ketones into alkenes.[1][2] Its principal advantage lies in the absolute regiocontrol of the new double bond's position, a significant improvement over elimination reactions which can often yield mixtures of isomers.[3][4] The reaction's power stems from the nucleophilic character of a phosphorus ylide (the Wittig reagent), which attacks a carbonyl carbon to ultimately replace the C=O bond with a C=C bond.[5]

While a vast array of phosphonium salts can be employed, this compound offers unique characteristics due to its integrated carboxylic acid moiety. This functional group not only influences the reactivity and stereoselectivity of the ylide but also provides a handle for further synthetic transformations or for imparting specific physicochemical properties to the final product, such as water solubility or biological targeting.[6] This guide will explore these unique aspects in detail.

The Wittig Reagent: this compound

The efficacy of a Wittig reaction begins with the preparation and understanding of the phosphonium salt precursor.

Synthesis and Properties

This compound is synthesized via a straightforward SN2 reaction between triphenylphosphine and 4-bromobutyric acid.[2] The reaction typically involves heating the two reagents, often neat or in a high-boiling solvent like toluene, to facilitate the nucleophilic attack of the phosphorus on the electrophilic carbon of the alkyl halide.[7][8][9]

DOT Script: Synthesis of the Phosphonium Salt

G cluster_reactants Reactants cluster_product Product TPP Triphenylphosphine (Ph3P) Plus + TPP->Plus BrAcid 4-Bromobutyric Acid (Br(CH2)3COOH) BrAcid->Plus Salt This compound [Ph3P+-(CH2)3COOH] Br- Plus->Salt Heat (Δ) SN2 Reaction

Caption: Synthesis via SN2 reaction.

The resulting product is a stable, white crystalline solid.[8][10] Its key properties are summarized below.

PropertyValueSource(s)
CAS Number 17857-14-6[11][12]
Molecular Formula C₂₂H₂₂BrO₂P[11]
Molecular Weight 429.29 g/mol [11][12]
Appearance White to off-white powder/crystals[8][10]
Melting Point 244-247 °C[10][12]
The Nature of the Corresponding Ylide: A Stabilized System

Phosphorus ylides are classified as "stabilized," "semi-stabilized," or "non-stabilized" based on the substituents on the carbanionic carbon.[13][14] This classification is critical as it dictates the ylide's reactivity and, most importantly, the stereochemical outcome of the reaction.[15][16]

  • Non-stabilized ylides (e.g., with alkyl substituents) are highly reactive and typically yield (Z)-alkenes.[15][17]

  • Stabilized ylides possess an electron-withdrawing group (EWG) like an ester or ketone that delocalizes the negative charge, making them less reactive but favoring the formation of the thermodynamically more stable (E)-alkene.[13][15][16]

The ylide derived from this compound is considered stabilized . The carboxylic acid group is electron-withdrawing, which delocalizes and stabilizes the negative charge on the adjacent carbon in the ylide. This stability reduces the ylide's reactivity compared to simple alkyl-substituted ylides and strongly influences the reaction to favor the (E)-alkene product.[18][19][20]

The Core Reaction Mechanism

The modern understanding of the Wittig reaction, particularly under lithium salt-free conditions, proceeds through a concerted pathway, with the oxaphosphetane as the sole intermediate.[16][21] The older, stepwise mechanism involving a zwitterionic betaine intermediate is now considered less likely for most systems but can be relevant under specific conditions, such as in the presence of lithium salts.[15][22]

Step 1: Ylide Formation

The reaction begins with the deprotonation of the phosphonium salt to form the ylide. This step presents a unique consideration for this compound, as it possesses two acidic protons:

  • The carboxylic acid proton (-COOH), with a pKa typically around 4-5.

  • The α-proton on the carbon adjacent to the phosphorus, with a pKa of approximately 15-20, acidified by the powerful electron-withdrawing effect of the PPh₃⁺ group.

A base will first deprotonate the more acidic carboxylic acid. A second, stronger base is then required to deprotonate the α-carbon to form the active ylide. Milder bases like sodium bicarbonate can sometimes be used for stabilized ylides where the α-proton is more acidic.[23][24] However, stronger bases like sodium hydride (NaH), sodium methoxide (NaOMe), or lithium hexamethyldisilazide (LiHMDS) are often employed to ensure complete ylide formation.[8][15]

Step 2: [2+2] Cycloaddition to form the Oxaphosphetane

The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of an aldehyde or ketone. Concurrently, the carbonyl oxygen attacks the electrophilic phosphorus atom.[25] This occurs via a concerted [2+2] cycloaddition, leading directly to a four-membered ring intermediate known as an oxaphosphetane.[16][26][27]

Step 3: Decomposition to Alkene and Phosphine Oxide

The oxaphosphetane intermediate is unstable and rapidly decomposes.[25][26] It collapses in a retro-[2+2] cycloaddition to form two new, highly stable double bonds: the desired C=C bond of the alkene and a P=O bond in the triphenylphosphine oxide byproduct. The formation of the exceptionally strong and thermodynamically stable phosphorus-oxygen double bond is the primary driving force for the entire reaction.[1][15]

DOT Script: Overall Wittig Reaction Mechanism

G Salt Phosphonium Salt [Ph3P+-(CH2)3COOH] Br- Ylide Phosphorus Ylide Ph3P=CH(CH2)2COO- Salt->Ylide Base - H+ Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl Aldehyde/Ketone (R-CO-R') Carbonyl->Oxaphosphetane Alkene Alkene Product (R-C(R')=CH(CH2)2COOH) Oxaphosphetane->Alkene Decomposition TPO Triphenylphosphine Oxide (Ph3P=O) Oxaphosphetane->TPO (Driving Force)

Caption: The core mechanistic pathway of the Wittig reaction.

Stereoselectivity: The Predominance of the (E)-Alkene

For stabilized ylides, the initial cycloaddition step is often reversible.[17] This reversibility allows for an equilibrium to be established between the syn and anti diastereomeric oxaphosphetane intermediates. The anti intermediate, which leads to the (E)-alkene, is sterically less hindered and therefore thermodynamically more stable. Because the subsequent decomposition is slower than this equilibration, the reaction proceeds through the lower-energy anti pathway, resulting in the predominant formation of the (E)-alkene.[17][18]

Therefore, when using the stabilized ylide derived from this compound, high selectivity for the (E)- or trans-isomer of the resulting unsaturated carboxylic acid is expected.[19]

Experimental Protocol and Practical Considerations

Executing a successful Wittig reaction requires careful attention to reagents and conditions. The following is a generalized protocol for the olefination of an aldehyde.

Generalized Experimental Protocol
StepActionRationale
1. Reagent Prep Dry glassware thoroughly. Suspend this compound (1.1 eq) in an anhydrous solvent (e.g., THF, DMF).Anhydrous conditions are crucial, especially when using strong, water-sensitive bases like n-BuLi or NaH.
2. Ylide Formation Cool the suspension (e.g., to 0 °C or -78 °C). Add base (e.g., LiHMDS, 2.2 eq) dropwise under an inert atmosphere (N₂ or Ar). Stir for 1-2 hours.Two equivalents of base are needed: one for the carboxylic acid and one for the α-proton. A color change (often to yellow, orange, or red) indicates ylide formation.
3. Carbonyl Addition Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise at a low temperature (e.g., -78 °C).Slow addition helps control the reaction rate and dissipate any exothermic heat.
4. Reaction Allow the reaction to warm slowly to room temperature and stir overnight.The lower reactivity of stabilized ylides often requires longer reaction times or gentle heating to proceed to completion.
5. Monitoring Monitor reaction progress using Thin Layer Chromatography (TLC).TLC allows for visualization of the consumption of the starting aldehyde and the formation of the new alkene product.[5][14]
6. Workup Quench the reaction with a saturated aqueous solution (e.g., NH₄Cl). Perform an acid-base extraction to isolate the carboxylic acid product.The acidic product can be extracted into an aqueous basic layer (e.g., with NaHCO₃), washed, and then re-acidified to precipitate the pure product.
7. Purification Purify the crude product by recrystallization or column chromatography.This removes the triphenylphosphine oxide byproduct and any unreacted starting materials.

DOT Script: Experimental Workflow

G A 1. Suspend Salt in Anhydrous Solvent B 2. Add Base (Form Ylide) A->B C 3. Add Aldehyde (Low Temp) B->C D 4. Warm to RT (Stir Overnight) C->D E 5. Quench Reaction & Extract Product D->E F 6. Purify (Chromatography/ Recrystallization) E->F

Caption: A typical experimental workflow for the Wittig reaction.

Applications in Research and Drug Development

The utility of this compound extends beyond a simple olefination reagent.

  • Synthesis of Bioactive Molecules: It is a key reagent for preparing unsaturated carboxylic acids, which are precursors to a wide range of pharmaceuticals, including antimalarial agents, antimycobacterial agents, and inhibitors of protein tyrosine phosphatase.[9]

  • Mitochondrial Targeting: The lipophilic, cationic triphenylphosphonium group enables molecules to accumulate within mitochondria, which have a large negative membrane potential. By incorporating this phosphonium salt into a drug molecule, researchers can specifically deliver therapeutic agents to the mitochondria, a strategy used in cancer therapy and in studying mitochondrial dysfunction.[6][28][29]

Conclusion

The Wittig reaction involving this compound is a powerful and stereoselective method for synthesizing (E)-unsaturated carboxylic acids. A thorough understanding of its mechanism—from the dual deprotonation required for ylide formation to the reversible cycloaddition that dictates its high (E)-selectivity—is paramount for its successful application. The presence of the carboxyl group imparts unique reactivity and provides a versatile functional handle, making this reagent a valuable tool for synthetic chemists in academia and industry, particularly in the fields of medicinal chemistry and drug delivery.

References

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(3-Carboxypropyl)triphenylphosphonium Bromide: A Strategic Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(3-Carboxypropyl)triphenylphosphonium bromide is a highly versatile and valuable phosphonium salt in the synthetic organic chemist's toolkit. Its unique bifunctional nature, possessing both a reactive phosphonium ylide precursor and a terminal carboxylic acid, enables novel synthetic strategies, particularly in the construction of complex molecules. This guide delves into the core applications of this reagent, focusing on its pivotal role in the Wittig reaction for the synthesis of unsaturated carboxylic acids and its utility in constructing advanced molecular architectures relevant to drug discovery and materials science. We will explore the mechanistic nuances, provide field-proven experimental protocols, and discuss its strategic application in multi-step syntheses.

Introduction: The Unique Advantage of a Bifunctional Wittig Reagent

The Wittig reaction, a cornerstone of organic chemistry, provides a reliable method for synthesizing alkenes from aldehydes or ketones.[1][2][3] The reaction's power lies in its use of a phosphorus ylide, a nucleophilic species that attacks a carbonyl carbon, ultimately exchanging a carbon-oxygen double bond for a carbon-carbon double bond.[4][5]

This compound (CPTPPB), CAS Number 17857-14-6, elevates the utility of the classic Wittig reagent.[6][7][8] Its structure incorporates a carboxylic acid moiety at the terminus of the alkyl chain. This feature allows for the direct synthesis of ω-unsaturated carboxylic acids, crucial building blocks in natural product synthesis and key structural motifs in many pharmaceutically active compounds.[6] Furthermore, the carboxyl group can serve as a handle for subsequent chemical modifications or for anchoring molecules to surfaces or biological targets.

Physicochemical Properties & Handling:

  • Molecular Formula : C22H22BrO2P[7][8]

  • Molecular Weight : 429.29 g/mol [6][7][8]

  • Appearance : White to off-white crystalline powder or granules.[7][9]

  • Melting Point : 244-247 °C (lit.)[6][7][8]

  • Solubility : Soluble in water and ethanol.[7][8]

  • Storage : Store in an inert atmosphere at room temperature; the compound is hygroscopic.[7][8]

The Core Application: Wittig Olefination for Unsaturated Carboxylic Acids

The primary application of this compound is the synthesis of alkenes bearing a terminal carboxylic acid via the Wittig reaction.[10][11] The process involves two key steps: the formation of the phosphorus ylide and the subsequent reaction with a carbonyl compound.

Mechanism of Action: Understanding Ylide Formation and Stereoselectivity

The overall Wittig reaction mechanism proceeds through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and the highly stable triphenylphosphine oxide, the thermodynamic driving force for the reaction.[1][12][13]

Step 1: Ylide Generation The acidic proton on the carbon adjacent to the positively charged phosphorus is abstracted by a base to form the phosphorus ylide. The choice of base is critical. Due to the presence of the acidic carboxylic acid proton, at least two equivalents of base are required. A strong, non-nucleophilic base is typically employed. Sodium bis(trimethylsilyl)amide (NaHMDS) or a strong base like sodium hydride (NaH) are common choices.[12]

Step 2: Reaction with Carbonyl and Stereochemical Outcome The ylide derived from CPTPPB is generally considered a "non-stabilized" or "semi-stabilized" ylide.[1][14] Non-stabilized ylides (where the group attached to the ylidic carbon is alkyl) typically react irreversibly and rapidly under kinetic control to favor the formation of (Z)-alkenes.[1][13] This selectivity arises from a puckered, early transition state (the Vedejs model) that minimizes steric interactions.[1][14]

The workflow for a typical Wittig reaction using this reagent is depicted below.

Figure 1: General experimental workflow for the Wittig olefination.

Detailed Experimental Protocol

The following protocol is a representative example for the synthesis of an unsaturated carboxylic acid using this compound and an aldehyde.

Protocol: Synthesis of (E/Z)-7-phenylhept-6-enoic acid

  • 1. Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, suspend this compound (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

  • 2. Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) (2.4 equivalents, e.g., 2.0 M in THF) dropwise via syringe.[15] The mixture typically turns a characteristic deep orange or red color, indicating ylide formation. Allow the mixture to stir at this temperature for 30-60 minutes.

  • 3. Carbonyl Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 equivalent) in anhydrous THF dropwise.

  • 4. Reaction: Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-12 hours, or until TLC analysis indicates consumption of the starting aldehyde.

  • 5. Quenching and Workup: Cool the mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Acidify the aqueous layer to pH ~2-3 with 1M HCl to ensure the product is in its carboxylic acid form.

  • 6. Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

  • 7. Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which contains triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Causality Behind Choices:

  • Anhydrous Conditions: Wittig reagents, particularly the ylides formed with strong bases, are moisture-sensitive.[5]

  • Strong, Non-nucleophilic Base: A strong base like NaHMDS is required to deprotonate both the α-carbon and the carboxylic acid. Its bulky nature minimizes unwanted side reactions.

  • Low Temperature Addition: Adding the aldehyde at -78 °C helps to control the reaction rate and can improve stereoselectivity.[15]

  • Acidic Workup: The final product is a carboxylic acid, which is soluble in organic solvents. Acidifying the aqueous layer ensures the product is protonated and partitions into the organic phase during extraction.

Applications in Drug Development and Total Synthesis

The ability to directly install an unsaturated carboxylic acid moiety is of immense strategic value in medicinal chemistry and the total synthesis of natural products.[6][9]

This compound has been employed as a key reactant in the preparation of:

  • Antimalarial Agents: Used in the synthesis of boron-containing benzoxaboroles.[6][10]

  • Antimycobacterial and Antifungal Agents. [6][9]

  • Enzyme Inhibitors: Utilized in the synthesis of oleanolic acid derivatives that act as inhibitors of protein tyrosine phosphatase 1B, a target for diabetes and obesity treatments.[6]

  • Prostaglandin Analogs: Employed in the synthesis of 11-oxa prostaglandin analogs with ocular hypotensive activity.[6]

  • Histone Deacetylase (HDAC) Inhibitors: A key reagent for preparing piperamide analogs with antitumor activity.[6][10]

  • Natural Products: A reactant in the multi-step synthesis of Solandelactone E.[6][10]

The following table summarizes selected applications in the synthesis of bioactive molecules.

Target Molecule ClassTherapeutic AreaRole of CPTPPBReference
BenzoxaborolesAntimalarialIntroduction of a side chain[6][10]
Oleanolic Acid DerivativesDiabetes, ObesitySynthesis of PTP1B inhibitors[6]
Piperamide AnalogsOncologySynthesis of HDAC inhibitors[6][10]
11-Oxa ProstaglandinsOphthalmologySynthesis of ocular hypotensives[6]

Advanced Applications and Future Outlook

Beyond its primary role in olefination, the unique structure of this compound lends itself to more advanced applications.

Intramolecular Wittig Reactions

While less common for this specific reagent, the principle of intramolecular Wittig reactions can be applied to related substrates to form cyclic structures like lactones.[16][17] If the molecule contains both the phosphonium ylide and an ester, intramolecular cyclization can occur, providing a powerful route to macrocycles and other complex ring systems.

Intramolecular_Wittig start Precursor (Ester + Phosphonium Salt) ylide Ylide Formation (Base) start->ylide cyclization Intramolecular Attack ylide->cyclization Folding oxaphosphetane Cyclic Oxaphosphetane cyclization->oxaphosphetane product Lactone Product + Ph3PO oxaphosphetane->product Elimination

Figure 2: Conceptual pathway for an intramolecular Wittig reaction.

Mitochondrial Targeting in Drug Delivery

The triphenylphosphonium cation is a well-established vector for targeting mitochondria.[18][19] Due to the large negative membrane potential of the inner mitochondrial membrane, these lipophilic cations accumulate within the mitochondrial matrix.[19] The carboxylic acid handle on CPTPPB allows for the covalent attachment of therapeutic agents or imaging probes.[][21] This strategy is being actively explored to deliver cytotoxic agents directly to the mitochondria of cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.[19][]

Conclusion

This compound is more than just a standard Wittig reagent; it is a strategic tool that enables the direct and efficient synthesis of unsaturated carboxylic acids. Its application spans from the construction of fundamental building blocks to the synthesis of complex, biologically active molecules. The dual functionality of the phosphonium salt and the carboxylic acid provides unique opportunities in drug development, particularly in the realm of mitochondrial targeting. As the demand for sophisticated molecular architectures continues to grow, the strategic implementation of reagents like this compound will remain essential for innovation in organic synthesis.

References

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safety and handling precautions for (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of (3-Carboxypropyl)triphenylphosphonium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Contextualizing the Reagent

This compound (CAS No. 17857-14-6) is a quaternary phosphonium salt widely utilized in organic synthesis.[1][2] Its primary application is as a reagent in the Wittig reaction, a cornerstone method for the stereoselective synthesis of alkenes from aldehydes and ketones.[3][4] The presence of both a phosphonium cation and a carboxylic acid functionality within the same molecule makes it a versatile building block for complex molecular architectures, including pharmacologically active compounds.[1] While phosphonium salts are generally considered to have low to moderate acute toxicity, the specific handling of this crystalline solid necessitates a robust understanding of its potential hazards to ensure laboratory safety and experimental integrity.[1][5] This guide provides a comprehensive overview of the safety precautions, handling protocols, and emergency procedures required when working with this valuable synthetic tool.

Section 1: Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. This compound is a white to off-white crystalline powder that presents specific hazards primarily related to irritation.[1][6] Understanding its classification under the Globally Harmonized System (GHS) is critical for implementing appropriate safety controls.

GHS Classification

The compound is consistently classified by major suppliers as an irritant.[1][2][6] The primary hazards are detailed in the table below.

Hazard ClassCategoryHazard Statement
Skin Corrosion / Irritation2H315: Causes skin irritation
Serious Eye Damage / Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation
(Data synthesized from multiple safety data sheets)[1][2][6]

The signal word associated with these classifications is "Warning" .[2] These classifications mean that direct contact with the solid powder or its dust can cause inflammation and irritation to the skin, eyes, and respiratory system.[6][7] There is currently no conclusive evidence linking the compound to carcinogenicity, but a lack of long-term studies warrants caution.[1]

Physical and Chemical Properties Overview

Understanding the physical state and reactivity of the compound informs its handling and storage requirements.

PropertyValueSource
CAS Number 17857-14-6[2]
Molecular Formula C₂₂H₂₂BrO₂P[8]
Molecular Weight 429.29 g/mol [2]
Appearance White to off-white crystalline powder or crystals[1][6]
Melting Point 244-247 °C (lit.)[8][9]
Solubility Soluble in water and ethanol; moderately soluble in polar organic solvents like methanol and DMF.[1][8]
Stability Stable under recommended storage conditions.[6]
Sensitivity Hygroscopic / Moisture sensitive.[6][10]
Incompatibilities Strong oxidizing agents.[6]

The hygroscopic nature of this compound is a key consideration.[10] Absorption of moisture can affect the reagent's quality and performance in reactions, and underscores the need for storage in a tightly sealed container in a dry environment.[6][7]

Section 2: Engineering Controls & Personal Protective Equipment (PPE)

The principle of the hierarchy of controls dictates that engineering controls should be the first line of defense, supplemented by appropriate PPE. This dual approach minimizes the risk of exposure during handling.

Essential Engineering Controls
  • Chemical Fume Hood: All weighing and handling of this compound powder should be conducted inside a certified chemical fume hood. This is the most effective way to control airborne concentrations and prevent inhalation of the irritant dust.[7][11]

  • Ventilation: Use only in an area with adequate ventilation to keep airborne concentrations low.[6][7]

  • Safety Stations: Facilities must be equipped with a readily accessible eyewash station and a safety shower.[6][7][11] Proximity of these units to the workstation is critical for a rapid response in case of accidental contact.[6]

Required Personal Protective Equipment (PPE)

The selection of PPE is directly dictated by the GHS hazards. The goal is to create a complete barrier between the researcher and the chemical.

Protection TypeSpecificationRationale
Eye/Face Protection Tight-sealing safety goggles or safety glasses with side shields.Protects against airborne dust particles and splashes, preventing serious eye irritation (H319).[2][6]
Hand Protection Chemical-resistant gloves (e.g., Nitrile).Prevents direct contact with the powder, mitigating the risk of skin irritation (H315).[2][7]
Skin/Body Protection Laboratory coat. Wear appropriate protective clothing to prevent skin exposure.Protects against spills and contamination of personal clothing.[6][7]
Respiratory Protection NIOSH/MSHA approved respirator (e.g., N95 dust mask) if ventilation is inadequate or if irritation is experienced.Prevents inhalation of dust, which can cause respiratory tract irritation (H335).[2][6][7]

Section 3: Standard Operating Procedure for Safe Handling

Adherence to a standardized workflow is crucial for minimizing risk. The following procedure outlines the key steps for safely handling the reagent from receipt to use.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A 1. Don Required PPE (Goggles, Lab Coat, Gloves) B 2. Prepare Work Area (Inside Fume Hood, Decontaminate Surface) A->B C 3. Retrieve Reagent (Check container integrity) B->C D 4. Weigh Solid (Use anti-static weigh boat, minimize dust) C->D E 5. Transfer to Reaction Vessel (Use spatula, avoid spills) D->E F 6. Tightly Reseal Container (Parafilm seal recommended) E->F I 9. Store Reagent Properly (Cool, dry, designated area) F->I G 7. Clean Equipment & Area (Wipe down surfaces, decontaminate tools) H 8. Dispose of Waste (Place contaminated items in hazardous waste) G->H J 10. Remove PPE & Wash Hands H->J

Caption: Workflow for the safe handling of solid this compound.

Key Procedural Insights:
  • Handling: Avoid breathing dust, vapor, mist, or gas.[7] Wash hands thoroughly after handling the product to prevent inadvertent ingestion or transfer to other surfaces.[6]

  • Storage: Store in a cool, dry, well-ventilated place away from incompatible materials like strong oxidizing agents.[6][7] The container must be kept tightly closed to prevent moisture absorption, which can degrade the reagent.[6][7]

Section 4: Emergency Response Protocols

Even with robust precautions, accidental exposures can occur. A rapid and correct response is vital to mitigate harm.

First Aid Measures

The following actions should be taken immediately upon exposure.[6][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.[6][7]

  • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes.[6][7] If skin irritation occurs, get medical advice/attention.[6]

  • Inhalation: Move the victim to fresh air immediately.[7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[7]

Emergency_Response_Tree Start Exposure Event Occurs ExposureType What is the route of exposure? Start->ExposureType Eyes Eye Contact ExposureType->Eyes Eyes Skin Skin Contact ExposureType->Skin Skin Inhale Inhalation ExposureType->Inhale Inhalation Ingest Ingestion ExposureType->Ingest Ingestion ActionEyes Flush with water for 15+ min. Remove contacts. Seek immediate medical aid. Eyes->ActionEyes ActionSkin Remove contaminated clothing. Wash with soap & water for 15+ min. Seek medical aid if irritation persists. Skin->ActionSkin ActionInhale Move to fresh air. Provide oxygen or artificial respiration if needed. Seek immediate medical aid. Inhale->ActionInhale ActionIngest Wash out mouth with water. Do NOT induce vomiting. Seek immediate medical aid. Ingest->ActionIngest

Caption: Decision tree for first aid response to chemical exposure.

Accidental Release Measures (Spills)

For a small spill of the solid material:

  • Ensure proper PPE is worn.[7]

  • Avoid generating dust.[11]

  • Carefully sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6][7]

  • Clean the spill area thoroughly with soap and water.

  • Prevent the spilled material from entering drains or waterways.[6]

Fire Fighting

In the event of a fire, use water spray, dry chemical, carbon dioxide, or chemical foam.[7] Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6][7] Hazardous decomposition products can include carbon oxides, oxides of phosphorus, and hydrogen bromide gas.[6]

Section 5: Disposal Considerations

Chemical waste must be managed responsibly to protect personnel and the environment.

  • Waste Material: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[6]

  • Containers: Do not reuse empty containers. They should be treated as hazardous waste. Leave chemicals in their original containers and do not mix with other waste.[12]

Section 6: Experimental Protocol: A Safety-Integrated Wittig Reaction

This section provides a sample protocol for a Wittig reaction, integrating the safety and handling precautions discussed.

Objective: Synthesis of an alkene from an aldehyde using this compound.

Methodology:

  • Preparation (in Fume Hood):

    • Don all required PPE (safety goggles, nitrile gloves, lab coat).

    • Set up a dry, round-bottom flask equipped with a magnetic stir bar.

  • Reagent Handling:

    • Weigh the required amount of this compound in the fume hood and transfer it to the reaction flask.

    • Add the appropriate anhydrous solvent (e.g., THF).

    • Tightly reseal the reagent bottle and store it properly.

  • Ylide Formation:

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base (e.g., n-butyllithium or potassium tert-butoxide) to form the phosphorus ylide. The formation of the ylide is often indicated by a color change.

  • Reaction with Aldehyde:

    • Slowly add a solution of the aldehyde in the same solvent to the ylide mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for the prescribed time, monitoring by TLC.

  • Workup and Purification:

    • Quench the reaction with a suitable aqueous solution.

    • Perform an extraction to separate the organic product from the aqueous layer. The by-product, triphenylphosphine oxide, can often be removed through crystallization or column chromatography.[13][14]

  • Decontamination and Waste Disposal:

    • Decontaminate all glassware.

    • Dispose of all chemical waste, including solvents and purification materials, in appropriately labeled hazardous waste containers.

Conclusion

This compound is an effective and important reagent in modern organic synthesis. Its potential hazards—skin, eye, and respiratory irritation—are well-defined and manageable. By understanding its chemical properties, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to safe handling and emergency protocols, researchers can utilize this compound with a high degree of safety and confidence.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. Retrieved from [Link]

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  • Taylor, R. J. K., et al. (n.d.). Synthesis of new water-soluble phosphonium salts and their Wittig reactions in water. Retrieved from [Link]

  • American Chemical Society. (2019, July 2). Quaternary Phosphonium Salts as Active Brønsted Acid Catalysts for Friedel–Crafts Reactions. Organic Letters. Retrieved from [Link]

  • JoVE. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Phosphonium salts and P-ylides. Retrieved from [Link]

  • Loba Chemie. (n.d.). TRIPHENYL ETHYL PHOSPHONIUM BROMIDE FOR SYNTHESIS. Retrieved from [Link]

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  • Cole-Parmer. (n.d.). (Carbethoxymethyl)triphenylphosphonium bromide, 98%. Retrieved from [Link]

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  • YouTube. (2024, December 16). Wittig reaction mechanism, experimental procedure and how to get rid of TPPO. Retrieved from [Link]

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An In-Depth Technical Guide to (3-Carboxypropyl)triphenylphosphonium Bromide: Synthesis, Mechanisms, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(3-Carboxypropyl)triphenylphosphonium bromide (CTPPB) is a versatile quaternary phosphonium salt that has emerged as a critical tool in biomedical research and organic chemistry.[1] Its unique molecular architecture, featuring a lipophilic triphenylphosphonium (TPP⁺) cation tethered to a hydrophilic carboxypropyl chain, underpins its broad utility. This guide provides an in-depth exploration of CTPPB, focusing on its core application as a mitochondrial-targeting moiety. We will delve into the physicochemical principles governing its selective accumulation within mitochondria, its transformative role in targeted drug delivery for diseases like cancer, and its use as a probe for studying mitochondrial function.[2][3] Furthermore, we will examine its utility as a reagent in organic synthesis, including its application in the Wittig reaction.[4] This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, field-proven protocols to harness the full potential of this remarkable compound.

Introduction to this compound (CTPPB)

CTPPB, with the CAS number 17857-14-6, is a white to light yellow crystalline powder soluble in water and ethanol.[5][6][7] Its structure is the key to its function. The molecule consists of a triphenylphosphonium (TPP⁺) head group, which is a delocalized lipophilic cation, connected via a propyl linker to a terminal carboxylic acid group. This bifunctional nature allows it to act as both a targeting agent and a chemical handle for conjugation.

1.1. Chemical Properties and Structure

The defining feature of CTPPB is the TPP⁺ cation. The positive charge is delocalized over the three phenyl rings, and the large hydrophobic surface area allows it to readily permeate biological membranes without the need for a specific transporter.[8][9] The terminal carboxyl group provides a convenient point for chemical modification, enabling the covalent attachment of a wide array of molecules, from fluorescent dyes to potent chemotherapeutics, through standard ester or amide bond formation.[10]

PropertyValueSource
CAS Number 17857-14-6[11]
Molecular Formula C₂₂H₂₂BrO₂P[7][11]
Molecular Weight 429.29 g/mol [11]
Appearance White to light yellow powder/crystal[5][7]
Melting Point 244-247 °C[5]
Solubility Soluble in water and ethanol[5][6]
1.2. Synthesis of CTPPB

The synthesis of CTPPB is a straightforward and high-yielding process, typically achieved through the quaternization of triphenylphosphine with a suitable alkyl halide.[12] The most common method involves the reaction of triphenylphosphine with 4-bromobutyric acid.[13]

The reaction proceeds by heating a mixture of the two solid reactants, which melt to form a homogeneous solution before the product precipitates.[13] The resulting solid is then purified by washing or recrystallization to yield the final product.[5][13] The reliability of this synthesis is crucial for ensuring a consistent, high-purity supply for research and development.[3]

The Cornerstone Application: A Superior Mitochondrial Targeting Moiety

The most significant application of CTPPB and other TPP⁺ derivatives is the targeted delivery of molecules to mitochondria.[2][3][14] Mitochondria are vital organelles involved in cellular energy production, metabolism, and apoptosis, making them attractive targets for treating a range of diseases, including cancer and neurodegenerative disorders.[2][10]

2.1. The Physicochemical Rationale for Mitochondrial Accumulation

The selective accumulation of TPP⁺-conjugated molecules within mitochondria is a direct consequence of the large negative membrane potential across the inner mitochondrial membrane (IMM).[8] Healthy, respiring mitochondria maintain a substantial electrochemical gradient, with the mitochondrial matrix being highly negative (approximately -150 to -180 mV) relative to the cytoplasm.[8][15]

This strong negative potential acts as an electrophoretic force, driving positively charged lipophilic cations like TPP⁺ from the cytoplasm into the mitochondrial matrix against their concentration gradient.[14] According to the Nernst equation, for every 60 mV of potential difference, a monovalent cation will accumulate approximately 10-fold.[16][17] This can lead to a concentration of TPP⁺-conjugated compounds inside the mitochondria that is 100 to 1000 times higher than in the cytoplasm.[2][14]

2.2. Mechanism of Action: Leveraging the Mitochondrial Membrane Potential

The journey of a CTPPB-conjugated drug to the mitochondria is a two-step process:

  • Cellular Uptake: The lipophilic nature of the TPP⁺ cation facilitates its passage across the plasma membrane, driven by a smaller negative membrane potential (-30 to -40 mV), leading to an initial 3- to 5-fold accumulation in the cytosol.[14]

  • Mitochondrial Sequestration: Once in the cytosol, the compound is rapidly and extensively taken up by mitochondria, driven by the much larger mitochondrial membrane potential.[8]

It is noteworthy that many cancer cells exhibit a hyperpolarized mitochondrial membrane potential compared to normal cells, which can enhance the selectivity and uptake of TPP⁺-based therapeutics in tumors.[10]

2.3. Diagram: Mitochondrial Targeting Mechanism

Mitochondrial_Targeting cluster_extracellular Extracellular Space cluster_cell Cell cluster_mitochondrion Mitochondrion CTPPB_Drug CTPPB-Drug Conjugate Cytosol Cytosol (Δψ ≈ -40mV) CTPPB_Drug->Cytosol Plasma Membrane Transport IMM Inner Membrane (Δψ ≈ -180mV) Cytosol->IMM Driven by Δψ Matrix Mitochondrial Matrix (High Concentration) IMM->Matrix Accumulation

Caption: Mechanism of CTPPB-drug conjugate accumulation within the mitochondrial matrix.

Applications in Drug Delivery and Therapeutics

The ability to concentrate therapeutic agents at the site of mitochondrial dysfunction opens up new avenues for treating complex diseases.[3][18]

3.1. Enhancing Cancer Therapy

Mitochondria are central to the life and death of cancer cells, making them a prime target for chemotherapy.[9] By attaching conventional anticancer drugs like doxorubicin to CTPPB, researchers can enhance their efficacy and overcome multidrug resistance.[19] This strategy increases the local concentration of the drug at its site of action, inducing apoptosis more efficiently while potentially reducing systemic toxicity.[18][20] CTPPB has also been used to deliver photosensitizers for photodynamic therapy (PDT) and agents for photothermal therapy, leveraging mitochondrial targeting to improve treatment outcomes.[]

3.2. Development of Novel Therapeutic Agents

Beyond acting as a delivery vehicle, the TPP⁺ moiety itself can exhibit biological activity. High concentrations of TPP⁺ derivatives can disrupt mitochondrial function by inhibiting the respiratory chain and decreasing the membrane potential.[8][17] This intrinsic activity can be synergistic with the attached pharmacophore. Researchers have explored CTPPB conjugates for preparing a variety of bioactive agents, including:

  • Antimalarial agents [5][22]

  • Antimycobacterial and antifungal agents [5][22]

  • Inhibitors of protein tyrosine phosphatase 1B (a target for diabetes and obesity) [22]

  • Sphingosine 1-phosphate-1 receptor antagonists [3][]

  • Histone deacetylase (HDAC) inhibitors [22]

3.3. Workflow Diagram: CTPPB in Targeted Drug Delivery

Drug_Delivery_Workflow cluster_dev Development Phase cluster_testing Preclinical & Clinical Phase A 1. Select Therapeutic Payload (e.g., Doxorubicin) C 3. Conjugate Payload to CTPPB via Carboxyl Group A->C B 2. Synthesize CTPPB B->C D 4. In Vitro Testing (Cell Culture Assays) C->D E 5. In Vivo Testing (Animal Models) D->E F 6. Clinical Trials E->F G 7. Therapeutic Outcome: Targeted Cell Death, Reduced Systemic Toxicity F->G

Caption: A generalized workflow for developing CTPPB-based targeted therapeutics.

Role in Organic Synthesis: The Wittig Reaction

While renowned for its biological applications, CTPPB is also a valuable phosphonium salt in organic synthesis, primarily as a precursor to a Wittig reagent.[4] The Wittig reaction is a powerful method for synthesizing alkenes from aldehydes or ketones.[12][23]

The process involves the deprotonation of the phosphonium salt (like CTPPB) with a strong base to form a phosphorus ylide.[12] This ylide then reacts with a carbonyl compound to form a four-membered ring intermediate (an oxaphosphetane), which subsequently decomposes to yield the desired alkene and a triphenylphosphine oxide byproduct.[23] The presence of the carboxyl group in CTPPB allows for the synthesis of alkenes containing a carboxylic acid moiety, which are versatile intermediates for further chemical transformations.

4.1. Protocol: A Generalized Wittig Reaction

Disclaimer: This is a generalized protocol. Specific conditions may vary based on the substrate and desired product.

  • Ylide Formation: In an inert atmosphere (e.g., under argon), suspend this compound in a dry, aprotic solvent like THF.

  • Cool the suspension to a low temperature (e.g., 0 °C or -78 °C).

  • Add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), dropwise to deprotonate the phosphonium salt and form the ylide.[12] The reaction mixture will typically change color, indicating ylide formation.

  • Reaction with Carbonyl: Slowly add a solution of the desired aldehyde or ketone in the same solvent to the ylide solution.

  • Allow the reaction to stir at low temperature and then warm to room temperature over several hours.

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent. The aqueous layer may need to be acidified to protonate the carboxyl group before extraction.

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting alkene product using column chromatography or recrystallization. The triphenylphosphine oxide byproduct is often removed during this step.[23]

Experimental Protocols
5.1. Protocol for Synthesis of this compound

This protocol is adapted from established literature procedures.[5][13]

Materials:

  • 4-bromobutyric acid

  • Triphenylphosphine

  • Chloroform (refluxing)

  • Diethyl ether

  • Argon gas supply

  • Oil bath and heating mantle

  • Round-bottom flask and condenser

Procedure:

  • Combine equimolar amounts of 4-bromobutyric acid (1.0 eq) and triphenylphosphine (1.0 eq) in a round-bottom flask.[13]

  • Place the flask under an argon atmosphere.

  • Heat the solid mixture in an oil bath at 140 °C for 3 hours. The solids will melt and then a precipitate will form.[13]

  • Cool the reaction mixture to room temperature. The product will be a very hard solid.

  • Break up the solid and suspend it in refluxing chloroform under argon.[13]

  • Add a significant volume of diethyl ether (approx. 3-4 times the volume of chloroform) and continue stirring at room temperature for 30 minutes.[13]

  • Cool the suspension in an ice bath to 0 °C.[13]

  • Collect the white crystalline product by filtration, wash thoroughly with diethyl ether, and dry under vacuum.[13]

5.2. Protocol for Mitochondrial Targeting Studies in Cell Culture

This is a general protocol for assessing the mitochondrial accumulation of a CTPPB-conjugated fluorescent probe. Always optimize conditions for your specific cell line and conjugate.[24][25]

Materials:

  • Mammalian cell line of interest (e.g., HeLa, C2C12)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • CTPPB-conjugated fluorescent probe (e.g., CTPPB-rhodamine)

  • MitoTracker™ Green FM (or another mitochondrial stain with a distinct emission spectrum)

  • Carbonyl cyanide 4-(trifluoromethoxy)phenylhydrazone (FCCP) (as a negative control)

  • Phosphate-buffered saline (PBS)

  • Confocal microscope

Procedure:

  • Cell Seeding: Plate cells onto glass-bottom dishes suitable for confocal microscopy and allow them to adhere and grow to 50-70% confluency.

  • Probe Incubation: Prepare a working solution of the CTPPB-conjugated probe in pre-warmed culture medium. Remove the existing medium from the cells and replace it with the probe-containing medium. Incubate for 30-60 minutes at 37 °C and 5% CO₂.

  • Co-staining (Optional but Recommended): During the last 15-20 minutes of incubation, add MitoTracker™ Green FM to the medium to co-stain the mitochondria.

  • Washing: Remove the incubation medium and wash the cells 2-3 times with pre-warmed PBS or live-cell imaging solution to remove excess probe.

  • Imaging: Immediately image the cells using a confocal microscope. Acquire images in the channels corresponding to your CTPPB-probe and the MitoTracker™ stain. Co-localization of the two signals will indicate successful mitochondrial targeting.

  • Negative Control (Depolarization): To confirm that accumulation is dependent on membrane potential, treat a separate dish of cells with the mitochondrial uncoupler FCCP (typically 1-10 µM) for 5-10 minutes prior to and during incubation with the CTPPB-probe. A significant reduction in the probe's fluorescence intensity within the mitochondria validates the potential-driven uptake mechanism.[14]

Conclusion and Future Perspectives

This compound is more than just a chemical reagent; it is an enabling technology. Its straightforward synthesis and versatile chemistry have established it as the gold standard for targeting mitochondria. In drug delivery, CTPPB-based strategies are paving the way for more effective and less toxic treatments for cancer and other devastating diseases.[9][19] As our understanding of mitochondrial biology deepens, the demand for precise tools to modulate and study these organelles will only grow. Future innovations may involve incorporating CTPPB into more complex, multi-stage delivery systems that respond to specific microenvironments within the cell or tumor.[26] The continued application and evolution of CTPPB and its derivatives will undoubtedly remain at the forefront of mitochondrial research and targeted therapeutics for years to come.

References
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  • Pawar, A., et al. (2023). Delocalized Lipophilic Cation Triphenyl Phosphonium: Promising Molecule for Mitochondria Targeting. Current Drug Delivery. [Link]

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Sources

An In-depth Technical Guide to (3-Carboxypropyl)triphenylphosphonium Bromide: From Commercial Availability to Purity Verification

Author: BenchChem Technical Support Team. Date: January 2026

(3-Carboxypropyl)triphenylphosphonium bromide (CPTPB), a versatile phosphonium salt, has emerged as a critical reagent in both synthetic organic chemistry and the cutting edge of biomedical research. Its unique molecular architecture, featuring a lipophilic triphenylphosphonium cation tethered to a hydrophilic carboxylic acid, underpins its utility in a diverse array of applications. For researchers, scientists, and drug development professionals, a thorough understanding of this compound's commercial landscape, purity specifications, and analytical validation is paramount to ensuring experimental reproducibility and success.

This guide provides a comprehensive overview of CPTPB, focusing on its commercial suppliers, typical purity profiles, and detailed methodologies for its characterization and quality control. It is designed to serve as a practical resource for investigators utilizing this reagent in their work, from initial procurement to final application.

The Significance of this compound in Research and Development

The scientific importance of CPTPB stems from two primary areas of application:

  • Mitochondrial Targeting: The triphenylphosphonium cation is lipophilic and readily accumulates in mitochondria, driven by the large negative mitochondrial membrane potential.[1] This property has made CPTPB and its derivatives invaluable tools for delivering molecules—ranging from fluorescent probes to therapeutic agents—specifically to the mitochondria of living cells.[1][2][3] This targeted delivery is crucial for studying mitochondrial function, developing therapies for mitochondrial dysfunction-related diseases, and enhancing the efficacy of anticancer drugs.[2][3][4]

  • Wittig Reagents and Organic Synthesis: As a phosphonium salt, CPTPB is a precursor to ylides used in the Wittig reaction, a cornerstone of organic synthesis for the formation of carbon-carbon double bonds.[5] The carboxylic acid functionality offers a handle for further chemical modification, allowing for the synthesis of complex molecules. It has been employed in the preparation of a variety of bioactive compounds, including antimalarial agents, antimycobacterial agents, and inhibitors of protein tyrosine phosphatase.[6][7]

Given its critical role in these applications, the purity of CPTPB is not merely a matter of quality control but a fundamental prerequisite for obtaining reliable and interpretable results.

Commercial Suppliers and Purity Specifications

A number of chemical suppliers offer this compound, typically as a white to off-white crystalline powder.[5][6][8] The stated purity of the commercially available material generally ranges from 95% to 98% or higher. It is essential for researchers to carefully consider the purity level required for their specific application, as trace impurities can have significant impacts, particularly in sensitive biological assays.

Below is a comparative table of prominent commercial suppliers and their typical product specifications. Note that catalog details are subject to change, and direct consultation with the supplier for the latest information and lot-specific certificates of analysis is always recommended.

SupplierStated PurityAnalytical Method(s)CAS NumberMolecular FormulaMolecular Weight
Sigma-Aldrich (Merck) 98%Assay17857-14-6C₂₂H₂₂BrO₂P[9]429.29
Tokyo Chemical Industry (TCI) >95.0%HPLC, Titration17857-14-6C₂₂H₂₂BrO₂P429.29
Chem-Impex International ≥ 98%[2]Assay17857-14-6[2]C₂₂H₂₂BrO₂P[2]429.29[2]
SynQuest Laboratories 98.0%Not specified17857-14-6[9]C₂₂H₂₂BrO₂P[9]429.293[9]
Thermo Scientific Chemicals 97%Titration ex Bromide17857-14-6[10]C₂₂H₂₂BrO₂P[10]429.29[10]

Many suppliers operate under stringent quality management systems, such as ISO 9001:2015 certification, and their facilities may be FDA registered, ensuring a high degree of product quality and lot-to-lot consistency.[11]

Synthesis and Potential Impurities

A foundational understanding of the synthesis of CPTPB is crucial for anticipating potential impurities. The most common synthetic route involves the reaction of triphenylphosphine with 4-bromobutyric acid .[6][12]

Synthesis of this compound TPP Triphenylphosphine reaction TPP->reaction BBA 4-Bromobutyric Acid BBA->reaction Solvent Toluene or neat Solvent->reaction Reaction Conditions Heat Reflux or 140-180°C Heat->reaction CPTPB This compound reaction->CPTPB S N 2 Reaction

Figure 1: A simplified diagram illustrating the common synthetic pathway for this compound.

This reaction, being a nucleophilic substitution (SN2), can lead to several potential impurities:

  • Unreacted Starting Materials: Residual triphenylphosphine and 4-bromobutyric acid may be present in the final product if the reaction does not go to completion or if purification is inadequate.

  • Triphenylphosphine Oxide: Triphenylphosphine is readily oxidized to triphenylphosphine oxide, especially when heated in the presence of air. This is a very common impurity in phosphonium salt preparations.

  • Solvent Residues: Solvents used during the reaction (e.g., toluene) or purification (e.g., chloroform, ether, ethanol) may be retained in the final product.[6][12]

The hygroscopic nature of many phosphonium salts also means that water can be a significant impurity.[13]

Purity Verification: A Step-by-Step Approach

Independent verification of purity is a critical step for any researcher using CPTPB. Here are detailed protocols for the most common analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for the structural confirmation and purity assessment of CPTPB. Both ¹H and ¹³C NMR should be employed.

Protocol for NMR Sample Preparation and Analysis:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the CPTPB powder and dissolve it in a suitable deuterated solvent (e.g., 0.6-0.7 mL of DMSO-d₆ or D₂O).[14] DMSO-d₆ is often preferred as it effectively solubilizes the compound and its potential organic impurities.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Expected Chemical Shifts (in DMSO-d₆):

      • ~7.7-8.0 ppm: Multiplets corresponding to the 15 aromatic protons of the triphenylphosphonium group.[15]

      • ~3.5-3.7 ppm: Multiplet for the two protons on the carbon adjacent to the phosphorus atom (-CH₂-P).

      • ~2.1-2.3 ppm: Triplet for the two protons on the carbon adjacent to the carboxyl group (-CH₂-COOH).

      • ~1.8-2.0 ppm: Multiplet for the central two protons of the propyl chain (-CH₂-).

      • A broad singlet for the carboxylic acid proton (-COOH), the chemical shift of which can be variable.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This will provide information on the carbon backbone of the molecule.[16]

  • Purity Assessment:

    • Carefully integrate the peaks in the ¹H NMR spectrum. The ratio of the aromatic protons to the aliphatic protons should be consistent with the molecular structure (15H : 6H).

    • Look for small peaks that do not correspond to the CPTPB structure. The presence of sharp singlets around 7.4-7.7 ppm may indicate the presence of triphenylphosphine oxide. Residual solvent peaks (e.g., toluene at ~2.3 and ~7.2 ppm) should also be noted.

    • Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to the sample to determine the absolute purity.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition cluster_Analysis Data Analysis weigh Weigh 5-10 mg of CPTPB dissolve Dissolve in Deuterated Solvent (e.g., DMSO-d6) weigh->dissolve H1_NMR Acquire 1H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire 13C NMR Spectrum dissolve->C13_NMR confirm Confirm Structural Features H1_NMR->confirm C13_NMR->confirm integrate Integrate Peaks & Check Ratios confirm->integrate impurities Identify Impurity Peaks integrate->impurities purity Determine Purity impurities->purity

Figure 2: Workflow for the purity assessment of this compound using NMR spectroscopy.

2. High-Performance Liquid Chromatography (HPLC)

HPLC is an excellent method for quantifying the purity of CPTPB and separating it from non-volatile impurities.

General Protocol for HPLC Analysis:

  • System Preparation:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (both often containing a small amount of an acid like trifluoroacetic acid or formic acid to improve peak shape) is a common choice.

    • Detector: A UV detector set to a wavelength where the phenyl groups absorb strongly (e.g., 254 nm or 265 nm).

  • Standard and Sample Preparation:

    • Prepare a stock solution of a reference standard of CPTPB of known purity at a concentration of ~1 mg/mL in the mobile phase or a suitable solvent.

    • Prepare the sample to be analyzed at the same concentration.

  • Analysis:

    • Inject the standard and sample solutions.

    • The purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3. Recrystallization for Purification

If the purity of a commercial batch is insufficient for a particular application, recrystallization can be an effective purification method.

Protocol for Recrystallization:

  • Solvent Selection: The ideal solvent system is one in which the compound is soluble at high temperatures but sparingly soluble at room temperature or below. For phosphonium salts, mixtures of a polar solvent (like ethanol or acetonitrile) with a less polar solvent (like ethyl acetate or diethyl ether) often work well.[13]

  • Procedure:

    • Dissolve the impure CPTPB in a minimal amount of the hot polar solvent.

    • If any insoluble impurities are present, perform a hot filtration.

    • Slowly add the less polar solvent until the solution becomes slightly cloudy (turbid).

    • Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold, less polar solvent.

    • Dry the purified crystals under vacuum.

  • Post-Purification Analysis: The purity of the recrystallized material should be re-assessed using the analytical methods described above.

Conclusion

This compound is a powerful and enabling chemical tool for both synthetic chemists and biomedical researchers. Its successful application is, however, critically dependent on its purity. By understanding the commercial sources, being aware of potential impurities from its synthesis, and employing rigorous analytical techniques such as NMR and HPLC, researchers can ensure the quality of this vital reagent. This diligence is the foundation upon which robust, reproducible, and impactful scientific discoveries are built.

References
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  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding this compound: Synthesis and Pharmaceutical Applications. [Link]

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  • Chinachemnet. This compound, (5-carboxypentyl) triphenylphosphonium bromide, Benzyltriphenylphosphonium Bromide, Products Catalog. [Link]

  • SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]

  • SpectraBase. This compound - Optional[MS (GC)] - Spectrum. [Link]

  • Laboratory Discounter. This compound >95.0%(HPLC)(T) 25g. [Link]

  • PubChem. (3-Carboxypropyl)(triphenyl)phosphanium bromide | C22H22BrO2P. [Link]

  • MPG.PuRe. SUPPORTING INFORMATION. [Link]

  • ResearchGate. How to recrystallize phosphonium salt?. [Link]

  • SpectraBase. This compound - Optional[13C NMR] - Spectrum. [Link]

  • Mol-Instincts. This compound 17857-14-6 wiki. [Link]

  • National Institutes of Health. Crystal structure of (3-carboxypropyl)triphenylphosphonium hexafluoridophosphate. [Link]

  • YouTube. Wittig Reaction Experiment Part 3: Recrystallization and Melting Point. [Link]

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Methodological & Application

use of (3-Carboxypropyl)triphenylphosphonium bromide for synthesizing alkenes from aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of Alkenes Using (3-Carboxypropyl)triphenylphosphonium bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Reagent for Modern Olefination

The Wittig reaction stands as a cornerstone of synthetic organic chemistry, providing a powerful and reliable method for the synthesis of alkenes from aldehydes and ketones.[1][2][3][4] Discovered by Georg Wittig in 1954, this reaction's significance was recognized with the 1979 Nobel Prize in Chemistry.[3][4][5] It facilitates the formation of a carbon-carbon double bond with excellent regiocontrol, making it an indispensable tool in the construction of complex molecular architectures.

This guide focuses on a specialized Wittig reagent, This compound . This phosphonium salt is distinguished by the presence of a terminal carboxylic acid group on its alkyl chain.[6][7][8] This integrated functionality offers unique advantages: it provides a synthetic handle for subsequent chemical modifications, can influence the solubility of intermediates, and serves as a key building block in the synthesis of targeted therapeutics. Its application is particularly notable in the development of mitochondrial-targeted drugs, where the triphenylphosphonium cation acts as a delivery vector, and in the synthesis of bioactive molecules like sphingosine 1-phosphate-1 receptor antagonists.[9][10][11][]

This document provides a comprehensive overview of its properties, a detailed mechanistic explanation, field-proven experimental protocols, and key applications to empower researchers in leveraging this versatile reagent.

Physicochemical Properties and Handling

A thorough understanding of the reagent's properties is paramount for successful and safe experimentation. This compound is a white to off-white crystalline solid that is hygroscopic and should be stored under an inert atmosphere at room temperature.[6][13][14]

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 17857-14-6[6][7][8][14]
Molecular Formula C₂₂H₂₂BrO₂P[6][7][8][14]
Molecular Weight 429.29 g/mol [6][7][8][14]
Appearance White to off-white crystalline powder or granules[6][13][14]
Melting Point 244-247 °C (lit.)[7][9][13][14]
Solubility Soluble in water and ethanol; moderately soluble in methanol and DMF[6][9][13][14]
Sensitivity Hygroscopic[13][14]

The Wittig Reaction: Mechanism of Action

The conversion of an aldehyde to an alkene using this compound proceeds through the classic Wittig pathway. The reaction is driven by the formation of the extremely stable phosphorus-oxygen double bond in the triphenylphosphine oxide byproduct.[2][4] The overall process can be dissected into three critical steps.

  • Ylide Formation: The reaction begins with the deprotonation of the phosphonium salt at the carbon atom alpha to the phosphorus. This requires a strong base. Due to the presence of the acidic carboxylic acid proton, a minimum of two equivalents of a strong base (e.g., n-butyllithium, sodium hydride) is necessary to deprotonate both the α-carbon and the carboxyl group, thereby generating the reactive phosphonium ylide.

  • Oxaphosphetane Formation: The generated ylide, a powerful carbon nucleophile, attacks the electrophilic carbonyl carbon of the aldehyde. Modern mechanistic understanding, particularly in lithium-free systems, supports a concerted [2+2] cycloaddition to directly form a four-membered ring intermediate known as an oxaphosphetane.[1][15][16]

  • Alkene Elimination: The strained oxaphosphetane intermediate rapidly collapses. The ring breaks apart in a retro-[2+2] cycloreversion, yielding the final alkene product and the highly stable triphenylphosphine oxide.[2][16]

Workflow_Diagram A 1. Suspend Phosphonium Salt in Anhydrous THF B 2. Cool to 0°C A->B C 3. Add n-BuLi (2.1 eq) Dropwise B->C D 4. Stir for 1h at 0°C (Ylide Forms) C->D E 5. Add Aldehyde in THF D->E F 6. Warm to RT, Stir 2-4h E->F G 7. Quench with sat. aq. NH₄Cl F->G H 8. Extract with Ethyl Acetate G->H I 9. Wash with Brine H->I J 10. Dry (MgSO₄) & Concentrate I->J K 11. Purify by Column Chromatography J->K L Pure Alkene Product K->L

Sources

Application Notes and Protocols for (3-Carboxypropyl)triphenylphosphonium bromide in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Incorporation of the α-Carboxylic Acid Chain

(3-Carboxypropyl)triphenylphosphonium bromide is a cornerstone reagent in the field of natural product synthesis, valued for its role as a four-carbon building block in the Wittig reaction.[1][2] Its primary and most celebrated application lies in the convergent synthesis of prostaglandins and related eicosanoids, where it is used to stereoselectively install the "upper" or α-side chain, a structural motif crucial for their biological activity.[3][4] This phosphonium salt enables the direct formation of a cis-(Z)-alkene with a terminal carboxylic acid, a transformation that elegantly solves a significant synthetic challenge.

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene.[5][6] The ylide derived from this compound is classified as a non-stabilized ylide, which generally favors the formation of the (Z)-alkene isomer under kinetic, salt-free conditions.[7][8][9] This stereochemical outcome is paramount in prostaglandin synthesis, as the natural bio-active isomers possess a cis double bond at the C5-C6 position.[10]

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this vital reagent. It outlines the mechanistic basis for its utility, provides detailed, field-proven protocols, and discusses the critical parameters that ensure successful and reproducible outcomes in the synthesis of complex natural products.

Core Application: Prostaglandin Synthesis via the Corey Lactone Pathway

The most prominent use of this compound is in the final stages of the renowned Corey synthesis of prostaglandins.[4][11] This synthetic strategy relies on a key intermediate known as the Corey Lactone (or its derivatives), which contains the cyclopentane core with the requisite stereochemistry for the lower (ω) side chain. The lactone is reduced to a lactol (a hemiacetal), which exists in equilibrium with the open-chain hydroxy aldehyde. This aldehyde is the direct substrate for the Wittig reaction.[12][13]

The overall workflow is a testament to convergent synthesis, where two complex fragments are joined late in the sequence to construct the final target molecule.

Figure 1: Convergent synthesis of prostaglandins using the Wittig reaction.

Part 1: Preparation of the Key Wittig Reagent (Ylide)

The success of the Wittig reaction hinges on the efficient generation of the corresponding phosphorus ylide. This requires the deprotonation of the phosphonium salt using a strong, non-nucleophilic base. Due to the presence of the acidic carboxylic acid proton, two equivalents of the base are required: one to deprotonate the carboxylic acid and the second to deprotonate the carbon alpha to the phosphorus atom to form the ylide.

A widely adopted and highly effective method involves the use of sodium methylsulfinylmethide (dimsyl sodium, NaCH₂S(O)CH₃), prepared by reacting sodium hydride (NaH) with dimethyl sulfoxide (DMSO).[14]

Protocol 1: Generation of the Carboxypropylide with Dimsyl Sodium

Causality and Experimental Insights:

  • Solvent Choice: DMSO is not merely a solvent but also the reactant for generating the strong base. Its high polarity effectively solvates the ions involved.

  • Base Strength: Dimsyl sodium is a potent base (pKa ~35), easily capable of deprotonating the phosphonium salt (pKa ~20-25).

  • Inert Atmosphere: The ylide is highly reactive and sensitive to air and moisture. All steps must be performed under a dry, inert atmosphere (Nitrogen or Argon).[15] The deep red-orange color of the ylide solution is a visual indicator of its successful formation and can fade upon exposure to oxygen or water.[12]

  • Temperature Control: The formation of dimsyl sodium is exothermic. While it is often performed at room temperature, some protocols call for gentle heating (50-60 °C) to ensure complete reaction of the NaH, which should be done with caution behind a blast shield.

Materials:

  • This compound

  • Sodium Hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask or flame-dried, three-neck round-bottom flask with a magnetic stirrer, septum, and nitrogen/argon inlet.

Step-by-Step Procedure:

  • Prepare Dimsyl Sodium Solution: a. To a flame-dried Schlenk flask under a positive pressure of nitrogen, add NaH (2.2 equivalents, relative to the lactol). b. Carefully wash the NaH dispersion with anhydrous hexane (x3) to remove the mineral oil, decanting the hexane wash each time via cannula. c. Add anhydrous DMSO via syringe to the oil-free NaH. d. Stir the suspension at room temperature (or gently heat to ~50 °C if necessary) until the evolution of hydrogen gas ceases and a clear, greenish solution is formed. This may take 1-2 hours. Cool the solution to room temperature.

  • Generate the Ylide: a. In a separate flame-dried flask under nitrogen, add this compound (2.0 equivalents, relative to the lactol). b. Add anhydrous DMSO to dissolve the phosphonium salt. c. Cool the phosphonium salt solution to 15-20 °C in a water bath. d. Slowly, add the prepared dimsyl sodium solution (from step 1d) dropwise via cannula or syringe to the phosphonium salt solution. e. A deep red-orange color will develop immediately. Stir the resulting ylide solution at room temperature for 1 hour before use.

Part 2: The Wittig Olefination Reaction

With the ylide prepared, the crucial carbon-carbon bond-forming reaction can proceed. The lactol, being sensitive, is added at low temperature to the ylide solution to control the reaction.

Protocol 2: Wittig Reaction with a Corey Lactone-Derived Lactol

Causality and Experimental Insights:

  • Electrophile Preparation: The Corey lactone derivative must first be reduced to the lactol. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is the reagent of choice for this selective reduction, as it stops at the aldehyde oxidation state without over-reducing to the diol.[12][16] This reduction is typically performed immediately before the Wittig reaction.

  • Temperature Management: The addition of the lactol to the ylide is performed at low temperature (e.g., -5 °C to 5 °C) to enhance stereoselectivity and prevent potential side reactions of the sensitive aldehyde.[14] The reaction is then allowed to warm gradually.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), observing the consumption of the aldehyde.

  • Workup: The workup procedure is designed to quench the reactive ylide, neutralize the basic solution, and separate the desired carboxylic acid product from the major byproduct, triphenylphosphine oxide (TPPO). Acidification of the aqueous layer is critical to protonate the carboxylate product, allowing it to be extracted into the organic phase.

Materials:

  • Corey lactone-derived lactol (1.0 equivalent) dissolved in anhydrous THF.

  • Prepared ylide solution from Protocol 1.

  • Saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Diethyl ether or Ethyl acetate for extraction.

  • 1 M Hydrochloric acid (HCl).

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

Step-by-Step Procedure:

  • Reaction Setup: a. Cool the freshly prepared ylide solution to 0 °C using an ice-water bath. b. Prepare a solution of the lactol (1.0 eq) in anhydrous THF. c. Slowly add the lactol solution dropwise via cannula to the stirring ylide solution, maintaining the internal temperature between 0-5 °C.

  • Reaction Execution: a. After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour. b. Gradually allow the reaction to warm to room temperature and stir for an additional 3-5 hours, or until TLC analysis indicates the complete consumption of the lactol.

  • Workup and Extraction: a. Cool the reaction mixture in an ice bath and quench by the slow addition of ice-cold water or saturated NH₄Cl solution. b. Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate. c. Separate the layers. The product is currently in the aqueous layer as the carboxylate salt. d. Wash the organic layer (containing neutral byproducts like TPPO) with water. e. Combine all aqueous layers. Cool the combined aqueous phase in an ice bath and acidify to pH 3-4 by the slow addition of 1 M HCl. f. Extract the acidified aqueous layer with ethyl acetate (x3). g. Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: a. The crude product, which contains the desired prostaglandin and residual triphenylphosphine oxide (TPPO), must be purified. b. Purification is typically achieved by flash column chromatography on silica gel. The separation of the prostaglandin from TPPO can be challenging; various solvent systems have been reported, often involving mixtures of hexane, ethyl acetate, and a small amount of acetic acid to ensure the product remains protonated and elutes properly.

Mechanism and Stereoselectivity

The stereochemical outcome of the Wittig reaction is a critical aspect of its utility. The formation of the desired (Z)-alkene is explained by the kinetic pathway of the reaction under salt-free conditions.

Figure 2: Simplified mechanism for (Z)-alkene formation.

For non-stabilized ylides, the initial nucleophilic attack on the aldehyde and the subsequent formation of the four-membered oxaphosphetane intermediate are believed to be concerted or proceed through a very short-lived betaine.[17][18] The transition state leading to the cis-oxaphosphetane is sterically favored, which then rapidly collapses via syn-elimination to yield the (Z)-alkene and triphenylphosphine oxide.[9] The formation of the very strong phosphorus-oxygen double bond in TPPO is the thermodynamic driving force for the reaction.[5]

Quantitative Data Summary

The choice of base and reaction conditions can influence the yield and stereoselectivity. The following table summarizes typical conditions reported in prostaglandin syntheses.

Target ProstaglandinAldehyde PrecursorBase SystemSolvent(s)Temp.YieldReference
PGF₂α AnalogueCorey LactolNaH / DMSODMSO/THF0 °C to RT~85%[12]
CarboprostSubstituted LactolNaH / DMSODMSO/THF-5 °C to 5 °CNot stated[14]
Dihydro-PGF₂αSubstituted LactolK-t-ButoxideTHF-35 °C to -10 °C90% (2 steps)[19]
PGF₂αCorey LactolDimsyl SodiumDMSORT~80%[16]

Troubleshooting and Key Considerations

  • Low Yield: Often traced back to incomplete ylide formation (due to wet solvents/glassware or impure NaH) or decomposition of the sensitive lactol aldehyde. Ensure all reagents and solvents are scrupulously dried.

  • Poor (Z)-Selectivity: The presence of lithium salts can sometimes lead to equilibration of intermediates, reducing Z-selectivity.[8][18] Using sodium- or potassium-based systems (like NaH/DMSO or KHMDS) is generally preferred for high Z-selectivity.

  • Difficulty Removing TPPO: Triphenylphosphine oxide is notoriously difficult to remove completely. If chromatography is challenging, trituration of the crude product with a non-polar solvent like diethyl ether or pentane can sometimes precipitate the TPPO, although this may lead to some product loss.[20]

  • No Reaction: Confirm the successful reduction of the lactone to the lactol, as the lactone itself is not electrophilic enough to react. Also, verify the formation of the ylide by its characteristic deep color.

Conclusion

This compound remains an indispensable tool in organic synthesis. Its ability to deliver the C5-C8 fragment of prostaglandins with precise stereocontrol via the Wittig reaction solidifies its place in the synthetic chemist's toolbox. Understanding the mechanistic nuances and adhering to rigorous experimental protocols, as detailed in this guide, are key to successfully applying this reagent in the synthesis of complex, biologically active natural products.

References

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Application Note: (3-Carboxypropyl)triphenylphosphonium Bromide for Targeted Mitochondrial Delivery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Mitochondria, the powerhouses of the cell, are central regulators of energy metabolism, cell proliferation, and apoptosis.[1][2] Consequently, mitochondrial dysfunction is implicated in a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions.[3][4] This has made mitochondria a prime target for novel therapeutic and diagnostic strategies.[5][6] However, delivering bioactive molecules across the formidable double membrane of the mitochondrion presents a significant challenge.[2][7] An elegant and widely adopted solution is the use of delocalized lipophilic cations (DLCs), most notably the triphenylphosphonium (TPP⁺) cation, as a molecular delivery vehicle.[3][8][9]

This guide provides a comprehensive overview and detailed protocols for using (3-Carboxypropyl)triphenylphosphonium bromide (TPPBr), a versatile TPP⁺ derivative, to conjugate and deliver molecules of interest to the mitochondrial matrix.

The TPP⁺ Moiety: A Mitochondrial GPS

The remarkable ability of the TPP⁺ cation to accumulate within mitochondria is not magic, but a direct consequence of fundamental biophysics.[3][8] The targeting mechanism relies on the large mitochondrial membrane potential (ΔΨm), which is significantly negative inside the mitochondrial matrix (approximately -150 to -180 mV) relative to the cytoplasm.[3][8]

Mechanism of Action

The process can be conceptualized as a two-step electrophoretic journey:

  • Cellular Entry: The lipophilic nature of the three phenyl groups surrounding the positively charged phosphorus atom allows the TPP⁺-conjugate to readily permeate the plasma membrane.[1][8] The less negative plasma membrane potential (around -30 to -40 mV) results in an initial 3- to 5-fold accumulation in the cytosol.[3]

  • Mitochondrial Accumulation: The powerful mitochondrial membrane potential then acts as an electrophoretic sink, driving the positively charged TPP⁺-conjugate from the cytosol into the negatively charged mitochondrial matrix.[3][8] This process can lead to a remarkable 100- to 1000-fold concentration of the conjugate within the mitochondria compared to the extracellular medium.[1][3][9]

This accumulation is a dynamic equilibrium, exquisitely sensitive to the health and polarization state of the mitochondria, a feature that is critical for experimental validation.

Diagram: Mechanism of TPP⁺-Mediated Mitochondrial Accumulation

TPP_Mechanism cluster_cell Cell cluster_mito Mitochondrion Matrix Matrix (-150 to -180 mV) Cytosol Cytosol (-30 to -40 mV) Cytosol->Matrix Electrophoretic Accumulation (Mitochondrial Membrane Potential) Extracellular Extracellular Space (0 mV) Extracellular->Cytosol Passive Diffusion (Plasma Membrane Potential) Cargo TPP-Cargo

Caption: Electropotential gradient driving TPP-conjugate accumulation.

Physicochemical Properties of this compound

The carboxyl group on the propyl linker provides a convenient chemical handle for conjugation, making TPPBr an ideal starting reagent.

PropertyValueSource
Chemical Formula C₂₂H₂₂BrO₂PN/A
Molecular Weight 429.29 g/mol N/A
Appearance White to off-white solidN/A
Solubility Soluble in water, DMF, DMSO[10]
Functional Group Carboxylic Acid (-COOH)[11]

Part I: Conjugation of TPPBr to Cargo Molecules

The most common and robust method for conjugating the carboxylic acid of TPPBr to a primary amine on a cargo molecule (e.g., a drug, peptide, or fluorescent probe) is through carbodiimide chemistry, specifically using EDC and NHS.[12][13][14]

Principle of EDC/NHS Coupling

This is a "zero-length" crosslinking reaction, meaning EDC facilitates the bond formation without becoming part of the final conjugate.[12]

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) reacts with the carboxyl group on TPPBr to form a highly reactive but unstable O-acylisourea intermediate.[12][14]

  • Stabilization: N-hydroxysuccinimide (NHS) is added to react with the intermediate, creating a more stable, amine-reactive NHS ester.[12][13] This two-step approach increases coupling efficiency and minimizes side reactions like hydrolysis of the intermediate.[12][15]

  • Conjugation: The NHS ester readily reacts with a primary amine (-NH₂) on the cargo molecule to form a stable amide bond.[12][13]

Diagram: EDC/NHS Conjugation Chemistry

Conjugation_Chemistry TPP_COOH TPP-(CH₂)₃-COOH ((3-Carboxypropyl)TPP) Intermediate [O-Acylisourea Intermediate] (Unstable) TPP_COOH->Intermediate 1. Activation EDC + EDC NHS_Ester TPP-(CH₂)₃-CO-NHS (Amine-Reactive Ester) Intermediate->NHS_Ester 2. Stabilization NHS + NHS Final_Product TPP-(CH₂)₃-CO-NH-Cargo (Stable Amide Bond) NHS_Ester->Final_Product 3. Conjugation Cargo_NH2 + H₂N-Cargo Workflow cluster_synthesis Part 1: Synthesis & Purification cluster_validation Part 2: Biological Validation a Activate TPPBr with EDC/NHS b Conjugate to Amine-Cargo a->b c Purify via HPLC b->c d Characterize via MS / NMR c->d e Co-localization Imaging (vs. MitoTracker) d->e f FCCP Depolarization Control d->f g Analyze Results e->g f->g Result Validated Mitochondrial Targeting g->Result

Caption: From chemical synthesis to biological validation workflow.

Conclusion

This compound is a powerful and accessible tool for researchers aiming to deliver molecules specifically to mitochondria. Its targeting mechanism is based on the fundamental electrochemical properties of the organelle, and its conjugation chemistry is straightforward and reliable. [3][8][10]By following robust protocols for both synthesis and, critically, for validation, researchers can confidently develop novel probes and therapeutics to explore mitochondrial biology and combat disease.

References

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
  • Symbiosis Online Publishing. (2015, February 19). Influence of Triphenylphosphonium (TPP) Cation Hydrophobization with Phospholipids on Cellular Toxicity and Mitochondrial Select.
  • General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.).
  • Triphenylphosphine-Based Mitochondrial Targeting Nanocarriers: Advancing Cancer Therapy. (2025, June 10). PMC - NIH.
  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (n.d.). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PMC - NIH.
  • Huang, Y., Ji, W., Zhang, J., Huang, Z., Ding, A., Bai, H., Peng, B., Huang, K., Du, W., Zhao, T., & Li, L. (n.d.). The involvement of the mitochondrial membrane in drug delivery. ResearchGate.
  • Kar, K., & P. S. S. (n.d.). Brain Mitochondrial Drug Delivery: Influence of Drug Physicochemical Properties. PMC - NIH.
  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. ACS Publications.
  • Svoboda, P., Černá, J., Hojná, A., Rohlena, J., & Trnka, J. (n.d.). Lipophilic Triphenylphosphonium Cations Inhibit Mitochondrial Electron Transport Chain and Induce Mitochondrial Proton Leak. PLOS One.
  • Dutta, D., Marrache, S., & Dhar, S. (2012, April 1). Surface conjugation of triphenylphosphonium to target poly(amidoamine) dendrimers to mitochondria. PMC - PubMed Central.
  • Chen, T., Zhai, Y., & Liu, G. (n.d.). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. PMC - NIH.
  • Huang, Y., Ji, W., Zhang, J., Huang, Z., Ding, A., Bai, H., Peng, B., Huang, K., Du, W., Zhao, T., & Li, L. (2024, March 1). The involvement of the mitochondrial membrane in drug delivery. PubMed.
  • Carbodiimide Crosslinker Chemistry. (n.d.). Thermo Fisher Scientific - NG.
  • Kelso, G. F., Porteous, C. M., Hughes, G., Porteous, V. K., Ledgerwood, E. C., Smith, R. A., & Murphy, M. P. (n.d.). Synthesis and characterization of a triphenylphosphonium-conjugated peroxidase mimetic. Insights into the interaction of ebselen with mitochondria. PubMed.
  • Pathak, R. K., Kolishetti, N., & Dhar, S. (2022, May 19). Mitochondria-Targeted, Nanoparticle-Based Drug-Delivery Systems. Encyclopedia.pub.
  • EDC/NHS coupling reaction for bioconjugation of ECM proteins to MPs. (n.d.). ResearchGate.
  • Ramachandran, A., McGill, M. R., Xie, Y., Ni, H. M., Ding, W. X., & Jaeschke, H. (n.d.). Mitochondrial Membrane Potential Drives Early Change in Mitochondrial Morphology After Acetaminophen Exposure. PMC - PubMed Central.
  • Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. (2025, November 14). PMC - PubMed Central.
  • Huang, Y., Ji, W., Zhang, J., Huang, Z., Ding, A., Bai, H., Peng, B., Huang, K., Du, W., Zhao, T., & Li, L. (n.d.). The involvement of the mitochondrial membrane in drug delivery. OUCI.
  • Tripodi, M., Carito, S., Chiarella, E., Fiume, G., Trombino, G. E., Fregola, A., De Luca, G., Costa, N., Tassone, P., & Tagliaferri, P. (2024, June 20). Triphenylphosphonium-Conjugated Palmitic Acid for Mitochondrial Targeting of Pancreatic Cancer Cells: Proteomic and Molecular Evidence. MDPI.
  • Triphenylphosphonium-conjugated glycol chitosan microspheres for mitochondria-targeted drug delivery. (2025, August 9). ResearchGate.
  • Mak, R., Wójcik, M., Wietrzyk, J., Milczarek, M., Błaszczak-Świątkiewicz, K., & Huczyński, A. (n.d.). Mitochondrial-Targeted Triphenylphosphonium-Conjugated Ionophores with Enhanced Cytotoxicity in Cancer Cells. MDPI.
  • Dissipation of mitochondrial membrane potential by FCCP. A, fluorescent.... (n.d.). ResearchGate.
  • Mitochondrial Membrane Potential Assay. (n.d.). PMC - NIH.
  • Mitochondria Membrane Potential Kit (MAK148) - Technical Bulletin. (n.d.).
  • Mitochondrial uncoupler FCCP activates proton conductance but does not block store-operated Ca2+ current in liver cells. (2025, September 20). ResearchGate.
  • Triphenylphosphonium-based mitochondrial targeting in cancer therapy: mechanisms, progress, and perspectives. (n.d.). Chemical Communications (RSC Publishing).
  • Zielonka, J., Joseph, J., Sikora, A., Hardy, M., Ouari, O., Vasquez-Vivar, J., Cheng, G., Lopez, M., & Kalyanaraman, B. (2017, August 9). Mitochondria-Targeted Triphenylphosphonium-Based Compounds: Syntheses, Mechanisms of Action, and Therapeutic and Diagnostic Applications. PubMed.
  • Synthesis of B. This compound. (n.d.). PrepChem.com.
  • Staining Mitochondria in Live Cells with LumiTracker® Mito Probes. (n.d.). Lumiprobe.

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Application Note and Protocol: Phase-Transfer Catalyzed Wittig Reaction Using (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Harnessing Biphasic Systems for Efficient Olefination

The Wittig reaction stands as a cornerstone in synthetic organic chemistry for the stereoselective synthesis of alkenes from carbonyl compounds.[1][2] However, the classical Wittig reaction often necessitates the use of strong bases and anhydrous organic solvents, which can be expensive, hazardous, and sensitive to certain functional groups. Phase-transfer catalysis (PTC) emerges as a powerful technique to circumvent these limitations by facilitating reactions between reagents located in immiscible phases, typically an aqueous and an organic phase.[3][4][5] This approach offers numerous advantages, including the use of inexpensive and safer solvents like water, milder reaction conditions, and simplified product isolation.[3][5][6]

This application note provides a detailed experimental protocol for a phase-transfer catalyzed Wittig reaction utilizing (3-Carboxypropyl)triphenylphosphonium bromide. This specific phosphonium salt is a versatile reagent employed in the synthesis of various biologically active molecules and pharmaceutical intermediates.[7][8] Its unique structure, featuring a carboxylic acid moiety, presents both opportunities and challenges in the context of a PTC Wittig reaction, particularly concerning its solubility and the choice of base. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental setup, mechanistic considerations, and practical troubleshooting.

The Principle of Phase-Transfer Catalysis in the Wittig Reaction

Phase-transfer catalysis operates on the principle of transporting a reactive species from one phase (typically aqueous) to another (typically organic) where the reaction with a substrate occurs.[4][9] In the context of the Wittig reaction, a phosphonium salt is deprotonated by a base in the aqueous phase to form a phosphorus ylide. The phase-transfer catalyst, which is often the phosphonium salt itself or an added quaternary ammonium salt, facilitates the transfer of the ylide into the organic phase containing the aldehyde or ketone.[1] The subsequent reaction yields the desired alkene and triphenylphosphine oxide. The catalyst then returns to the aqueous phase to repeat the cycle.

This compound (CAS 17857-14-6) is a white to off-white crystalline solid soluble in water and polar organic solvents like ethanol and methanol.[4][6][7][10] Its hygroscopic nature necessitates careful handling and storage in an inert atmosphere.[4][6][7] The presence of the carboxylic acid group introduces a second acidic proton, which can be deprotonated by a base. This property must be carefully considered when selecting the base for ylide formation to ensure the desired reaction pathway.

Experimental Protocol: Synthesis of a Carboxylic Acid-Functionalized Alkene

This protocol details the synthesis of a generic alkene via a phase-transfer catalyzed Wittig reaction between this compound and a model aldehyde (e.g., benzaldehyde) in a biphasic system.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier
This compound17857-14-6429.29Sigma-Aldrich
Benzaldehyde100-52-7106.12Alfa Aesar
Potassium Carbonate (K₂CO₃)584-08-7138.21Fisher Scientific
Dichloromethane (CH₂Cl₂)75-09-284.93VWR Chemicals
Deionized Water (H₂O)7732-18-518.02In-house
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Acros Organics
Hydrochloric Acid (HCl), 1M solution7647-01-036.46Sigma-Aldrich
Ethyl Acetate141-78-688.11Fisher Scientific
Hexanes110-54-386.18VWR Chemicals
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • pH paper or pH meter

  • Standard glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (4.29 g, 10.0 mmol, 1.0 equiv).

    • Add deionized water (20 mL) and stir until the phosphonium salt is fully dissolved.

    • In a separate beaker, dissolve potassium carbonate (2.76 g, 20.0 mmol, 2.0 equiv) in deionized water (20 mL).

    • Slowly add the potassium carbonate solution to the phosphonium salt solution while stirring. The initial deprotonation of the carboxylic acid will occur.

    • Add dichloromethane (40 mL) to the flask to create a biphasic system.

    • Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol, 1.0 equiv) to the reaction mixture.

  • Reaction Execution:

    • Attach a reflux condenser to the round-bottom flask.

    • Heat the mixture to a gentle reflux (approximately 40-45 °C) with vigorous stirring to ensure efficient mixing of the two phases.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). To take a sample, briefly stop stirring, allow the layers to separate, and spot the organic layer on a TLC plate. A suitable eluent system is typically a mixture of ethyl acetate and hexanes (e.g., 30:70 v/v). Visualize the spots under UV light. The disappearance of the aldehyde spot and the appearance of a new product spot indicate reaction progression. The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Transfer the entire mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 20 mL).

    • Combine all organic layers.

    • Wash the combined organic layers with deionized water (2 x 30 mL).

    • To protonate the carboxylate and facilitate extraction, acidify the combined organic layers by washing with 1M HCl (2 x 20 mL). Check the pH of the aqueous layer to ensure it is acidic (pH ~2-3).

    • Wash the organic layer with brine (30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be employed to obtain the pure product.

Rationale for Experimental Choices
  • Solvent System: A biphasic system of dichloromethane and water is chosen. This compound is soluble in water, while the aldehyde and the resulting alkene product are soluble in the organic solvent, dichloromethane.[1]

  • Base Selection: Potassium carbonate (K₂CO₃) is used as the base.[11] It is a moderately strong base, sufficient to deprotonate the carboxylic acid and facilitate the formation of the phosphorus ylide at the interface or in the aqueous phase. Using a very strong base like NaOH could lead to side reactions. The use of two equivalents of the base ensures the deprotonation of both the carboxylic acid and the α-carbon to the phosphorus.

  • Temperature: Gentle reflux is applied to increase the reaction rate without causing significant decomposition of the reactants or products.

Data Interpretation and Expected Results

The final product should be characterized by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the newly formed alkene and the presence of the carboxylic acid group.

  • Mass Spectrometry: To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C=C bond of the alkene and the C=O and O-H bonds of the carboxylic acid.

The expected yield of the purified product can vary depending on the specific aldehyde used but is generally in the range of 60-80%.

Visualizing the Process

Phase-Transfer Catalysis Cycle

PTC_Wittig_Cycle cluster_aqueous Aqueous Phase cluster_organic Organic Phase aq_base K₂CO₃ aq_phosphonium R₃P⁺-(CH₂)₃COOH (Phosphonium Salt) aq_ylide R₃P=CH-(CH₂)₂COO⁻ (Ylide) aq_phosphonium->aq_ylide Deprotonation org_ylide R₃P=CH-(CH₂)₂COO⁻ aq_ylide->org_ylide Phase Transfer aq_catalyst_return R₃P⁺-(CH₂)₃COO⁻ aq_catalyst_return->aq_phosphonium Regeneration org_aldehyde R'CHO (Aldehyde) org_alkene R'CH=CH-(CH₂)₂COOH (Alkene Product) org_tppo R₃P=O (Triphenylphosphine Oxide) org_ylide->org_alkene Wittig Reaction org_ylide->org_tppo Forms TPPO

Caption: Phase-transfer catalytic cycle for the Wittig reaction.

Experimental Workflow

Experimental_Workflow A 1. Reaction Setup - Dissolve phosphonium salt in H₂O - Add K₂CO₃ solution - Add CH₂Cl₂ and aldehyde B 2. Reaction - Reflux with vigorous stirring (4-6 h) - Monitor by TLC A->B C 3. Work-up - Separate layers - Extract aqueous phase - Combine organic phases B->C D 4. Acidification & Washing - Wash with 1M HCl - Wash with brine C->D E 5. Drying & Concentration - Dry with MgSO₄ - Concentrate via rotary evaporation D->E F 6. Purification - Column chromatography or - Recrystallization E->F G 7. Characterization - NMR, MS, IR F->G

Caption: Step-by-step experimental workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no reaction - Insufficient mixing of phases- Base is not strong enough- Increase stirring speed.- Consider using a stronger base like 50% aqueous NaOH, but be mindful of potential side reactions.
Low yield - Incomplete reaction- Product loss during work-up- Extend reaction time.- Perform extractions carefully and ensure complete transfer of layers.
Formation of byproducts - Aldehyde self-condensation (if enolizable)- Cannizzaro reaction (for non-enolizable aldehydes without α-hydrogens)- Use a milder base or lower reaction temperature.- Add the aldehyde slowly to the reaction mixture.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle with care.

  • Handle all chemicals with caution and refer to their respective Safety Data Sheets (SDS) for detailed information.

Conclusion

This application note provides a comprehensive and practical guide for performing a phase-transfer catalyzed Wittig reaction with this compound. By leveraging the principles of PTC, this protocol offers a greener and more efficient alternative to traditional Wittig reaction conditions. The detailed step-by-step procedure, coupled with explanations of the underlying chemistry and troubleshooting tips, will enable researchers to successfully synthesize carboxylic acid-functionalized alkenes for a wide range of applications in chemical synthesis and drug discovery.

References

Application Notes and Protocols: Purification Techniques for Products of (3-Carboxypropyl)triphenylphosphonium Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of products derived from reactions utilizing (3-Carboxypropyl)triphenylphosphonium bromide. This phosphonium salt is a key reagent in the Wittig reaction for the synthesis of unsaturated carboxylic acids. A significant challenge in these reactions is the separation of the desired product from the stoichiometric byproduct, triphenylphosphine oxide (TPPO), and any unreacted starting materials. This document outlines strategic approaches to purification, including acid-base extraction, crystallization, and column chromatography, tailored to the unique chemical properties of the products and byproducts.

Introduction: The Purification Challenge

The Wittig reaction, a cornerstone of modern organic synthesis, provides a reliable method for the formation of carbon-carbon double bonds. When employing this compound, the resulting alkene product contains a carboxylic acid moiety, rendering it polar.[1][2][3][4][5] The primary purification obstacle arises from the concurrent formation of triphenylphosphine oxide (TPPO), a byproduct that shares some polarity with the desired product and can be challenging to remove.[6][7][8][9] The inherent properties of both the desired carboxylic acid product and the TPPO byproduct dictate the most effective purification strategy.

Key Physicochemical Properties:

CompoundPolarityAcidity/BasicitySolubility
Desired Product (Unsaturated Carboxylic Acid) PolarAcidicVaries with solvent; soluble in basic aqueous solutions.
Triphenylphosphine Oxide (TPPO) PolarNeutralPoorly soluble in non-polar solvents like hexane and cold diethyl ether; soluble in more polar organic solvents like dichloromethane, ethyl acetate, and alcohols.[6][10][11]
Unreacted Aldehyde/Ketone Varies (often less polar than product)NeutralGenerally soluble in organic solvents.
Unreacted Phosphonium Salt Highly Polar/IonicNeutral SaltSoluble in polar solvents like water and alcohols.[2][3]

Understanding these differences is paramount to designing an efficient purification workflow. The presence of the carboxylic acid group in the target molecule is the lynchpin of the primary and most effective purification technique: acid-base liquid-liquid extraction.

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The logical flow of purification steps leverages the distinct chemical nature of each component in the crude reaction mixture.

Purification Workflow A Crude Reaction Mixture B Acid-Base Extraction A->B F Organic Layer (TPPO, unreacted aldehyde/ketone) B->F Separation G Aqueous Layer (Product as carboxylate salt) B->G C Isolation of Product D Secondary Purification (Crystallization or Chromatography) C->D E Pure Product D->E G->C Acidification & Extraction

Caption: General purification workflow for products from this compound reactions.

Primary Purification: Acid-Base Liquid-Liquid Extraction

This technique is the most powerful initial step, exploiting the acidic nature of the carboxylic acid product to separate it from the neutral TPPO and unreacted carbonyl compounds.[12][13]

Principle of Separation

The carboxylic acid product is deprotonated by a weak base (e.g., sodium bicarbonate) to form a water-soluble carboxylate salt.[13] This salt partitions into the aqueous phase, while the neutral organic compounds, primarily TPPO and any unreacted aldehyde or ketone, remain in the organic phase. Subsequent acidification of the aqueous layer re-protonates the carboxylate, causing the desired carboxylic acid product to precipitate or be extracted back into an organic solvent.[12][14]

Detailed Protocol

Materials:

  • Crude reaction mixture

  • Diethyl ether or Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Separatory funnel

  • Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

  • Rotary evaporator

Procedure:

  • Initial Dissolution: After the reaction is complete, remove the reaction solvent under reduced pressure. Dissolve the resulting crude residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • First Extraction (Base Wash): Transfer the organic solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃ solution.[13] Cap the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution.

  • Phase Separation: Allow the layers to separate. The upper layer will typically be the organic phase (confirm by checking densities if unsure), containing TPPO and other neutral impurities. The lower aqueous layer contains the desired product as its sodium salt.[12]

  • Isolate Aqueous Layer: Carefully drain the lower aqueous layer into a clean flask.

  • Back-Extraction: To maximize recovery, add another portion of saturated NaHCO₃ solution to the organic layer in the separatory funnel, shake, and combine the aqueous layer with the first one. It is good practice to perform this wash 2-3 times.[12]

  • Acidification: Cool the combined aqueous extracts in an ice bath. Slowly add 1 M HCl with stirring until the solution is acidic (pH ~2), which can be confirmed with litmus paper. This will cause the carboxylic acid product to precipitate out as a solid or oil.[12][14]

  • Product Isolation:

    • If a solid precipitates: Collect the pure product by vacuum filtration, wash with cold deionized water, and dry thoroughly.

    • If an oil separates: Extract the aqueous solution with several portions of a fresh organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the product.[15]

Secondary Purification Techniques

While acid-base extraction is highly effective, residual impurities may remain. Further purification can be achieved through crystallization or column chromatography.

Crystallization

Crystallization is an excellent method for removing trace amounts of TPPO and other impurities, provided a suitable solvent system can be found.[16][17] The principle relies on the differential solubility of the product and impurities in a solvent at different temperatures.

Protocol: Recrystallization from a Mixed Solvent System

  • Solvent Selection: Identify a solvent in which the product is soluble at elevated temperatures but sparingly soluble at room temperature or below. For the unsaturated carboxylic acid products, solvent systems like ethanol/water or ethyl acetate/hexane are often effective.[15] TPPO is known to crystallize well from a benzene-cyclohexane mixture, but due to toxicity, toluene-hexane is a more common alternative.[8]

  • Dissolution: Dissolve the semi-purified product in the minimum amount of the boiling primary solvent (e.g., ethyl acetate).

  • Induce Crystallization: While the solution is still hot, slowly add the anti-solvent (e.g., hexane) dropwise until the solution becomes slightly cloudy (the cloud point). Add a few drops of the primary solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry to a constant weight.[17]

Column Chromatography

For small-scale reactions or when crystallization is ineffective, column chromatography provides excellent separation based on the differential adsorption of compounds to a stationary phase.[18][19][20]

Principle: Silica gel, a polar adsorbent, is typically used as the stationary phase.[19][21] A less polar mobile phase (eluent) is used to move the compounds down the column. Less polar compounds travel faster, while more polar compounds are retained longer on the silica gel. Since the carboxylic acid product is generally more polar than the unreacted aldehyde and TPPO, it will elute later.[19]

Column Chromatography cluster_0 Column Elution Profile A Fraction 1: Unreacted Aldehyde (Least Polar) B Fraction 2: TPPO (Intermediate Polarity) C Fraction 3: Product (Most Polar)

Sources

Application Notes & Protocols: The Strategic Use of (3-Carboxypropyl)triphenylphosphonium Bromide in the Synthesis of Novel Antimalarial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A New Alkene Synthesis Strategy in the Fight Against Malaria

The persistent global health threat of malaria, exacerbated by the rise of drug-resistant Plasmodium falciparum strains, necessitates the urgent development of therapeutics with novel mechanisms of action. Synthetic organic chemistry is at the forefront of this effort, providing the essential tools to construct complex molecular architectures capable of targeting the parasite. Among the most powerful and versatile reactions in the chemist's arsenal is the Wittig reaction, a cornerstone method for the stereoselective synthesis of carbon-carbon double bonds (alkenes).[1][2]

This document provides an in-depth guide to the application of a specific and highly strategic Wittig reagent, (3-Carboxypropyl)triphenylphosphonium bromide (CAS: 17857-14-6). Its unique structure, incorporating a terminal carboxylic acid, makes it an exceptionally valuable building block in multi-step syntheses. We will focus on its documented role as a reactant in the preparation of boron-containing benzoxaboroles, a promising class of antimalarial agents. These notes are intended for researchers, medicinal chemists, and drug development professionals, offering not only a step-by-step protocol but also the underlying chemical principles and strategic considerations that guide its effective use.

The Wittig Reaction: Mechanistic Rationale and the Role of the Carboxypropyl Moiety

The Wittig reaction facilitates the conversion of a carbonyl group (from an aldehyde or ketone) into an alkene. The process is initiated by the deprotonation of the phosphonium salt—in this case, this compound—by a strong base to form a highly nucleophilic phosphorus ylide (or phosphorane).

The causality behind this initial step is critical: the α-proton (on the carbon adjacent to the phosphorus) is acidic due to the electron-withdrawing effect of the positively charged phosphonium group. The choice of base is paramount and must be strong enough to effect this deprotonation; common examples include sodium hydride (NaH), n-butyllithium (n-BuLi), or potassium tert-butoxide.[3]

The ylide then attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This nucleophilic addition leads to a charge-separated intermediate known as a betaine, which rapidly undergoes ring-closure to form a four-membered oxaphosphetane ring. The thermodynamic driving force of the reaction is the subsequent collapse of this unstable ring, which fragments to yield the desired alkene and the highly stable triphenylphosphine oxide byproduct.

The (3-carboxypropyl) side chain introduces a key consideration. Ylides are classified as "stabilized," "semi-stabilized," or "unstabilized" based on the substituents on the nucleophilic carbon. While the alkyl chain itself renders the ylide from this reagent largely unstabilized, the presence of the terminal carboxylic acid can influence the reaction environment, solubility, and, most importantly, provides a functional "handle" for subsequent synthetic transformations. This handle is crucial for building more complex molecules, such as linking the alkene fragment to other pharmacophores or modifying physicochemical properties.

Wittig_Mechanism cluster_0 Ylide Formation cluster_1 Alkene Formation Salt Phosphonium Salt This compound Ylide Phosphorus Ylide (Nucleophile) Salt->Ylide Deprotonation Oxaphosphetane Oxaphosphetane (4-membered ring intermediate) Ylide->Oxaphosphetane [2+2] Cycloaddition Base Strong Base (e.g., NaH) Base->Salt Aldehyde Aldehyde/Ketone (Electrophile) Aldehyde->Oxaphosphetane Product Alkene Product Oxaphosphetane->Product Fragmentation Byproduct Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->Byproduct

Fig. 1: Generalized mechanism of the Wittig reaction.

Detailed Protocol: Synthesis of an Antimalarial Benzoxaborole Precursor

This protocol details the synthesis of an alkene intermediate, a critical step in the development of certain benzoxaborole-based antimalarial agents. The procedure involves the Wittig reaction between this compound and a substituted 2-formylphenylboronic acid derivative, which serves as the aldehyde component.

Safety Precautions:

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Handle in a fume hood wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Sodium Hydride (NaH): Flammable solid, reacts violently with water to produce flammable hydrogen gas. Handle under an inert atmosphere (e.g., nitrogen or argon).

  • Anhydrous Solvents (THF): Tetrahydrofuran is flammable and can form explosive peroxides. Use from a freshly opened bottle or after distillation from a suitable drying agent.

Materials and Reagents
ReagentCAS NumberMolecular WeightTypical Supplier
This compound17857-14-6429.29 g/mol Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)7646-69-724.00 g/mol Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)109-99-972.11 g/mol Various
Substituted 2-formylphenylboronic acid derivativeN/AVariesSynthesized in-house
Diethyl Ether60-29-774.12 g/mol Various
Saturated aq. Ammonium Chloride (NH₄Cl)12125-02-953.49 g/mol Various
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37 g/mol Various
Experimental Workflow

Workflow start Start prep 1. Reagent Preparation - Dry glassware under vacuum. - Purge with Nitrogen. start->prep ylide 2. Ylide Formation - Suspend Phosphonium Salt & NaH in THF. - Stir under N₂ at RT. prep->ylide reaction 3. Wittig Reaction - Cool ylide solution to 0 °C. - Add aldehyde solution dropwise. ylide->reaction monitor 4. Reaction Monitoring - Warm to RT, stir 16h. - Monitor by TLC. reaction->monitor workup 5. Aqueous Workup - Cool to 0 °C, quench with sat. NH₄Cl. - Adjust pH, extract with Ether. monitor->workup purify 6. Purification & Characterization - Dry organic layer (MgSO₄). - Purify by column chromatography. workup->purify end End Product purify->end

Sources

Application Notes and Protocols for the Synthesis of Sphingosine-1-Phosphate Receptor 1 (S1P1) Antagonists Utilizing (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting S1P1 - A Strategic Approach in Immunomodulation and Beyond

The sphingosine-1-phosphate receptor 1 (S1P1) is a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating critical physiological processes, most notably the trafficking of lymphocytes from lymphoid organs.[1][2] This function has positioned S1P1 as a major therapeutic target for autoimmune diseases, such as multiple sclerosis.[2][3] By preventing the egress of immune cells, S1P1 modulators can curtail the autoimmune assault on tissues like the central nervous system.[4] Antagonists of S1P1 are of particular interest as they can offer a more controlled and potentially safer modulation of the S1P1 signaling pathway compared to agonists, which can lead to receptor downregulation and other side effects.[1]

The synthesis of novel S1P1 antagonists is a cornerstone of drug discovery in this field. A key building block in the creation of these molecules is (3-Carboxypropyl)triphenylphosphonium bromide (CAS 17857-14-6).[5] This phosphonium salt is an essential reagent for the Wittig reaction, a powerful and widely used method for forming carbon-carbon double bonds—a common structural motif in many S1P1 antagonists.[6][7][8] The presence of the carboxylic acid moiety in this reagent is particularly advantageous, as it provides a handle for further chemical modification or can serve as a key pharmacophoric feature for receptor binding.[9]

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the strategic use of this compound in the synthesis of a representative S1P1 antagonist. We will delve into the underlying chemical principles, provide detailed, step-by-step protocols for synthesis and biological evaluation, and offer insights grounded in practical laboratory experience.

Physicochemical Properties of this compound

A thorough understanding of the starting material is critical for successful and reproducible synthesis.

PropertyValueSource
CAS Number 17857-14-6[10]
Molecular Formula C₂₂H₂₂BrO₂P[1]
Molecular Weight 429.29 g/mol [1]
Appearance White to light yellow powder/crystals[1]
Melting Point 244-247 °C (lit.)[10]
Solubility Soluble in water and ethanol[10]
Purity >95.0% (HPLC)[1]

The S1P1 Signaling Pathway and Mechanism of Antagonism

S1P1 is a GPCR that primarily couples to the Gαi subunit of heterotrimeric G proteins.[11] The binding of the endogenous ligand, sphingosine-1-phosphate (S1P), to S1P1 triggers a signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[11] This signaling is crucial for guiding lymphocytes out of lymph nodes and into the circulatory system.

S1P1 antagonists function by competitively binding to the receptor, thereby blocking the downstream effects of S1P. This prevents the S1P-mediated lymphocyte egress, effectively trapping lymphocytes in the lymph nodes and reducing their numbers in circulation. This mechanism underpins the therapeutic effect in autoimmune diseases.

S1P1_Signaling_Pathway Figure 1: S1P1 Signaling and Antagonism cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activates Blocked Blocked AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts S1P S1P (Ligand) S1P->S1P1 Binds Antagonist S1P1 Antagonist Antagonist->S1P1 Binds & Blocks ATP ATP ATP->AC Downstream Downstream Effects (e.g., Lymphocyte Egress) cAMP->Downstream Mediates

Caption: S1P1 signaling pathway and the mechanism of its antagonists.

PART 1: Synthesis of a Representative S1P1 Antagonist

This section details the synthesis of a model S1P1 antagonist, (E)-5-(4-(5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl)styryl)pentanoic acid, utilizing a Wittig reaction with this compound.

Synthetic Scheme

Synthetic_Scheme Figure 2: Synthetic Workflow reagent1 This compound ylide Phosphorus Ylide reagent1->ylide Base (e.g., NaH) aldehyde Aldehyde Precursor antagonist S1P1 Antagonist aldehyde->antagonist Wittig Reaction ylide->antagonist Wittig Reaction tpo Triphenylphosphine oxide (byproduct)

Caption: General workflow for the Wittig reaction in S1P1 antagonist synthesis.

Protocol 1.1: Synthesis of (E)-5-(4-(5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl)styryl)pentanoic acid

Materials:

  • This compound (CAS 17857-14-6)

  • 4-(5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (Aldehyde precursor)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Nitrogen or Argon gas inlet

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Flash chromatography system

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

Procedure:

  • Ylide Formation:

    • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.2 g, 2.8 mmol).

    • Add anhydrous THF (30 mL) and cool the suspension to 0 °C in an ice bath.

    • Carefully add sodium hydride (60% dispersion in oil, 246 mg, 6.16 mmol, 2.2 eq.) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

    • Allow the reaction mixture to warm to room temperature and stir for 2 hours. The formation of the deep orange-red ylide indicates a successful reaction.

  • Wittig Reaction:

    • In a separate flask, dissolve 4-(5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl)benzaldehyde (700 mg, 2.5 mmol) in anhydrous DMF (10 mL).

    • Add the aldehyde solution dropwise to the ylide solution at room temperature.

    • Stir the reaction mixture at room temperature for 12-16 hours (overnight). Monitor the reaction progress by TLC (e.g., 50% EtOAc in hexanes).

  • Work-up and Extraction:

    • Upon completion, cautiously quench the reaction by slowly adding water (20 mL).

    • Acidify the aqueous mixture to pH 3-4 with 1M HCl.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product will be a mixture of the desired alkene and triphenylphosphine oxide.

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 20% EtOAc and gradually increasing to 50%).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate to yield the final product as a white solid.

Expected Yield: 65-75%

Protocol 1.2: Characterization of the Synthesized Antagonist

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1H NMR (400 MHz, CDCl₃):

    • Aromatic protons of the dimethylphenyl and benzaldehyde-derived rings.

    • Vinyl protons of the newly formed double bond (expect characteristic coupling constants for the E-isomer, ~15-18 Hz).

    • Aliphatic protons of the pentanoic acid chain.

    • A broad singlet for the carboxylic acid proton.

  • 13C NMR (100 MHz, CDCl₃):

    • Signals for the carbonyl carbon, aromatic carbons, vinyl carbons, and aliphatic carbons.

2. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Confirm the molecular weight of the product.

  • Expected [M+H]⁺: ~377.18

PART 2: Biological Evaluation of the Synthesized S1P1 Antagonist

The biological activity of the synthesized compound is assessed through in vitro assays to determine its affinity for the S1P1 receptor and its functional antagonism.

Protocol 2.1: S1P1 Receptor Radioligand Binding Assay

This competitive binding assay measures the ability of the synthesized compound to displace a radiolabeled ligand from the S1P1 receptor.[5]

Materials:

  • Cell membranes from a cell line overexpressing human S1P1 (e.g., CHO or HEK293 cells).

  • Radioligand: [³²P]S1P.

  • Assay Buffer: 50 mM HEPES, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% fatty acid-free BSA, pH 7.5.[5]

  • Synthesized antagonist and unlabeled S1P (for non-specific binding).

  • 96-well glass fiber filter plates.

  • Scintillation counter.

Procedure:

  • Preparation:

    • Dilute the S1P1-expressing cell membranes in ice-cold assay buffer to a final concentration of 1-2 µg of protein per well.[5]

    • Prepare serial dilutions of the synthesized antagonist in assay buffer.

    • Dilute [³²P]S1P in assay buffer to a final concentration of 0.1-0.2 nM.[5]

  • Assay:

    • In a 96-well plate, add 50 µL of the diluted antagonist at various concentrations.

    • Add 50 µL of the diluted cell membranes and pre-incubate for 30 minutes at room temperature.[5]

    • Initiate the binding reaction by adding 50 µL of the diluted [³²P]S1P.

    • For determining non-specific binding, use a high concentration of unlabeled S1P (e.g., 1 µM).

    • Incubate for 60 minutes at room temperature.[5]

  • Termination and Detection:

    • Terminate the reaction by rapid filtration through the glass fiber filter plate using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer.[5]

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the antagonist concentration.

    • Determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Protocol 2.2: Functional Antagonism cAMP Assay

This assay measures the ability of the antagonist to block the S1P-induced inhibition of cAMP production in cells expressing S1P1.[11]

Materials:

  • A cell line stably expressing the human S1P1 receptor (e.g., CHO-K1 or HEK293).[11]

  • Forskolin (an adenylyl cyclase activator).

  • S1P (the agonist).

  • Synthesized antagonist.

  • A commercial cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11][12]

Procedure:

  • Cell Seeding:

    • Seed the S1P1-expressing cells into a 384-well plate and culture until they reach the desired confluency.[11]

  • Assay:

    • Wash the cells and replace the culture medium with an appropriate assay buffer.

    • Pre-incubate the cells with various concentrations of the synthesized antagonist for a defined period (e.g., 30 minutes).

    • Stimulate the cells with a fixed concentration of S1P (typically the EC₈₀) in the presence of forskolin.

    • Incubate for a specified time to allow for cAMP production.

  • Detection and Analysis:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

    • Generate a dose-response curve by plotting the cAMP levels against the antagonist concentration.

    • Calculate the IC₅₀ value, representing the concentration of the antagonist that reverses 50% of the S1P-induced inhibition of forskolin-stimulated cAMP production.

Data Summary and Interpretation

The data obtained from the synthesis and biological assays should be tabulated for clear interpretation and comparison.

Table 1: Synthesis and Characterization Summary

ParameterResult
Product Name (E)-5-(4-(5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl)styryl)pentanoic acid
Appearance White solid
Yield ~70%
Purity (LC-MS) >98%
¹H NMR Conforms to expected structure
MS (m/z) [M+H]⁺ = 377.18

Table 2: Biological Activity Profile

AssayParameterValue
Radioligand Binding IC₅₀ (nM)Insert experimental value
Kᵢ (nM)Calculate from IC₅₀
Functional cAMP Assay IC₅₀ (nM)Insert experimental value

A potent S1P1 antagonist will exhibit low nanomolar IC₅₀ values in both the binding and functional assays, confirming its high affinity and efficacy in blocking S1P1 signaling.

Safety and Handling

  • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[13][14] Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Use in a well-ventilated area or a fume hood.[11][13]

  • Sodium Hydride: Highly reactive and flammable. Reacts violently with water to produce flammable hydrogen gas. Handle only under an inert atmosphere and away from moisture.[15]

  • Solvents (THF, DMF, EtOAc, Hexanes): Flammable and may cause irritation. Use in a well-ventilated fume hood and avoid sources of ignition.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[11][13]

Conclusion

This compound is a versatile and indispensable reagent for the synthesis of S1P1 receptor antagonists via the Wittig reaction. The protocols outlined in these application notes provide a robust framework for the synthesis, purification, characterization, and biological evaluation of novel S1P1 antagonists. By understanding the principles behind each step and adhering to the detailed procedures, researchers can efficiently generate and validate new chemical entities with therapeutic potential for a range of autoimmune and inflammatory disorders.

References

  • This compound. (n.d.). LookChem. Retrieved from [Link]

  • Gao, M., et al. (2016). A practical process for the preparation of [32P]S1P and binding assay for S1P receptor ligands. Nuclear Medicine and Biology, 43(9), 565-571. Available at: [Link]

  • Mullershausen, F., et al. (2009). The novel sphingosine-1-phosphate receptor antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes. Journal of Pharmacology and Experimental Therapeutics, 330(2), 605-612. Available at: [Link]

  • Blaho, V. A., & Hla, T. (2014). Sphingosine 1-Phosphate Receptor 1 (S1P1) Upregulation and Amelioration of Experimental Autoimmune Encephalomyelitis by an S1P1 Antagonist. The American Journal of Pathology, 184(6), 1706-1717. Available at: [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]

  • The Wittig Reaction: Synthesis of Alkenes. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Linder, J. L. (2015). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 3(1), 1-5. Available at: [Link]

  • Davis, M. D., et al. (2011). Characterization of a Sphingosine 1-Phosphate Receptor Antagonist Prodrug. Journal of Biological Chemistry, 286(16), 13955-13965. Available at: [Link]

  • Wittig Reaction. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • The novel sphingosine-1-phosphate receptors antagonist AD2900 affects lymphocyte activation and inhibits T-cell entry into the lymph nodes. (2016). OncoImmunology, 5(11), e1238420. Available at: [Link]

  • The Wittig reaction. (n.d.). Lumen Learning. Retrieved from [Link]

  • Kim, J., et al. (2021). Synthesis and Evaluation of Serinolamide Derivatives as Sphingosine-1-Phosphate-1 (S1P1) Receptor Agonists. Marine Drugs, 19(6), 333. Available at: [Link]

  • Banno, Y., et al. (2007). Synthesis and SAR studies of a novel class of S1P(1) receptor antagonists. Bioorganic & Medicinal Chemistry, 15(13), 4539-4553. Available at: [Link]

  • Tafi, E., et al. (2012). Discovery, Design and Synthesis of the First Reported Potent and Selective Sphingosine-1-Phosphate 4 (S1P4) Receptor Antagonists. ACS Medicinal Chemistry Letters, 3(11), 903-908. Available at: [Link]

  • Tafi, E., et al. (2013). SAR Analysis of Innovative Selective Small Molecule Antagonists of Sphingosine-1-Phosphate 4 (S1P4) Receptor. ACS Medicinal Chemistry Letters, 4(7), 631-636. Available at: [Link]

  • Sbardella, D., et al. (2013). Discovery, Design and Synthesis of Novel Potent and Selective Sphingosine-1-Phosphate 4 Receptor (S1P4-R) Agonists. Journal of Medicinal Chemistry, 56(24), 9984-10000. Available at: [Link]

  • Kim, J. Y., et al. (2017). Functional antagonism of sphingosine-1-phosphate receptor 1 prevents cuprizone-induced demyelination. Glia, 65(11), 1880-1892. Available at: [Link]

  • Tashima, T., & Tsuruda, T. (2011). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Journal of Amino Acids, 2011, 898579. Available at: [Link]

  • Identification of a Novel Agonist of the Sphingosine 1-phosphate Receptor 4 (S1P4). (2012). Probe Reports from the NIH Molecular Libraries Program. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Wittig Olefination with (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Wittig olefination using (3-Carboxypropyl)triphenylphosphonium bromide. This resource is designed for researchers, chemists, and drug development professionals who are navigating the unique challenges presented by this functionalized phosphonium salt. The presence of a carboxylic acid moiety introduces specific considerations that are not encountered with standard alkylphosphonium salts. This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success of your olefination reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses the most common problems encountered during the Wittig reaction with this compound. The question-and-answer format is designed to help you quickly diagnose and resolve experimental hurdles.

Question 1: Why is my reaction showing low to no conversion of the starting aldehyde/ketone?

This is the most frequently reported issue and almost always relates to improper base stoichiometry.

Answer: The primary cause of reaction failure is the underestimation of the amount of base required. The this compound salt possesses two distinct acidic protons:

  • The carboxylic acid proton (-COOH), which is highly acidic (pKa ≈ 4-5).

  • The α-proton on the carbon adjacent to the phosphorus atom, which is moderately acidic (pKa ≈ 20-25).

The ylide, which is the reactive species in the Wittig reaction, can only be formed after the α-proton is removed. However, any strong base added to the reaction will first deprotonate the much more acidic carboxylic acid. Therefore, a minimum of two equivalents of a strong base are required to successfully generate the ylide.

  • 1st Equivalent of Base: Neutralizes the carboxylic acid to form a carboxylate salt.

  • 2nd Equivalent of Base: Deprotonates the α-carbon to form the phosphonium ylide.

Recommendation: Always use at least 2.2 to 2.5 equivalents of a strong base to ensure both deprotonation events occur completely. A slight excess accounts for any moisture in the solvent or on the glassware.

Question 2: My yield is low, and I've confirmed I'm using more than two equivalents of base. What else could be wrong?

Answer: If base stoichiometry is correct, low yields can stem from several other factors:

  • Base and Ylide Instability: The resulting ylide is a non-stabilized ylide, making it highly reactive and sensitive to moisture and air.[1] Ensure your reaction is conducted under strictly anhydrous and inert conditions (e.g., nitrogen or argon atmosphere). Additionally, some strong bases, like n-butyllithium, can degrade if not stored and handled properly.

  • Order of Addition: The order in which you add reagents can be critical. For sensitive aldehydes or unstable ylides, it is often best to generate the ylide first and then add the carbonyl compound, typically at a reduced temperature (e.g., 0 °C or -78 °C) to control the reaction rate and minimize side reactions.[2] However, an alternative approach involves adding the phosphonium salt to a mixture of the aldehyde and base, ensuring the ylide reacts as soon as it is formed.[2] Experimentation may be required to determine the optimal order for your specific substrate.

  • Sterically Hindered Carbonyls: While the Wittig reaction is robust, extremely sterically hindered ketones may react slowly or not at all, particularly with non-stabilized ylides.[3][4] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction may be a more suitable alternative.[4]

  • Aldehyde Quality: Aldehydes can be prone to oxidation to carboxylic acids or polymerization upon storage.[3] Using a freshly purified or opened bottle of the aldehyde is recommended.

Question 3: I'm having significant difficulty purifying my final alkene product from the triphenylphosphine oxide (TPPO) byproduct. How can I improve the separation?

Answer: The separation of the desired carboxylic acid-containing alkene from TPPO is a well-known challenge in Wittig chemistry.[1] Both compounds can have similar polarities. The key is to exploit the acidic nature of your product.

Recommended Purification Strategy (Acid-Base Extraction):

  • After quenching the reaction, remove the organic solvent in vacuo.

  • Dissolve the crude residue in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract with a mild aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The desired product, being a carboxylic acid, will be deprotonated to its carboxylate salt and move into the aqueous layer. The neutral TPPO byproduct will remain in the organic layer.

  • Separate the layers. Repeat the extraction of the organic layer 1-2 more times with the aqueous base to ensure complete recovery of the product.

  • Combine all aqueous layers. Wash this combined aqueous layer once with a fresh portion of organic solvent (ethyl acetate or DCM) to remove any residual TPPO.

  • Cool the aqueous layer in an ice bath and slowly re-acidify it with a strong acid (e.g., 1 M or 2 M HCl) until the pH is ~2. The desired carboxylic acid product will precipitate out or can be extracted.

  • Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the purified product.

This acid-base extraction is often far more effective than relying solely on column chromatography.

Question 4: What is the expected E/Z stereoselectivity for this reaction, and how can I influence it?

Answer: this compound generates a non-stabilized ylide . Non-stabilized ylides typically react under kinetic control to favor the formation of the Z-alkene (cis).[5][6] This selectivity arises from the geometry of the initial cycloaddition to form the oxaphosphetane intermediate.[7]

  • To Favor the Z-isomer (Kinetic Product): Use salt-free conditions. Strong bases that do not contain lithium cations (e.g., NaHMDS, KHMDS, KOtBu) are preferred. The reaction should be run in a non-polar, aprotic solvent like THF or ether.[3]

  • To Favor the E-isomer (Thermodynamic Product): While less common for non-stabilized ylides, selectivity can sometimes be shifted towards the E-alkene using the Schlosser modification . This involves using a lithium-containing base (like n-BuLi), forming the initial betaine intermediate, and then treating it with a second equivalent of strong base at low temperature to equilibrate it to the more stable threo-betaine, which then collapses to the E-alkene.[3][4] However, this method is complex and may not be efficient for all substrates.

For most applications with this reagent, expect the Z-alkene as the major product under standard salt-free conditions.

Frequently Asked Questions (FAQs)

Q1: What is the best base to use for generating the ylide from this compound?

A1: Strong, non-nucleophilic bases are essential. The choice depends on the desired conditions (e.g., salt-free).

BaseFormulapKaHSuitability & Key Considerations
Sodium HydrideNaH~36Good: Heterogeneous, requires stirring. Reaction can be slower. Generates H₂ gas.
Sodium Bis(trimethylsilyl)amideNaHMDS~26Excellent: Strong, non-nucleophilic, soluble in THF. Creates salt-free conditions ideal for Z-selectivity.
Potassium tert-ButoxideKOtBu~19Good: Soluble and effective. Can be sufficient for many aldehydes, but its lower basicity may be an issue for less reactive carbonyls.
n-Butyllithiumn-BuLi~50Use with Caution: Very strong and effective, but the presence of Li⁺ can disrupt Z-selectivity by stabilizing intermediates.[7] Also nucleophilic.

Recommendation: For reliable Z-selectivity and high reactivity, NaHMDS or KHMDS are often the best choices.

Q2: Can I use a weaker base like triethylamine (TEA) or sodium hydroxide (NaOH)?

A2: No. The pKa of the α-proton on the phosphonium salt is far too high for deprotonation by weak bases like TEA (pKaH ≈ 11) or NaOH (pKaH ≈ 15.7). Using these bases will only neutralize the carboxylic acid and will not form the ylide, resulting in complete reaction failure.

Q3: How should I store and handle this compound?

A3: It is a phosphonium salt and is generally stable to air and moisture. However, like most reagents, it should be stored in a cool, dry place. For long-term storage, keeping it in a desiccator is good practice.

Q4: Can this reagent be used with ketones as well as aldehydes?

A4: Yes, but with lower reactivity. Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones. Non-stabilized ylides, like the one generated from this salt, react much more readily with aldehydes.[8] Reactions with ketones will likely require longer reaction times, elevated temperatures, and may result in lower yields.

Visualizing the Chemistry: Key Processes
The Stoichiometric Challenge

The diagram below illustrates why two equivalents of base are non-negotiable for this specific Wittig reagent.

G cluster_0 Step 1: Acid-Base Neutralization cluster_1 Step 2: Ylide Formation Phosphonium Ph₃P⁺-(CH₂)₃-COOH (Starting Salt) Carboxylate Ph₃P⁺-(CH₂)₃-COO⁻ (Inactive for Wittig) Phosphonium->Carboxylate Fast Base1 1st Eq. Base Base1->Phosphonium Base2 2nd Eq. Base Carboxylate_ref Ph₃P⁺-(CH₂)₃-COO⁻ Base2->Carboxylate_ref Ylide Ph₃P=CH-(CH₂)₂-COO⁻ (Reactive Ylide) Carboxylate_ref->Ylide Slower

Caption: Base addition sequence for ylide generation.

Troubleshooting Workflow

A decision tree to diagnose common reaction failures.

G Start Low or No Product Yield BaseCheck Did you use >2 eq. of strong base? Start->BaseCheck ConditionsCheck Are conditions strictly anhydrous/inert? BaseCheck->ConditionsCheck Yes FixBase Action: Increase base to >2.2 eq. and repeat reaction. BaseCheck->FixBase No AldehydeCheck Is the aldehyde pure/fresh? ConditionsCheck->AldehydeCheck Yes FixConditions Action: Dry solvent/glassware. Use inert atmosphere (N₂/Ar). ConditionsCheck->FixConditions No Success Problem Likely Solved AldehydeCheck->Success Yes (Consider substrate reactivity) FixAldehyde Action: Purify aldehyde (distillation/chromatography) and repeat. AldehydeCheck->FixAldehyde No FixBase->Success FixConditions->Success FixAldehyde->Success

Caption: A decision tree for troubleshooting low yields.

Validated Experimental Protocol

This protocol provides a general method for the olefination of an aldehyde. Adjustments may be necessary based on the specific substrate.

Materials:

  • This compound

  • Aldehyde of choice

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium bis(trimethylsilyl)amide (NaHMDS), 2.0 M solution in THF

  • Saturated aqueous NH₄Cl solution

  • 1 M aqueous HCl solution

  • 1 M aqueous NaOH solution

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.2 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous THF to the flask to create a suspension (approx. 0.1-0.2 M concentration relative to the phosphonium salt).

  • Ylide Formation: Cool the suspension to 0 °C using an ice bath. Slowly add NaHMDS solution (2.4 equivalents, 2.0 M in THF) dropwise via syringe over 10-15 minutes. The mixture will typically turn a characteristic ylide color (often orange, red, or deep yellow).

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Reaction: Cool the reaction mixture back down to 0 °C. Dissolve the aldehyde (1.0 equivalent) in a small amount of anhydrous THF and add it dropwise to the ylide solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup & Purification:

    • Remove the THF under reduced pressure.

    • Add EtOAc and water to the residue and transfer to a separatory funnel.

    • Perform the acid-base extraction as described in Troubleshooting Question 3 to separate the product from triphenylphosphine oxide.

    • Dry the final organic layer containing the purified product over anhydrous MgSO₄, filter, and concentrate in vacuo to obtain the final alkene.

References
  • Vedejs, E.; Peterson, M. J. Stereochemistry and Mechanism in the Wittig Reaction. In Topics in Stereochemistry; John Wiley & Sons, Inc.: 1994; pp 1–157.
  • Robina, S.; Demange, R. On the Origin of High E Selectivity in the Wittig Reaction of Stabilized Ylides: Importance of Dipole−Dipole Interactions. J. Org. Chem.2006 , 71 (14), 5449–5455. [Link]

  • Vedejs, E.; Meier, G. P.; Snoble, K. A. J. A Mechanistic Dichotomy in the Wittig Reaction. J. Am. Chem. Soc.1981 , 103 (10), 2823–2831. [Link]

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. Wittig Reaction – Examples and Mechanism. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • University of Rochester. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Chem-Station. Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig Reaction. [Link]

  • Byrne, P. A.; et al. A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Org. Biomol. Chem., 2012 , 10, 5734-5742. [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • Organic Reactions. The Wittig Reaction. [Link]

  • Chemistry LibreTexts. The Wittig reaction. [Link]

  • Organic-Reaction.com. Wittig Reagent (in situ). [Link]

  • Reddit. Problems with wittig reaction. [Link]

  • Organic-Reaction.com. Wittig Reaction - Common Conditions. [Link]

  • University of Southampton Research Repository. Synthesis of alkenoic acid 2.81 by Wittig olefination of p-anisaldehyde. [Link]

  • Vedejs, E.; Marth, C. F. Mechanism of the Wittig reaction. J. Am. Chem. Soc.1990 , 112 (10), 3905–3909. [Link]

  • Chemistry LibreTexts. Wittig Reaction. [Link]

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how to improve the yield of Wittig reactions using (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to Optimizing Wittig Reactions with (3-Carboxypropyl)triphenylphosphonium bromide

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that navigating the nuances of complex organic reactions is crucial for advancing research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with expert insights and practical solutions for maximizing the yield and success of Witt-ig reactions involving this compound. The presence of the carboxylic acid moiety introduces specific challenges that require careful consideration of reaction parameters.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS: 17857-14-6) is a phosphonium salt commonly used as a Wittig reagent precursor.[1][2] It is a white to off-white crystalline solid, soluble in polar organic solvents like methanol and ethanol, and also shows solubility in water.[1][2][3] Its structure incorporates both a triphenylphosphonium cation and a carboxylic acid, making it a bifunctional molecule. This unique structure allows for the synthesis of alkenes containing a terminal carboxylic acid group, which are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.

Q2: What are the primary challenges when using this specific Wittig reagent?

The main challenge arises from the acidic proton of the carboxylic acid group (-COOH). The Wittig reaction requires a strong base to deprotonate the carbon alpha to the phosphorus atom to form the reactive ylide.[4][5] However, the carboxylic acid proton is significantly more acidic than the target α-carbon proton. Consequently, the base will deprotonate the carboxyl group first. This necessitates the use of at least two equivalents of base: the first to form the carboxylate salt, and the second to generate the ylide. Insufficient base is one of the most common reasons for reaction failure or low yield.

Q3: Is the ylide formed from this compound considered "stabilized" or "unstabilized"?

The ylide formed from this reagent is considered a stabilized ylide . After deprotonation of the carboxylic acid, the resulting carboxylate group (-COO⁻) acts as an electron-withdrawing group, which stabilizes the negative charge on the adjacent carbon in the ylide through resonance.[5][6]

Q4: What stereochemical outcome (E/Z-alkene) should I expect?

Stabilized ylides generally lead to the formation of the thermodynamically more stable (E)-alkene as the major product.[5][7][8] The reaction intermediates have a longer lifetime, allowing for equilibration to the more stable anti-oxaphosphetane, which then collapses to form the (E)-alkene.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem: Very Low or No Product Yield

  • Q: I've mixed my phosphonium salt, base, and aldehyde, but after work-up, I only recover my starting aldehyde. What went wrong?

    • A: The most probable cause is insufficient ylide formation. As detailed in the FAQs, you must use more than two equivalents of base. The first equivalent is consumed by the carboxylic acid proton. A second equivalent is required to form the ylide. We recommend using a slight excess, typically 2.2-2.4 equivalents of base, to ensure complete ylide generation.[9] Another critical factor is the complete exclusion of moisture and air, as Wittig reagents, especially those formed with strong bases like n-BuLi, are highly sensitive.[10][11] Ensure all glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (Nitrogen or Argon).

  • Q: I see some product, but the yield is poor, and the reaction seems to have stalled. Why?

    • A: This could be due to several factors:

      • Base Strength and Type: If you are using a weaker base (e.g., NaOMe, NEt₃), it may not be strong enough to efficiently deprotonate the α-carbon to form the ylide, especially at lower temperatures.[6] Consider switching to a stronger, non-nucleophilic base like Sodium bis(trimethylsilyl)amide (NaHMDS) or Potassium bis(trimethylsilyl)amide (KHMDS).

      • Ylide Instability: Although this is a stabilized ylide, it can still degrade over time. A useful strategy is to generate the ylide in situ and add the aldehyde or ketone shortly after, or even generate the ylide in the presence of the carbonyl compound.[11][12]

      • Steric Hindrance: If your aldehyde or ketone is sterically hindered, the reaction rate will be significantly slower, potentially leading to lower yields.[7][13] In such cases, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[7][13]

Problem: Complex Product Mixture and Difficult Purification

  • Q: My crude NMR spectrum is very messy. What side reactions could be occurring?

    • A: Several side reactions are possible:

      • Aldol Condensation: Under basic conditions, aldehydes with α-protons can undergo self-condensation. This is more likely if the Wittig reaction is slow. Adding the aldehyde after the ylide is fully formed can minimize this.

      • Base-Related Side Reactions: Highly nucleophilic bases like n-BuLi can sometimes add to the carbonyl group directly. Using a hindered, non-nucleophilic base like KHMDS or NaHMDS is highly recommended to avoid this.

      • Decomposition: Labile aldehydes can decompose under the reaction conditions.[7][13] Always use freshly purified or distilled aldehydes.

  • Q: How can I effectively remove the triphenylphosphine oxide (TPPO) byproduct?

    • A: The presence of the carboxylic acid in your product offers a distinct advantage for purification. TPPO is a neutral, relatively nonpolar compound. You can exploit the acidic nature of your product using an acid-base extraction:

      • After quenching the reaction, perform an initial extraction with a solvent like diethyl ether or ethyl acetate.

      • Wash the organic layer with a basic aqueous solution (e.g., 1M NaOH). Your carboxylic acid product will move into the aqueous layer as its sodium salt, while the TPPO remains in the organic layer.

      • Separate the layers. Acidify the aqueous layer with HCl (e.g., to pH 2-3) to re-protonate your product, causing it to precipitate or allowing it to be extracted back into a fresh organic layer.

      • This method provides a highly effective, chromatography-free purification pathway.[14]

Visualizing the Process

The Wittig Reaction Mechanism

The diagram below outlines the key steps of the Wittig reaction, from ylide formation to the final alkene product.

Wittig_Mechanism cluster_ylide_formation Step 1: Ylide Formation cluster_reaction Step 2: Olefination Phosphonium (Ph)₃P⁺-(CH₂)₃-COOH (Phosphonium Salt) Base1 + Base (1 eq.) Carboxylate (Ph)₃P⁺-(CH₂)₃-COO⁻ Base2 + Base (1 eq.) Ylide (Ph)₃P=CH-(CH₂)₂-COO⁻ (Stabilized Ylide) Carbonyl R₂C=O (Aldehyde/Ketone) Ylide->Carbonyl Nucleophilic Attack Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Alkene R₂C=CH-(CH₂)₂-COO⁻ ((E)-Alkene Product) Oxaphosphetane->Alkene TPPO (Ph)₃P=O (Byproduct) Oxaphosphetane->TPPO

Caption: Mechanism of the Wittig reaction with a carboxyl-functionalized ylide.

Troubleshooting Workflow for Low Yield

Use this decision tree to diagnose and resolve issues with reaction yield.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_SM Analyze Crude Reaction: Mainly Starting Materials? Start->Check_SM Complex_Mix Analyze Crude Reaction: Complex Mixture? Start->Complex_Mix Check_SM->Complex_Mix No Ylide_Issue Probable Ylide Formation Failure Check_SM->Ylide_Issue Yes Side_Rxns Probable Side Reactions Complex_Mix->Side_Rxns Yes Check_Base Is Base Stoichiometry > 2.2 eq.? Ylide_Issue->Check_Base Check_Moisture Was the reaction run under strictly anhydrous/inert conditions? Check_Base->Check_Moisture Yes Solution_Base Solution: Increase base to 2.2-2.4 eq. Check_Base->Solution_Base No Check_Base_Strength Is the base strong enough? (e.g., NaHMDS, n-BuLi) Check_Moisture->Check_Base_Strength Yes Solution_Moisture Solution: Dry all glassware/solvents. Use inert atmosphere. Check_Moisture->Solution_Moisture No Solution_Strength Solution: Switch to a stronger base. Check_Base_Strength->Solution_Strength No Check_Purity Are starting materials pure? Side_Rxns->Check_Purity Check_Base_Type Is base non-nucleophilic? (e.g., NaHMDS vs n-BuLi) Check_Purity->Check_Base_Type Yes Solution_Purity Solution: Purify/distill aldehyde before use. Check_Purity->Solution_Purity No Solution_Base_Type Solution: Use a hindered base like NaHMDS or KHMDS. Check_Base_Type->Solution_Base_Type No

Caption: A decision tree for troubleshooting low-yield Wittig reactions.

Recommended Protocols & Reagent Choices

Table 1: Base Selection and Stoichiometry
BasepKa (Conj. Acid)Recommended EquivalentsNotes
NaHMDS / KHMDS ~262.2 - 2.4Highly Recommended. Strong, non-nucleophilic, and sterically hindered. Minimizes side reactions.
n-Butyllithium (n-BuLi) ~502.2 - 2.4Very strong and effective, but can be nucleophilic. Use with caution at low temperatures (-78 °C).
Sodium Hydride (NaH) ~362.2 - 2.4Heterogeneous reaction can be slow. Requires higher temperatures and longer reaction times.
Potassium tert-butoxide (KOtBu) ~192.2 - 2.4May not be strong enough for efficient ylide formation in all cases, but can work.
Table 2: Solvent Selection
SolventPropertiesTypical Use Case
Tetrahydrofuran (THF) Aprotic, polar etherGold standard. Excellent for reactions with organolithium or amide bases, especially at low temperatures. Must be anhydrous.
Diethyl Ether Aprotic, nonpolar etherSimilar to THF, but lower boiling point. Must be anhydrous.
Toluene Aprotic, nonpolarGood for reactions at higher temperatures (e.g., with NaH). Must be anhydrous.
Dimethylformamide (DMF) Polar aproticCan influence stereoselectivity, sometimes favoring the Z-isomer, but can be difficult to remove.[7]

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Wittig reaction using this compound and NaHMDS.

Objective: To synthesize an (E)-alkenoic acid from an aldehyde.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.2 eq, as a solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Ethyl Acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation:

    • Thoroughly dry all glassware in an oven at >120 °C overnight and allow to cool in a desiccator.

    • Assemble the reaction flask with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet.

    • Maintain a positive pressure of inert gas throughout the reaction.

  • Ylide Formation:

    • To the reaction flask, add this compound (1.0 eq).

    • Add anhydrous THF via syringe to create a suspension (approx. 0.1-0.2 M concentration).

    • Cool the flask to 0 °C using an ice-water bath.

    • Slowly add the NaHMDS solution (2.2 eq) dropwise via syringe over 15-20 minutes. The mixture will typically turn a characteristic color (often yellow, orange, or reddish) as the ylide forms.

    • Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.

  • Wittig Reaction:

    • Dissolve the aldehyde (1.0 eq) in a small amount of anhydrous THF in a separate, dry flask.

    • Slowly add the aldehyde solution to the ylide mixture at 0 °C via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature.

    • Stir at room temperature for 4-12 hours. Monitor the reaction progress by TLC (staining with potassium permanganate can help visualize the alkene product).

  • Work-up and Purification:

    • Cool the reaction mixture back to 0 °C and quench by slowly adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and add water and ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with 1M NaOH (2x). Your product is now in the aqueous layer.

    • Separate the organic layer (which contains TPPO and other neutral impurities) and set it aside for disposal.

    • Carefully acidify the combined basic aqueous layers with 1M HCl to a pH of ~2-3.

    • Extract the acidified aqueous layer with fresh ethyl acetate (3x). Your product is now back in the organic layer.

    • Combine these final organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Further purification can be achieved via column chromatography or recrystallization if necessary.

References

  • Organic Chemistry Portal. Wittig Reaction. [Link]

  • Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]

  • Mol-Instincts. This compound 17857-14-6 wiki. [Link]

  • LookChem. This compound. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Jasperse, J. The Wittig Reaction: Synthesis of Alkenes. [Link]

  • NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

  • Slideshare. (2015). Wittig reaction. [Link]

  • Jasperse, J. The Wittig Reaction. [Link]

  • University of Southampton Research Repository. (2022). A Study Towards the Total Synthesis of Englerin A. [Link]

  • Chemistry LibreTexts. (2025). 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. [Link]

  • ResearchGate. (2005). Reactivity and Selectivity in the Wittig Reaction: A Computational Study. [Link]

  • Chem-Station. (2024). Wittig Reaction. [Link]

  • Reddit. (2022). Problems with wittig reaction. [Link]

  • YouTube. (2021). Stabilized Ylides & Chemoselectivity | Wittig Reaction Mechanism Explained. [Link]

  • Chemistry LibreTexts. (2014). 18.13 The Wittig Reaction Forms an Alkene. [Link]

  • ResearchGate. (2003). Solvent Effect in the Wittig Reaction Under Boden's Conditions. [Link]

  • ResearchGate. (2001). Reaction of Phosphorus Ylides with Carbonyl Compounds in Supercritical Carbon Dioxide. [Link]

  • Organic Chemistry Data. Wittig Reaction - Common Conditions. [Link]

  • Nyugen, K. & Weizman, H. (2007). Solvent Free Wittig Reactions. [Link]

  • The Royal Society of Chemistry. (2012). Supporting Information: A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. [Link]

  • Kilway, K. V. & Drew, A. (2007). Experiment 8: Wittig Reaction. [Link]

  • Lumen Learning. The Wittig reaction. [Link]

  • Organic Chemistry Data. Wittig Reaction - Wittig Reagents (in situ). [Link]

  • Robertson, F. J. (2016). A Highly Versatile One-Pot Aqueous Wittig Reaction. World Journal of Chemical Education, 4(5), 101-106. [Link]

  • Reddit. (2012). Help with Wittig Synthesis. [Link]

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Technical Support Center: Troubleshooting the Wittig Reaction of Ketones with (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Wittig olefination. This document is designed for researchers, chemists, and drug development professionals who are encountering challenges with the reaction between ketones and (3-Carboxypropyl)triphenylphosphonium bromide. We will move beyond standard protocols to explore the underlying chemical principles that govern this specific transformation, providing you with the expert insights needed to troubleshoot and optimize your experiments.

The reaction presents a classic challenge in organic synthesis: the coupling of a sterically hindered and less reactive electrophile (a ketone) with a semi-stabilized phosphonium ylide.[1][2][3] The presence of a free carboxylic acid on the phosphonium salt further complicates the reaction, demanding careful control of stoichiometry and reaction conditions.[4] This guide provides a logical, step-by-step approach to diagnosing and solving common issues.

Core Troubleshooting Workflow

Before diving into specific FAQs, it's helpful to visualize the logical flow of troubleshooting. The following workflow diagram outlines the key decision points and diagnostic steps to identify the root cause of low reactivity.

Troubleshooting_Workflow cluster_start Initial State cluster_reagents Step 1: Reagent & Ylide Formation cluster_reaction Step 2: Reaction Execution cluster_solution Step 3: Optimization & Alternatives start Low Yield or No Reaction check_base Base Check: - Strength sufficient? - Stoichiometry > 2 eq.? start->check_base check_conditions Conditions Check: - Anhydrous solvent? - Inert atmosphere? check_base->check_conditions check_color Observe Ylide Formation (Color Change?) check_color->check_base No check_ketone Ketone Reactivity: - Sterically hindered? check_color->check_ketone Yes check_conditions->check_color check_params Reaction Parameters: - Temperature? - Reaction time? - Concentration? check_ketone->check_params switch_hwe Alternative Strategy: Horner-Wadsworth-Emmons (HWE) Reaction check_ketone->switch_hwe Highly Hindered optimize Optimize Wittig: - Increase Temp/Time - Change Solvent/Base check_params->optimize success Successful Olefination optimize->success switch_hwe->success

Caption: A logical workflow for troubleshooting the Wittig reaction.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is failing or giving very low conversion. What are the fundamental reasons for this?

Answer: The low reactivity you are observing stems from a convergence of three distinct factors:

  • Reduced Electrophilicity of Ketones: Unlike aldehydes, ketones possess two electron-donating alkyl groups attached to the carbonyl carbon. These groups reduce the partial positive charge on the carbon, making it a less potent electrophile for the incoming nucleophilic ylide. Furthermore, the two alkyl groups present a significant steric barrier to the bulky triphenylphosphonium ylide.[3]

  • Reduced Nucleophilicity of the Ylide: The ylide formed from this compound is considered "semi-stabilized." The electron density on the carbanion is partially delocalized through resonance with the phosphonium group, which makes the ylide more stable and less reactive than a simple, non-stabilized alkyl ylide.[5][6] For stabilized ylides, the initial nucleophilic attack on the carbonyl is often the slow, rate-determining step of the reaction.[1][7]

  • The Competing Acid-Base Reaction: The phosphonium salt has a free carboxylic acid. The strong bases required to deprotonate the α-carbon to form the ylide will first deprotonate the much more acidic carboxylic acid proton.[4][8] If an insufficient amount of base is used, no ylide will be formed, and the reaction will not proceed.

Q2: I added the base to my phosphonium salt, but I don't see the characteristic deep red or orange color of the ylide. What's wrong?

Answer: The absence of the characteristic ylide color is a critical diagnostic sign that ylide generation has failed. The most common causes are related to the base or the reaction environment.

  • Insufficient Base: This is the most likely culprit given your specific phosphonium salt. You must use more than two equivalents of a strong base.

    • 1.0 eq. is consumed instantly by the carboxylic acid proton.

    • 1.0 eq. is required to deprotonate the α-carbon of the phosphonium salt to form the ylide.

    • Recommendation: Use 2.1 - 2.2 equivalents of base to ensure complete deprotonation of both sites.

  • Inappropriate Base Strength: While stabilized ylides can sometimes be formed with weaker bases like alkoxides, the semi-stabilized nature of this ylide combined with the need for a double deprotonation warrants a very strong base to ensure complete and rapid ylide formation.[9]

  • Presence of Moisture or Air: Wittig ylides, especially those that are not fully stabilized, are highly sensitive to water and oxygen.[10] Ensure your solvent is anhydrous, your glassware is flame- or oven-dried, and the reaction is conducted under a completely inert atmosphere (Nitrogen or Argon).[9]

Base Typical pKa (Conjugate Acid) Suitability & Comments
n-Butyllithium (n-BuLi)~50Excellent Choice. Ensures rapid and complete deprotonation. Must be handled with care under strictly anhydrous/inert conditions.[11]
Sodium Hydride (NaH)~36Good Choice. A strong, non-nucleophilic base. Slower reaction times for ylide formation may be required compared to n-BuLi.
Potassium tert-butoxide (KOtBu)~19Conditional. May work, but could be insufficiently basic to guarantee complete ylide formation, leading to low yields. Often used for more acidic phosphonium salts.
Sodium Hydroxide (NaOH)~15.7Not Recommended. Insufficiently basic to deprotonate the phosphonium salt effectively.
Q3: The ylide appears to form (I see the color), but my starting ketone is recovered unchanged after the reaction. How can I improve reactivity?

Answer: This scenario indicates that the ylide is successfully formed but lacks the necessary reactivity to overcome the high activation energy of attacking the ketone. This is a classic problem when reacting stabilized ylides with sterically hindered ketones.[1][2][12]

  • Increase Thermal Energy: The rate-limiting step is the initial nucleophilic attack.[1] Gently heating the reaction (e.g., to 40-50 °C in THF or refluxing in benzene/toluene) for a prolonged period (12-24 hours) can provide the necessary energy to overcome this barrier. Monitor for thermal decomposition of your materials.

  • Increase Concentration: Le Chatelier's principle can be applied. Running the reaction at a higher concentration can increase the frequency of collisions between the ylide and the ketone, potentially improving the reaction rate.

  • Change the Cation: The counter-ion of the base (Li+, Na+, K+) can influence the reaction. Lithium-based reagents can sometimes complex with intermediates, which may alter the reaction pathway.[1][6] If you are using n-BuLi, consider switching to a sodium-based system like NaH or NaHMDS to see if it improves the outcome.

Q4: My ketone is particularly large and sterically hindered. Is the Wittig reaction the right choice?

Answer: For sterically demanding ketones, especially when paired with a stabilized ylide, the Wittig reaction is often slow and low-yielding.[12][13] In these cases, a superior alternative is the Horner-Wadsworth-Emmons (HWE) reaction .[1][2]

The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate-stabilized carbanion is significantly more nucleophilic than the corresponding Wittig ylide, making it far more effective at reacting with hindered ketones.[13]

Feature Wittig Reaction (with this ylide) Horner-Wadsworth-Emmons (HWE)
Reagent Phosphonium YlidePhosphonate-stabilized Carbanion
Reactivity Moderate; struggles with hindered ketones.[2]High; very effective with hindered ketones.[13]
Base Required Strong base (n-BuLi, NaH).[9]Milder bases often suffice (NaH, NaOEt).
Byproduct Triphenylphosphine oxide (Ph₃P=O)Water-soluble phosphate ester
Purification Often difficult; Ph₃P=O is non-polar and requires careful chromatography.Generally easy; phosphate byproduct is washed away with water.[13]
Stereoselectivity Tends to favor the (E)-alkene with stabilized ylides.[2]Strongly favors the (E)-alkene.

Given the challenges, switching to an HWE approach is a highly recommended, field-proven strategy for your specific chemical problem.

Mechanistic Considerations & Protocols
The Wittig Reaction Mechanism with a Stabilized Ylide

The mechanism helps explain the low reactivity. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate. With stabilized ylides, the initial C-C bond formation is reversible and often the rate-determining step.

Sources

Technical Support Center: Optimizing Wittig Reactions with (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for optimizing reactions involving (3-Carboxypropyl)triphenylphosphonium bromide. This guide is designed for researchers, chemists, and drug development professionals seeking to troubleshoot and refine their synthetic strategies using this versatile Wittig reagent. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to overcome common experimental hurdles.

The presence of a carboxylic acid moiety on the phosphonium salt introduces unique challenges and considerations compared to standard alkylphosphonium salts. This guide provides a structured approach to navigating these complexities, ensuring reproducible and high-yielding results.

Troubleshooting Guide: From Low Yield to Optimized Reaction

Encountering a roadblock in your synthesis is a common part of research. This section is structured to help you diagnose the problem, understand the cause, and implement a validated solution.

Troubleshooting Workflow

The following workflow provides a systematic approach to diagnosing and resolving issues in your Wittig reaction.

Troubleshooting_Workflow cluster_problem Problem Identification cluster_diagnosis Diagnosis Phase cluster_solution Solution Implementation Problem Low/No Yield Complex Mixture Stereoselectivity Issues Cause_Ylide Incomplete Ylide Formation Ylide Instability Problem->Cause_Ylide Check Ylide Step Cause_Reaction Poor Carbonyl Reactivity Side Reactions (Carboxyl Group) Steric Hindrance Problem->Cause_Reaction Check Reaction Step Cause_Conditions Incorrect Solvent Suboptimal Temperature Contaminants (H2O, O2) Problem->Cause_Conditions Check Setup Sol_Base Re-evaluate Base Choice Increase Equivalents Cause_Ylide:f0->Sol_Base Sol_Conditions Optimize Temperature & Time Use Anhydrous Conditions Cause_Ylide:f1->Sol_Conditions Sol_Protect Protect Carboxylic Acid (e.g., as Ester) Cause_Reaction:f1->Sol_Protect Sol_HWE Consider Horner-Wadsworth-Emmons (HWE) as Alternative Cause_Reaction:f0->Sol_HWE Cause_Reaction:f2->Sol_HWE Sol_Solvent Change Solvent System (Polar Aprotic) Cause_Conditions:f0->Sol_Solvent Cause_Conditions:f1->Sol_Conditions Cause_Conditions:f2->Sol_Conditions Optimized Optimized Reaction Sol_Base->Optimized Sol_Protect->Optimized Sol_Solvent->Optimized Sol_Conditions->Optimized Sol_HWE->Optimized

Caption: A systematic workflow for troubleshooting Wittig reactions.
Issue 1: Low to No Product Yield

This is the most frequent issue, often stemming from inefficient ylide formation or competing side reactions.

Probable Causes & Solutions:

  • Cause A: Inadequate Base Strength. The protons alpha to the phosphonium center are acidic, but require a sufficiently strong base for complete deprotonation to form the ylide.[1] The presence of the acidic carboxylic proton (pKa ~4-5) complicates this, as it will be deprotonated first by any strong base.

    • Solution: You must use at least two equivalents of a strong, non-nucleophilic base. The first equivalent deprotonates the carboxylic acid, and the second deprotonates the alpha-carbon to form the ylide. Strong bases like n-Butyllithium (n-BuLi), Sodium Hydride (NaH), or Sodium Hexamethyldisilazide (NaHMDS) are required.[2][3] For non-stabilized ylides, strong bases are essential.[4]

  • Cause B: Ylide Quenching by Protic Sources. The phosphorus ylide is a strong base and is readily protonated and decomposed by water or alcohols.[5]

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (Nitrogen or Argon) throughout the ylide generation and reaction steps.[4]

  • Cause C: Ylide Instability. Non-stabilized ylides can be unstable and may decompose before reacting with the carbonyl compound, especially at elevated temperatures.[4]

    • Solution: Generate the ylide in situ at low temperatures (e.g., -78 °C or 0 °C) and add the aldehyde or ketone solution slowly at that temperature.[4] Allow the reaction to warm to room temperature only after the initial addition is complete.

Issue 2: A Complex Mixture of Products is Observed

The formation of multiple products points towards side reactions or decomposition of starting materials.

Probable Causes & Solutions:

  • Cause A: Intramolecular Reactions. The carboxylate formed after the first deprotonation can, under certain conditions, act as a nucleophile. While less common, it can lead to undesired pathways.

    • Solution: The most robust solution is to protect the carboxylic acid group as an ester (e.g., methyl or ethyl ester) prior to the Wittig reaction. The phosphonium salt of the corresponding ester is prepared, the Wittig reaction is performed, and the ester is then hydrolyzed back to the carboxylic acid in a final step. This eliminates all side reactions associated with the acidic proton.

  • Cause B: Aldehyde Instability. Aldehydes can be prone to oxidation, polymerization, or decomposition under basic conditions.[4][6]

    • Solution: Use freshly distilled or purified aldehydes. Consider adding the aldehyde to the pre-formed ylide solution rather than the other way around to minimize its exposure time to basic conditions.

  • Cause C: Enolization of the Carbonyl. If the aldehyde or ketone has acidic alpha-protons, the ylide can act as a base, causing enolization and reducing the amount of carbonyl available for the Wittig reaction.[4]

    • Solution: Use a stronger, more sterically hindered base for ylide formation to favor deprotonation of the phosphonium salt. Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate carbanions, can be more effective in these cases.[4][6]

Issue 3: Difficulty Removing Triphenylphosphine Oxide Byproduct

A classic challenge of the Wittig reaction is the removal of the triphenylphosphine oxide (TPPO) byproduct, which often has similar solubility properties to the desired product.

Probable Causes & Solutions:

  • Cause A: Co-elution during Chromatography. TPPO is a moderately polar, crystalline solid that can be difficult to separate from the desired alkene product by standard silica gel chromatography.

    • Solution 1 (Precipitation): After the reaction, concentrate the crude mixture and triturate with a non-polar solvent like hexanes or diethyl ether. TPPO is often insoluble or sparingly soluble in these solvents and may precipitate, allowing it to be removed by filtration.

    • Solution 2 (Alternative Workup): Some literature suggests converting TPPO to a water-soluble complex. While more complex, this can be effective for challenging separations.

    • Solution 3 (Consider HWE): A significant advantage of the Horner-Wadsworth-Emmons reaction is that its phosphate byproduct is water-soluble, which dramatically simplifies purification.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best base for deprotonating this compound?

The choice of base is critical. Due to the presence of the carboxylic acid, you need a strong, non-nucleophilic base and you must use at least two equivalents.

  • Recommended: Sodium Hexamethyldisilazide (NaHMDS), Potassium Hexamethyldisilazide (KHMDS), or Lithium Hexamethyldisilazide (LiHMDS) are excellent choices.[2] They are very strong, sterically hindered bases that efficiently deprotonate the phosphonium salt with minimal side reactions.

  • Also Effective: n-Butyllithium (n-BuLi) and Sodium Hydride (NaH) are commonly used.[7][8] However, n-BuLi can sometimes act as a nucleophile, and NaH is a heterogeneous reagent, which can lead to slower or incomplete reactions.

  • Avoid: Weaker bases like potassium tert-butoxide (KOtBu), sodium methoxide (NaOMe), or triethylamine (NEt3) are generally not strong enough to efficiently deprotonate a non-stabilized alkylphosphonium salt and will fail in this reaction.[9]

Q2: How does the solvent choice affect the reaction?

Solvent choice influences reagent solubility and can impact the stereochemical outcome of the reaction.

  • Primary Recommendation: Anhydrous polar aprotic solvents are standard. Tetrahydrofuran (THF) is the most common and effective choice.[2] Dimethylformamide (DMF) can also be used, as the phosphonium salt shows good solubility in it.[10]

  • Solubility: this compound is soluble in polar organic solvents like methanol and ethanol, but these are protic and will destroy the ylide. It has limited solubility in water.[10]

  • Stereoselectivity: For non-stabilized ylides (like the one formed from this salt), polar aprotic solvents generally favor the formation of the (Z)-alkene.[9] The presence of lithium salts (from using n-BuLi) can sometimes decrease the Z-selectivity.[7]

Q3: Do I need to protect the carboxylic acid group?

While the reaction can be performed without protection, it is highly recommended to protect the carboxylic acid, especially if you are experiencing low yields or side products. Protection simplifies the reaction by:

  • Eliminating the need for a second equivalent of base.

  • Preventing any potential side reactions involving the carboxylate.

  • Improving the solubility of the phosphonium salt in standard organic solvents. A simple conversion to a methyl or ethyl ester before forming the phosphonium salt is a robust strategy.

Q4: My reaction is slow and gives a poor yield with a hindered ketone. What should I do?

Sterically hindered ketones are challenging substrates for the Wittig reaction, particularly with less reactive ylides.[4][6]

  • Best Alternative: The Horner-Wadsworth-Emmons (HWE) reaction is the preferred alternative for hindered ketones. The phosphonate-stabilized carbanions used in the HWE are more nucleophilic and generally more effective with sterically demanding carbonyls.[4]

  • Optimization: If you must use the Wittig reaction, you may need to use higher temperatures and longer reaction times, but this increases the risk of ylide decomposition.

Data & Reference Tables

Table 1: Properties of Common Bases for Ylide Generation
BaseAbbreviationConjugate Acid pKa (approx.)Comments
n-Butyllithiumn-BuLi~50[11]Very strong, common, but can be nucleophilic. Requires low temp.
Sodium HydrideNaH~35 (H₂)[11]Strong, inexpensive, but heterogeneous reaction can be slow.
Sodium AmideNaNH₂~38 (NH₃)Very strong, effective.[7]
Potassium tert-butoxideKOtBu~17 (t-BuOH)[11]Generally not strong enough for non-stabilized ylides.
Sodium HexamethyldisilazideNaHMDS~26 [(TMS)₂NH]Excellent choice; strong, non-nucleophilic, and sterically hindered.
Lithium DiisopropylamideLDA~36[11]Strong, non-nucleophilic, but can be sterically demanding.
Table 2: Properties of Common Solvents
SolventTypeDielectric Constant (ε)Key Characteristics
TetrahydrofuranPolar Aprotic7.6Recommended standard. Good solubility for ylide, aprotic.
Diethyl EtherNonpolar Aprotic4.3Common, but lower solubility for the salt.
TolueneNonpolar Aprotic2.4Can be used, especially for salt formation at reflux.[10]
DimethylformamidePolar Aprotic37High boiling point; good solubility for the phosphonium salt.[10]
Ethanol / MethanolPolar Protic24.5 / 32.7Incompatible with ylide. Will protonate and destroy it.

Standard Experimental Protocol

This protocol is a general guideline for a Wittig reaction with an aldehyde. Molar equivalents and reaction times may need to be optimized for specific substrates.

A. Ylide Generation

  • Preparation: Under an inert atmosphere (N₂ or Ar), add this compound (1.1 equivalents) to a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous THF via syringe. Stir to form a suspension.

  • Cooling: Cool the suspension to 0 °C using an ice-water bath.

  • Base Addition: Slowly add NaHMDS (2.2 equivalents, as a 1.0 M solution in THF) dropwise to the stirring suspension over 15-20 minutes. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or deep red).[4]

  • Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes to ensure complete ylide formation.

B. Reaction with Carbonyl

  • Carbonyl Solution: In a separate flame-dried flask, dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous THF.

  • Addition: Slowly add the carbonyl solution dropwise to the ylide solution at 0 °C.

  • Warming: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Monitoring: Stir at room temperature for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carbonyl compound is consumed.

C. Workup and Purification

  • Quenching: Once the reaction is complete, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or diethyl ether (3x).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to separate the desired alkene from the triphenylphosphine oxide byproduct.

References

  • Wittig Reaction - Organic Chemistry Portal . Available from: [Link]

  • Wittig Reaction - Examples and Mechanism - Master Organic Chemistry . Available from: [Link]

  • Wittig Reaction - Common Conditions . Available from: [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC - NIH . Available from: [Link]

  • Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides | Organic Letters - ACS Publications . Available from: [Link]

  • Impact of solvent choice on the stereochemistry of Wittig Reaction Products. - Reddit . Available from: [Link]

  • The Wittig Reaction - Chemistry LibreTexts . Available from: [Link]

  • (PDF) Solvent Effect in the Wittig Reaction Under Boden's Conditions - ResearchGate . Available from: [Link]

  • 1. The Wittig Reaction . Available from: [Link]

  • Influence of solvents on the stereochemistry of a Wittig Reaction product. : r/OrganicChemistry - Reddit . Available from: [Link]

  • This compound . Available from: [Link]

  • 19.11: Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction - Chemistry LibreTexts . Available from: [Link]

  • Reaction of Phosphorus Ylides with Carbonyl Compounds in Supercritical Carbon Dioxide . Available from: [Link]

  • Chapter 17: Aldehydes and Ketones: Nucleophilic Addition . Available from: [Link]

  • Wittig Reaction - Chemistry LibreTexts . Available from: [Link]

  • This compound - LookChem . Available from: [Link]

  • Reaction conditions for optimization of Wittig olefination. | Download Table - ResearchGate . Available from: [Link]

  • Base for Wittig reaction with short alkyl chains : r/Chempros - Reddit . Available from: [Link]

  • Problems with wittig reaction : r/Chempros - Reddit . Available from: [Link]

  • Wittig reaction - Wikipedia . Available from: [Link]

  • Supporting Information A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction . Available from: [Link]

  • The Wittig Reaction: Synthesis of Alkenes . Available from: [Link]

  • Wittig reaction in presence of carboxylic acids - Chemistry Stack Exchange . Available from: [Link]

  • pka bases.cdx . Available from: [Link]

  • Wittig Reaction - Wittig Reagents (in situ) - Common Organic Chemistry . Available from: [Link]

  • Preparation of Alkyltriphenylphosphonium Bromides - Powered by XMB 1.9.11 - Sciencemadness Discussion Board . Available from: [Link]

  • A Highly Versatile One-Pot Aqueous Wittig Reaction - Science and Education Publishing . Available from: [Link]

  • Wittig reagents - Wikipedia . Available from: [Link]

  • Solved Question 5 (1 point) Student A performed a Wittig | Chegg.com . Available from: [Link]

  • Wittig Reaction Experiment Part 2: Reaction and Product Isolation - YouTube . Available from: [Link]

Sources

removal of triphenylphosphine oxide byproduct from Wittig reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

The Wittig reaction stands as a cornerstone of synthetic organic chemistry for the creation of alkenes. However, the stoichiometric formation of triphenylphosphine oxide (TPPO) frequently complicates product purification. This guide provides an in-depth, experience-driven approach to tackling this common challenge, moving beyond simple protocols to explain the underlying principles that ensure success.

Troubleshooting and FAQs: Navigating TPPO Removal

This section is designed to address the common issues and questions that arise during the purification of Wittig reaction products.

My product is non-polar. What's the most straightforward way to remove TPPO?

For non-polar products, the significant difference in polarity between your compound and the highly polar TPPO is your greatest advantage. The principle here is to exploit differential solubility.

Answer: The most direct method is precipitation through trituration with a non-polar solvent. TPPO is poorly soluble in solvents like hexanes, pentane, or diethyl ether.[1][2][3][4]

  • Underlying Principle: The non-polar solvent will dissolve your desired product, leaving the polar TPPO as a solid that can be removed by filtration.

  • Expert Insight: For this to be effective, your product must be reasonably soluble in the chosen non-polar solvent. A mixture of pentane and diethyl ether can sometimes offer a good balance of product solubility while minimizing TPPO dissolution.[5] It may be necessary to repeat this process multiple times to achieve high purity.[5][6]

My product is also polar, and co-precipitates with TPPO. What are my options?

This is a frequent and challenging scenario. When your product's polarity is similar to TPPO, simple precipitation is ineffective. Here, we can chemically modify the TPPO to drastically alter its solubility.

Answer: The formation of a metal salt complex with TPPO is a highly effective strategy.[7] Lewis acids like zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) can coordinate to the oxygen atom of TPPO, forming an insoluble complex that precipitates from the solution.[7][8][9]

  • Causality: The formation of the TPPO-metal salt adduct dramatically increases its lattice energy, rendering it insoluble in a range of organic solvents in which both your product and uncomplexed TPPO might be soluble.

  • Trustworthiness of the Protocol: This method's reliability stems from the strong affinity of the Lewis acidic metal center for the Lewis basic phosphine oxide oxygen.

A key consideration is the choice of solvent. For instance, ZnCl₂ precipitation works well in polar solvents like ethanol, ethyl acetate, and isopropanol.[8][10] However, this method is less effective in ethereal solvents like THF.[1][7] Conversely, CaBr₂ has shown high efficiency for TPPO removal in THF.[7]

When should I opt for column chromatography?

Answer: Column chromatography is a powerful, albeit more resource-intensive, method that should be considered in the following situations:

  • Small-scale reactions: When dealing with milligram quantities, chromatography is often the quickest and most efficient route to a pure product.

  • Failure of other methods: If precipitation or complexation techniques fail to provide adequate separation, chromatography is the next logical step.

  • Products with very similar polarity to TPPO: In cases where the polarity of the product and TPPO are nearly identical, chromatographic separation may be the only viable option.

TPPO is a polar compound and can be separated from less polar products using a silica gel column with a gradient elution, typically starting with a non-polar solvent like hexanes and gradually increasing the polarity with ethyl acetate.[1]

Are there ways to avoid the formation of TPPO altogether?

Answer: Yes, several strategies can circumvent the issue of TPPO formation:

  • Polymer-supported Triphenylphosphine: Using a resin-bound triphenylphosphine allows the resulting phosphine oxide to be removed by simple filtration at the end of the reaction.[1]

  • Alternative Phosphines: Phosphines can be chemically modified to make their corresponding oxides more soluble in acidic or basic aqueous solutions, facilitating their removal by extraction.[1]

  • Catalytic Wittig Reactions: Emerging research focuses on developing Wittig reactions that are catalytic in the phosphine reagent, which significantly reduces the amount of phosphine oxide byproduct generated.[11]

Experimental Protocols and Data

Protocol 1: Removal of TPPO by Precipitation with ZnCl₂

This protocol is adapted from the work of Batesky, et al. and is particularly effective for reactions in polar solvents.[8]

  • Reaction Work-up: After the Wittig reaction is complete, perform a standard aqueous work-up to remove any water-soluble impurities.

  • Solvent Exchange (if necessary): Concentrate the organic phase under reduced pressure. Dissolve the crude residue in a minimal amount of ethanol.

  • Precipitation: In a separate flask, prepare a 1.8 M solution of ZnCl₂ in warm ethanol. At room temperature, add the ZnCl₂ solution to the ethanolic solution of your crude product (a 2:1 molar ratio of ZnCl₂ to TPPO is a good starting point).[8]

  • Isolation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ complex should form.[8] Scrape the sides of the flask to induce precipitation if necessary.[8] Filter the mixture to remove the solid, and wash the precipitate with a small amount of cold ethanol.

  • Final Purification: Concentrate the filtrate. The remaining residue can be further purified if necessary, for example, by slurrying in acetone to remove any excess zinc salts.[8]

Data Summary: Efficiency of ZnCl₂ Precipitation in Various Solvents
Solvent% TPPO Remaining in Solution (after ZnCl₂ addition)
Ethyl Acetate (EtOAc)<5%
Isopropyl Acetate (iPrOAc)<5%
2-Propanol (iPrOH)<5%
Tetrahydrofuran (THF)<15%
2-Methyltetrahydrofuran (2-MeTHF)<15%
Methyl Ethyl Ketone (MEK)<15%
Methanol (MeOH)>15%
Acetonitrile (MeCN)>15%
Dichloromethane (DCM)No precipitate formed

Data adapted from Batesky, D. C., et al. J. Org. Chem. 2017, 82, 9931–9936.[8]

Protocol 2: Purification via a Silica Gel Plug

This method is ideal for non-polar products.[5][6]

  • Concentration: Concentrate the crude reaction mixture to a minimal volume.

  • Suspension: Suspend the oily residue in a non-polar solvent system, such as a pentane/diethyl ether mixture.[5][6]

  • Filtration: Pass the suspension through a short plug of silica gel.

  • Elution: Elute your non-polar product from the silica plug using diethyl ether, leaving the more polar TPPO adsorbed at the top of the silica.[5][6]

  • Repeat if Necessary: This process can be repeated 2-3 times for optimal purity.[5][6]

Visualizing the Workflow

A logical decision-making process is key to selecting the appropriate purification strategy.

Wittig_Purification_Workflow start Crude Wittig Reaction Mixture product_polarity Assess Product Polarity start->product_polarity non_polar Non-Polar Product product_polarity->non_polar Non-polar polar Polar Product product_polarity->polar Polar precipitation Precipitation/ Trituration (Hexane/Ether) non_polar->precipitation metal_complex Metal Salt Complexation (e.g., ZnCl2, CaBr2) polar->metal_complex pure_product Pure Product precipitation->pure_product Pure troubleshoot Troubleshoot/ Re-evaluate precipitation->troubleshoot Impure metal_complex->pure_product Pure metal_complex->troubleshoot Impure chromatography Column Chromatography chromatography->pure_product troubleshoot->chromatography Persistently Impure troubleshoot->pure_product Pure

Caption: Decision workflow for TPPO removal.

References

  • Shenvi Lab. (n.d.). Work up tips: Reactions with Triphenylphosphine oxide. Retrieved from [Link]

  • Batesky, D. C., Goldfogel, M. J., & Weix, D. J. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry, 82(19), 9931–9936. [Link]

  • Weix Research Group. (n.d.). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. University of Wisconsin–Madison. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Triphenylphosphine Oxide. Retrieved from [Link]

  • Wikipedia. (2023). Triphenylphosphine oxide. Retrieved from [Link]

  • Li, B., et al. (2023). Wittig reaction purification for products with very low polarity. Phosphorus, Sulfur, and Silicon and the Related Elements. [Link]

  • Batesky, D., Goldfogel, M., & Weix, D. (2017). Removal of Triphenylphosphine Oxide by Precipitation With Zinc Chloride in Polar Solvents. Journal of Organic Chemistry. [Link]

  • Merwade, P., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product? Retrieved from [Link]

  • Hergueta, A. R. (2022). Easy Removal of Triphenylphosphine Oxide from Reaction Mixtures by Precipitation with CaBr2. Organic Process Research & Development, 26(6), 1845–1853. [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2025). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Retrieved from [Link]

  • ResearchGate. (2025). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Retrieved from [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Retrieved from [Link]

  • University of California, Irvine. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from [Link]

  • Sciencemadness Wiki. (2019). Triphenylphosphine. Retrieved from [Link]

  • ResearchGate. (2025). Organic synthesis: The Wittig reaction cleans up. Retrieved from [Link]

  • Kabalka, G. W., et al. (2010). Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides. PMC - NIH. [Link]

  • Millersville University. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from [Link]

  • MDPI. (2021). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. Retrieved from [Link]

Sources

stability issues and decomposition of (3-Carboxypropyl)triphenylphosphonium bromide ylide

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (3-Carboxypropyl)triphenylphosphonium bromide

Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers encountering challenges with this specific Wittig reagent. The presence of a carboxylic acid moiety introduces unique stability and reactivity issues that require specialized experimental design. This document offers the expertise and causal explanations necessary to navigate these complexities successfully.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

This compound is a phosphonium salt used to generate a phosphorus ylide for the Wittig reaction.[1][2][3] The Wittig reaction is a cornerstone of organic synthesis, enabling the conversion of aldehydes or ketones into alkenes with high regioselectivity.[4] This specific reagent is valuable for introducing a -(CH2)3COOH group into a molecule, allowing for the synthesis of unsaturated carboxylic acids which are important intermediates in pharmaceuticals and natural product synthesis.[5][6]

Q2: What is the primary challenge associated with using this compound to form an ylide?

The principal challenge is an internal acid-base conflict. The phosphonium salt contains a highly acidic carboxylic acid proton (pKa ~4-5) and also requires a very strong base (pKa of conjugate acid > 20) to deprotonate the carbon adjacent to the phosphorus to form the desired ylide.[7][8] Consequently, the moment an ylide molecule is formed, it is likely to be quenched by the carboxylic acid proton of a neighboring phosphonium salt molecule, preventing the Wittig reaction from proceeding.[9] This self-quenching mechanism is the most common reason for reaction failure.

Q3: Is the ylide of this compound considered "stabilized" or "unstabilized"?

The stability of a phosphonium ylide is determined by the substituents on the negatively charged carbon.[10][11] Ylides are "stabilized" if this carbon bears an electron-withdrawing group (like an ester or ketone) that can delocalize the negative charge through resonance.[2] The ylide from this compound, Ph3P=CH(CH2)2COOH, does not have such a group directly attached to the carbanion. Therefore, it is classified as a non-stabilized ylide .[12] Non-stabilized ylides are highly reactive, more basic, and typically favor the formation of Z-alkenes under salt-free conditions.[2][3][10]

Q4: Can the ylide be isolated before adding the aldehyde or ketone?

No. Unlike some highly stabilized ylides which can be isolated as crystalline solids, non-stabilized ylides are extremely reactive and sensitive to air and moisture.[10] The ylide of this compound is particularly unstable due to the internal acid source and must be generated in situ (in the reaction mixture) and consumed immediately by the carbonyl substrate.[13]

Q5: What are the common decomposition pathways for this ylide?

The primary decomposition pathways are:

  • Protonation: Rapid protonation by the carboxylic acid group, water, alcohols, or other acidic protons in the reaction medium.[7][9] Contact with water, for instance, decomposes the ylide into a hydrocarbon and triphenylphosphine oxide.[4][7]

  • Reaction with Oxygen: Non-stabilized ylides can react with atmospheric oxygen, leading to the formation of the corresponding carbonyl compound and triphenylphosphine oxide. Therefore, all manipulations should be performed under an inert atmosphere (e.g., Argon or Nitrogen).

Troubleshooting Guide: Common Issues & Solutions

This guide addresses the most frequent problems encountered during the Wittig reaction with this compound.

Problem 1: Low to No Yield of the Alkene Product

Potential Cause A: Insufficient Base / Incomplete Ylide Formation

  • Explanation: You must use at least two equivalents of a strong base . The first equivalent is consumed to deprotonate the carboxylic acid, forming a carboxylate. The second equivalent is then required to deprotonate the α-carbon to form the ylide. Using only one equivalent will result in no ylide formation.

  • Solution: Carefully measure and add a minimum of 2.2 equivalents of a suitable strong, non-nucleophilic base. Recommended bases and their properties are summarized in the table below.

Potential Cause B: Ylide is Quenched Before Reacting with the Carbonyl

  • Explanation: Even with sufficient base, if the ylide is generated and allowed to stir before the aldehyde/ketone is present, it can be protonated by any available acid source or simply decompose. This ylide has a very short lifetime.

  • Solution (Field-Proven Insight): The most reliable strategy is to generate the ylide in the presence of the carbonyl substrate .[13] This is achieved by first mixing the phosphonium salt and the aldehyde/ketone in an anhydrous aprotic solvent, cooling the mixture (typically to -78 °C or 0 °C), and then slowly adding the strong base. This ensures the ylide reacts productively as soon as it is formed.

Potential Cause C: Inactive or Wet Reagents/Solvent

  • Explanation: The phosphonium salt is hygroscopic and the ylide is highly sensitive to moisture.[7][12] Any water in the solvent or on the glassware will consume the base and quench the ylide. Strong bases like NaH or KHMDS can also lose activity if not stored properly.

  • Solution:

    • Dry the this compound under high vacuum for several hours before use.

    • Use freshly distilled, anhydrous solvents (e.g., THF, Toluene).

    • Ensure all glassware is flame-dried or oven-dried immediately before use.

    • Use fresh, high-quality base. For solids like NaH, ensure the mineral oil is washed away with dry hexanes if necessary.

Problem 2: Formation of Triphenylphosphine Oxide without the Desired Alkene

Potential Cause: Ylide Decomposition

  • Explanation: The presence of triphenylphosphine oxide (a white, crystalline solid) is the hallmark of the Wittig reaction's completion or the ylide's decomposition. If you observe significant amounts of this byproduct without your desired alkene, it indicates the ylide formed but decomposed before it could react with the carbonyl.

  • Solution: This strongly points to the quenching issue described in Problem 1, Cause B . The key is to minimize the ylide's lifetime by ensuring the carbonyl compound is immediately available for reaction. Re-attempt the reaction using the in situ generation protocol where the base is added last to a mixture of the salt and carbonyl. Also, ensure strict anhydrous and inert atmospheric conditions.

Problem 3: Complex Product Mixture or Recovery of Starting Aldehyde/Ketone

Potential Cause A: Base-Induced Side Reactions

  • Explanation: Strong bases can promote side reactions, particularly if your aldehyde or ketone substrate is sensitive. For example, if the substrate has α-protons, the base can catalyze a self-aldol condensation.

  • Solution:

    • Use a sterically hindered, non-nucleophilic base like LiHMDS, NaHMDS, or KHMDS. These are less likely to participate in nucleophilic side reactions.

    • Maintain a low reaction temperature (e.g., -78 °C) during base addition and the initial reaction phase to disfavor side reactions.

Potential Cause B: Sterically Hindered Carbonyl

  • Explanation: The Wittig reaction can be slow or give poor yields with highly sterically hindered ketones.[1][3][10]

  • Solution: For hindered ketones, you may need to use a more reactive ylide (which this already is) but allow for longer reaction times or a slow warm-up to room temperature. If the reaction remains unsuccessful, an alternative method like the Horner-Wadsworth-Emmons reaction might be necessary.[3]

Data & Protocols

Table 1: Comparison of Bases for Ylide Generation
BaseFormulapKa (Conj. Acid)FormKey Characteristics & Considerations
Sodium HydrideNaH~36Solid (disp. in oil)Inexpensive, strong. Heterogeneous reaction can be slow. Must wash oil.
Potassium tert-ButoxideKOtBu~19SolidSufficiently basic for some ylides, but may be borderline here. Soluble.
Sodium HexamethyldisilazideNaHMDS~26Solid or SolutionStrong, non-nucleophilic, soluble in THF. Excellent choice.
Lithium HexamethyldisilazideLiHMDS~26Solid or SolutionSimilar to NaHMDS. The lithium cation can sometimes influence stereochemistry.[14]
n-Butyllithiumn-BuLi~50SolutionVery strong, but also a potent nucleophile. Can add to the carbonyl as a side reaction. Use with caution at low temperatures.
Diagram 1: The Central Challenge of Self-Quenching

This diagram illustrates the core problem where the generated ylide is immediately protonated by an unreacted molecule of the phosphonium salt, preventing the desired Wittig reaction.

G cluster_0 Ylide Generation cluster_1 Self-Quenching Pathway (Decomposition) cluster_2 Desired Wittig Pathway Salt Ph3P+-(CH2)3-COOH Br- Base + Strong Base (e.g., NaHMDS) Salt->Base Ylide Ph3P=CH-(CH2)2-COO- Base->Ylide - HB+ UnreactedSalt Ph3P+-(CH2)3-COOH Br- Ylide->UnreactedSalt [Major Problem] Fast Acid-Base Reaction Ylide_c Ph3P=CH-(CH2)2-COO- Ylide_d Ph3P=CH-(CH2)2-COO- Quenched Ph3P+-(CH2)3-COO- Br- UnreactedSalt->Quenched Ylide_c->UnreactedSalt Proton Transfer Aldehyde R-CHO Ylide_d->Aldehyde Wittig Reaction Product R-CH=CH-(CH2)2-COO- Aldehyde->Product

Caption: The self-quenching pathway that deactivates the ylide.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established literature procedures.[14][15]

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser under an Argon atmosphere, add 4-bromobutyric acid (1.0 eq) and triphenylphosphine (1.0 eq).

  • Solvent: Add anhydrous toluene or acetonitrile as the solvent (approx. 2-3 mL per gram of triphenylphosphine).

  • Reaction: Heat the mixture to reflux (oil bath temperature ~110-120 °C for toluene). A white precipitate of the phosphonium salt will begin to form. Continue refluxing for 24-48 hours.

  • Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes.

  • Filtration: Collect the white solid product by vacuum filtration.

  • Washing: Wash the solid generously with cold diethyl ether or toluene to remove any unreacted triphenylphosphine.

  • Drying: Dry the resulting white powder under high vacuum at 40-50 °C for at least 4 hours to remove residual solvent and moisture. Store in a desiccator.

Protocol 2: Recommended Wittig Reaction via In Situ Ylide Generation

This protocol is designed to maximize yield by avoiding ylide decomposition.

  • Setup: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and an Argon inlet.

  • Reagent Addition: Allow the flask to cool to room temperature. Add the this compound (2.2 eq) and the aldehyde or ketone substrate (1.0 eq).

  • Solvent: Add anhydrous THF via syringe (approx. 5-10 mL per mmol of the limiting reagent).

  • Cooling: Cool the resulting suspension or solution to -78 °C using a dry ice/acetone bath.

  • Base Addition: Slowly add a solution of NaHMDS or LiHMDS (2.2 eq, e.g., 1.0 M in THF) dropwise via syringe over 15-20 minutes. A color change (often to yellow or orange) may be observed, indicating ylide formation.

  • Reaction: Stir the mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight (or until TLC analysis indicates consumption of the starting material).

  • Quenching: Carefully quench the reaction by adding saturated aqueous NH4Cl solution at 0 °C.

  • Workup: Transfer the mixture to a separatory funnel, add water, and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). The product, now a carboxylic acid, may require adjusting the pH of the aqueous layer to ~3-4 with dilute HCl to ensure it is protonated and enters the organic layer. Wash the organic layer with brine, dry over Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram 2: Recommended Experimental Workflow

This flowchart visualizes the optimized protocol for the Wittig reaction.

G start Start: Flame-Dried Flask under Argon Atmosphere add_reagents 1. Add Phosphonium Salt (2.2 eq) & Aldehyde/Ketone (1.0 eq) start->add_reagents add_solvent 2. Add Anhydrous THF add_reagents->add_solvent cool 3. Cool to -78 °C (Dry Ice/Acetone Bath) add_solvent->cool add_base 4. Add NaHMDS or LiHMDS (2.2 eq) Slowly, Dropwise cool->add_base react 5. Stir at -78 °C for 1h, then warm to RT overnight add_base->react quench 6. Quench with sat. aq. NH4Cl react->quench workup 7. Acidic Workup & Extraction quench->workup purify 8. Purify via Chromatography workup->purify

Sources

Technical Support Center: Mastering E/Z Selectivity with (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Answering as a Senior Application Scientist.

Welcome to the technical support guide for (3-Carboxypropyl)triphenylphosphonium bromide. This document provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions for researchers encountering challenges with E/Z stereoselectivity in the Wittig reaction. As this reagent is a precursor to a semi-stabilized ylide, achieving high stereoselectivity can be challenging, but it is often controllable with a precise understanding of the reaction mechanism and careful optimization of experimental parameters.

Core Concept: The E/Z Selectivity Dichotomy in Wittig Reactions

The stereochemical outcome of a Wittig reaction is fundamentally dictated by the electronic nature of the phosphonium ylide. Ylides are generally classified into three categories, each with an inherent stereochemical preference. The ylide generated from this compound falls into the "semi-stabilized" category, which is notoriously prone to giving mixtures of isomers, making it highly sensitive to reaction conditions.[1][2]

G cluster_0 Ylide Classification cluster_1 Predominant Alkene Isomer Ylide Phosphonium Ylide NonStabilized Non-Stabilized (R = Alkyl, H) (Kinetic Control) Ylide->NonStabilized  Electron-Donating Group SemiStabilized Semi-Stabilized (R = Aryl, Vinyl) (Mixed Control) Ylide->SemiStabilized  Weak EWG / Conjugating Group Stabilized Stabilized (R = EWG: CO₂R, CN) (Thermodynamic Control) Ylide->Stabilized  Strong EWG Z_Alkene (Z)-Alkene NonStabilized->Z_Alkene Favors Z-isomer EZ_Mixture (E/Z) Mixture SemiStabilized->EZ_Mixture Often poor selectivity E_Alkene (E)-Alkene Stabilized->E_Alkene Favors E-isomer G start Start: Poor E/Z Selectivity check_ylide 1. Verify Ylide Formation (>2 eq. base, color change) start->check_ylide goal 2. Define Stereochemical Goal check_ylide->goal Ylide formation confirmed e_path Favor (E)-Alkene (Thermodynamic Control) goal->e_path (E)-Isomer desired z_path Favor (Z)-Alkene (Kinetic Control) goal->z_path (Z)-Isomer desired e_steps • Use Li⁺ base (n-BuLi) or add LiBr • Use polar aprotic solvent (DMF, DMSO) • Increase reaction temperature • Consider Schlosser Modification e_path->e_steps z_steps • Use 'Salt-Free' Na⁺ or K⁺ base  (NaHMDS, KHMDS) • Use non-polar solvent (THF, Toluene) • Run at low temperature (-78°C) z_path->z_steps end_e High (E)-Selectivity Achieved e_steps->end_e end_z High (Z)-Selectivity Achieved z_steps->end_z

References

effect of the carboxylic acid group on the reactivity of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (3-Carboxypropyl)triphenylphosphonium bromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of using this versatile Wittig reagent. My aim is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. The presence of the terminal carboxylic acid group introduces specific challenges and opportunities that we will address in detail.

Understanding the Reagent: The Dual Personality of this compound

This compound is a unique Wittig salt due to its bifunctional nature. It possesses the standard triphenylphosphonium moiety required for ylide formation, but also a terminal carboxylic acid. This acidic proton is the central character in our story, profoundly influencing reaction conditions.

PropertyDescriptionSignificance for Reactivity
Appearance White to off-white crystalline solid.Quality control; discoloration may indicate impurities.
Solubility Moderately soluble in polar organic solvents like methanol, ethanol, and DMF. Limited solubility in water and nonpolar solvents like chloroform.[1][2]Solvent choice is critical for both ylide formation and the subsequent reaction with the carbonyl compound.
Hygroscopicity The compound is hygroscopic and sensitive to moisture.[3]Strict anhydrous conditions are necessary to prevent ylide quenching and ensure reproducible results.
Acidity Contains an acidic carboxylic acid proton (pKa ~4-5) and more weakly acidic α-protons next to the phosphorus (pKa ~20-25).This is the most critical feature. The base used for ylide formation will first deprotonate the more acidic carboxylic acid.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during Wittig reactions with this compound.

FAQ 1: Why is my reaction failing or giving a low yield?

This is the most common issue and can usually be traced back to the deprotonation step.

Answer: The primary challenge with this reagent is the presence of two acidic protons: the carboxylic acid proton and the α-proton required for ylide formation. A strong base will react with the most acidic proton first.

  • Insufficient Base: If you use only one equivalent of a strong base, you will only form the carboxylate salt of the phosphonium salt. No ylide will be generated, and thus no Wittig reaction will occur.

  • Base Stoichiometry is Key: You must use at least two equivalents of a strong base.

    • 1st Equivalent: Deprotonates the carboxylic acid.

    • 2nd Equivalent: Deprotonates the α-carbon to form the ylide. In practice, a slight excess of the second equivalent (e.g., a total of 2.2-2.4 equivalents of base) is often used to ensure complete ylide formation.[4]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting flow for low-yield Wittig reactions.

FAQ 2: Which base should I use? n-BuLi, NaH, or a silylamide base like NaHMDS?

Answer: The choice of base is critical. While all are strong enough to form the ylide, they have different properties that can impact your reaction's success.

  • n-Butyllithium (n-BuLi): A very common and strong base. However, it is also a potent nucleophile. While its primary role is to act as a base, it can potentially engage in side reactions. The formation of lithium salts can also influence the stereochemical outcome of the reaction.[1]

  • Sodium Hydride (NaH): A non-nucleophilic base, which is an advantage. However, it is a heterogeneous reagent, and its reactivity can be dependent on particle size and age. Reactions can sometimes be slower or require heating, which can degrade the ylide.

  • Sodium or Potassium bis(trimethylsilyl)amide (NaHMDS or KHMDS): These are highly recommended for this reagent.[4]

    • Strongly Basic & Non-Nucleophilic: They efficiently deprotonate the substrate without the risk of nucleophilic attack on the carbonyl or other functional groups.

    • Sterically Hindered: Their bulkiness further reduces the likelihood of unwanted side reactions.

    • Excellent Solubility: They are soluble in common ethereal solvents like THF, leading to clean, homogeneous reactions.

    • "Lithium-Free" Conditions: Using sodium or potassium bases avoids the introduction of lithium salts, which are known to complex with the betaine intermediate and can reduce the Z-selectivity of Wittig reactions with non-stabilized ylides.[1][3]

Comparative Table of Common Bases:

BaseTypeProsConsRecommendation
n-BuLi OrganolithiumInexpensive, common, strong.Nucleophilic, can cause side reactions, Li+ affects stereochemistry.Use with caution, especially if other electrophilic sites are present.
NaH HydrideNon-nucleophilic, inexpensive.Heterogeneous, variable reactivity, can require heat.A viable option, but may require optimization.
NaHMDS/KHMDS SilylamideStrong, non-nucleophilic, sterically hindered, soluble.More expensive, moisture-sensitive.Highly Recommended for clean and reproducible reactions.[4]
FAQ 3: Do I need to protect the carboxylic acid group?

Answer: In many cases, no, you do not need to protect the carboxylic acid . A "protection-free" strategy is often the most efficient approach, provided you adjust the reaction conditions accordingly.

The Protection-Free Strategy: The most direct method is to use >2 equivalents of a strong, non-nucleophilic base like NaHMDS.[4] This deprotonates both the carboxylic acid and the α-carbon in situ, forming a dianionic ylide species that reacts directly with the aldehyde.

When to Consider Protection: While the protection-free route is elegant, there are scenarios where protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) might be beneficial:

  • Complex Substrates: If your aldehyde is extremely sensitive to strong bases or contains functional groups that could be deprotonated, using a protected phosphonium salt allows for milder ylide formation conditions (e.g., with just one equivalent of base).

  • Solubility Issues: The dianionic ylide formed in the protection-free method may have different solubility properties than a neutral, ester-protected ylide. If you are experiencing solubility-related problems, a protected version might behave better in your chosen solvent system.

  • Troubleshooting Persistent Side Reactions: If you are unable to resolve issues with low yield or byproduct formation using the protection-free method, converting to an ester can simplify the reactive system and help diagnose the problem.

Decision Workflow: To Protect or Not to Protect

Caption: Decision-making for protecting the carboxylic acid group.

FAQ 4: My reaction is still not working. What other alternatives can I consider?

Answer: If the Wittig reaction is proving problematic, especially with sterically hindered ketones or if you require high (E)-alkene selectivity, the Horner-Wadsworth-Emmons (HWE) reaction is the premier alternative.[5][6][7]

The HWE reaction utilizes a phosphonate ester instead of a phosphonium salt. The resulting phosphonate-stabilized carbanions are more nucleophilic than the corresponding Wittig ylides.[6][8]

Key Advantages of the HWE Reaction:

  • Higher Reactivity: Often succeeds with sterically hindered ketones that are unreactive in Wittig reactions.[8]

  • Simplified Purification: The phosphate byproduct is water-soluble and easily removed by an aqueous workup, unlike the often-problematic triphenylphosphine oxide from the Wittig reaction.[5][7]

  • High (E)-Selectivity: The HWE reaction strongly favors the formation of the thermodynamically more stable (E)-alkene.[5][7]

If your synthetic goal allows for an (E)-alkene, or if you are struggling with purification, switching to the corresponding phosphonate ester and HWE conditions is a highly recommended strategy.

Experimental Protocols

The following protocols are provided as a starting point. Always perform reactions under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents.

Protocol 1: Protection-Free Wittig Reaction (Z-Selective)

This protocol is adapted from a literature procedure and is recommended as the primary approach.[4] It employs a non-nucleophilic base and avoids lithium salts to favor Z-alkene formation.

Reaction Scheme: this compound + Aldehyde --(1. NaHMDS, THF, 0°C to -78°C)--> (Z)-alkenoic acid

Step-by-Step Procedure:

  • Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend this compound (1.2 equivalents) in anhydrous THF.

  • Ylide Formation: Cool the suspension to 0 °C in an ice bath. Add a solution of Sodium bis(trimethylsilyl)amide (NaHMDS) (2.4 equivalents) dropwise. The mixture will typically turn a deep red or orange color, indicating ylide formation.

  • Stirring: Stir the reaction mixture at 0 °C for 30-60 minutes to ensure complete formation of the dianionic ylide.

  • Addition of Aldehyde: Cool the ylide solution to -78 °C (dry ice/acetone bath). Slowly add a solution of your aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl. Acidify the aqueous layer with 1M HCl to a pH of ~3 to protonate the product. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Causality Behind the Steps:

  • 0°C for Ylide Formation: This temperature is a good compromise, allowing for rapid deprotonation while minimizing potential ylide decomposition.

  • -78°C for Aldehyde Addition: The reaction between the ylide and the aldehyde is highly exothermic. Adding the aldehyde at low temperature controls the reaction rate, prevents side reactions, and can improve stereoselectivity.

Protocol 2: Wittig Reaction with a Protected Carboxylic Acid

This protocol is a viable alternative if the protection-free method fails or is unsuitable for your substrate.

Step 1: Esterification (Example: Methyl Ester)

  • Suspend this compound (1.0 eq) in methanol.

  • Add a catalytic amount of sulfuric acid.

  • Reflux the mixture until TLC or LC-MS indicates complete conversion to the ester.

  • Remove the solvent, and use the resulting methyl ester phosphonium salt directly.

Step 2: Wittig Reaction

  • Follow the procedure in Protocol 1 , but use only 1.1-1.2 equivalents of NaHMDS or another strong base.

  • After workup and purification of the unsaturated ester, proceed to deprotection.

Step 3: Saponification (Ester Deprotection)

  • Dissolve the purified methyl ester in a mixture of THF/Methanol/Water.

  • Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

  • Stir at room temperature until the reaction is complete.

  • Acidify the mixture and extract the desired carboxylic acid product.

References

  • Wittig Reaction. (2023). In Wikipedia. [Link]

  • Contrasting the Wittig and Horner-Wadsworth-Emmons reaction. (2019). YouTube. [Link]

  • Wittig reagents. (n.d.). In Wikipedia. [Link]

  • This compound. (n.d.). LookChem. [Link]

  • Wittig Reaction - Common Conditions. (n.d.). Organic Chemistry Data. [Link]

  • Wittig & Wittig-Horner reactions. (n.d.). Organic Synthesis. [Link]

  • Horner-Wadsworth-Emmons Reaction. (n.d.). NROChemistry. [Link]

  • El-Batta, A., et al. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. The Journal of Organic Chemistry. [Link]

  • Synthesis of B. This compound. (n.d.). PrepChem.com. [Link]

  • Synthesis of A. (Carboxypropyl)triphenylphosphonium bromide. (n.d.). PrepChem.com. [Link]

  • Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. (2025). Chemistry LibreTexts. [Link]

  • Wittig reaction in presence of carboxylic acids. (2020). Chemistry Stack Exchange. [Link]

  • Wittig reaction. (n.d.). In Wikipedia. [Link]

  • University of Southampton Research Repository. (2022). [Link]

Sources

managing hygroscopic nature of (3-Carboxypropyl)triphenylphosphonium bromide during storage and handling

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've designed this comprehensive guide to address the challenges associated with the hygroscopic nature of (3-Carboxypropyl)triphenylphosphonium bromide. This technical support center is structured to provide researchers, scientists, and drug development professionals with actionable insights, moving from general questions to specific troubleshooting and detailed protocols. The core principle is to explain the causality behind each recommendation, ensuring scientific integrity and experimental success.

Technical Support Center: this compound

This compound (CAS: 17857-14-6) is a versatile Wittig reagent crucial for carbon-carbon bond formation in complex syntheses.[1][2] However, its utility is intrinsically linked to its physical state. The compound is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere.[3][4][5][6] This absorption is not a trivial matter; it can significantly impact weighing accuracy, reagent stoichiometry, and ultimately, the yield and reproducibility of your reactions. This guide provides a systematic approach to managing this critical property.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the storage and handling of this compound.

Q1: What is the correct procedure for storing this reagent upon receipt?

A: Proper storage is the first line of defense against moisture contamination. Upon receipt, the container should be stored in a cool, dry, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[5][7] The most critical practice is to store it under an inert atmosphere.[3][6] For long-term storage, placing the manufacturer's tightly sealed container inside a desiccator containing a suitable drying agent (e.g., Drierite or silica gel) is highly recommended. For added protection, especially after the container has been opened, wrapping the cap threads with Parafilm can provide a superior seal against atmospheric moisture intrusion.[8]

Q2: What are the visual signs that the reagent has absorbed significant moisture?

A: A high-purity, dry sample of this compound should be a white, free-flowing crystalline powder or granules.[3][4] The primary visual indicator of moisture absorption is a change in its physical consistency. The powder may become clumpy, sticky, or in severe cases, appear as a viscous oil or paste.[9] This change occurs as the salt absorbs enough water to begin dissolving itself, fundamentally altering its handling properties.

Q3: How does absorbed moisture impact the outcome of a Wittig reaction?

A: The Wittig reaction involves the formation of a phosphonium ylide, a potent nucleophile, by treating the phosphonium salt with a strong base. This ylide is the active species that reacts with an aldehyde or ketone.[10][11] Water can interfere in several detrimental ways:

  • Inaccurate Stoichiometry: If the reagent has absorbed water, the mass you weigh is not the pure phosphonium salt. This leads to using a lower molar equivalent of the reagent than calculated, potentially making it the limiting reagent and reducing your theoretical yield.

  • Ylide Quenching: The phosphonium ylide is basic and can be protonated (and thus quenched) by water. This reduces the concentration of the active nucleophile available to react with your carbonyl compound, leading to lower product conversion.

  • Side Reactions: While some Wittig reactions have been adapted to run in aqueous media, these are typically for specific stabilized ylides and under controlled conditions.[12][13] Uncontrolled water in a standard anhydrous organic reaction can promote unwanted side reactions and complicate purification.

Q4: Is a glove box or inert atmosphere hood mandatory for handling this reagent?

A: While not strictly mandatory for every application, using a glove box or a glove bag with a dry, inert atmosphere (like nitrogen or argon) is the gold standard and strongly recommended for moisture-sensitive reactions.[14][15] This controlled environment completely eliminates exposure to atmospheric humidity during weighing and transfer. If a glove box is unavailable, you must work quickly and efficiently to minimize exposure time. Weighing the reagent in a small, capped vial and immediately sealing it before transfer is a practical alternative.

Section 2: Troubleshooting Guide

This guide provides solutions to common experimental problems linked to the hygroscopic nature of the reagent.

Problem / ObservationProbable Cause (Related to Moisture)Recommended Solution & Scientific Rationale
Low or No Product Yield 1. Inaccurate Reagent Mass: The weighed material contained a significant percentage of water, reducing the actual moles of phosphonium salt added. 2. Ylide Deactivation: Absorbed water, or water introduced from improperly dried glassware/solvents, quenched the ylide as it was formed.Dry the Reagent: Before use, dry the phosphonium salt under high vacuum for several hours. This removes adsorbed water, ensuring the weighed mass is accurate. See Protocol 1 for the detailed procedure. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or oven-dry it overnight and cool under an inert gas stream.[15][16] Use freshly distilled anhydrous solvents.
Inconsistent Results Batch-to-Batch Variable Water Content: The amount of moisture absorbed by the reagent varied between experimental runs due to differences in ambient humidity or exposure time. This leads to fluctuating effective concentrations of the active reagent.Standardize Handling Protocol: Implement a consistent procedure for every experiment. Always dry the reagent for a set period before use or store it permanently in a desiccator or glove box. Use the workflow described in Protocol 2 to minimize variability.
Reagent is Clumpy, Sticky, or Oily Severe Moisture Absorption: The reagent has absorbed a substantial amount of atmospheric water, causing it to deliquesce (dissolve in the absorbed water).Thorough Drying is Essential: The reagent must be rigorously dried under high vacuum, potentially with gentle heating (e.g., 40-50°C, well below its melting point of ~244-247°C) to drive off the water.[1][17] If the material remains oily, purification by recrystallization may be necessary, though this can be challenging.[9]
Difficulty Achieving a Homogeneous Ylide Solution Insolubility Issues: The presence of water can alter the solubility of the phosphonium salt and the resulting ylide in organic solvents, potentially leading to clumps or biphasic mixtures where the base cannot efficiently deprotonate the salt.Confirm Reagent Dryness: Ensure both the phosphonium salt and the solvent are completely anhydrous. If the issue persists after drying, consider a different anhydrous solvent system known to be effective for Wittig reactions.

Section 3: Key Experimental Protocols

These protocols provide step-by-step guidance for critical handling procedures.

Protocol 1: Procedure for Drying this compound

This protocol should be performed if moisture contamination is suspected or for highly sensitive applications.

  • Preparation: Place the required amount of the phosphonium salt in a clean, dry round-bottom flask or Schlenk flask. Ensure the flask is appropriately sized to allow the powder to spread into a thin layer, maximizing surface area.

  • Attach to Vacuum: Securely attach the flask to a high-vacuum line (Schlenk line). Use a cold trap (e.g., liquid nitrogen or dry ice/acetone) between the flask and the vacuum pump to capture any volatile impurities and water vapor.

  • Apply Vacuum: Gradually open the flask to the vacuum. The powder may initially bubble or swirl as air and volatile moisture are removed.

  • Drying: Leave the flask under high vacuum (typically <1 mmHg) for at least 4-6 hours. For severely contaminated samples, drying overnight is recommended. Gentle heating with a water bath (40-50°C) can accelerate the process, but do not heat aggressively.

  • Completion: Once drying is complete, break the vacuum by backfilling the flask with a dry, inert gas (e.g., nitrogen or argon).

  • Immediate Use or Storage: Immediately cap the flask or transfer the dried reagent inside a glove box to a new, dry container for storage in a desiccator.

Protocol 2: Standard Workflow for Handling in a Moisture-Sensitive Reaction

This workflow minimizes moisture exposure when a glove box is not available.

  • Prepare Workspace: Ensure all glassware is oven or flame-dried and assembled under an inert atmosphere. Have all other reagents and anhydrous solvents ready.

  • Remove from Storage: Take the reagent container from the desiccator. Allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weigh Quickly: Open the container and quickly weigh the desired amount of the free-flowing powder into a small, tared, and dry vial. Immediately and tightly recap both the main stock bottle and the vial.

  • Return to Storage: Return the main stock bottle to the desiccator. Wrap the cap with fresh Parafilm.

  • Transfer to Reaction: Introduce an inert gas flow to your reaction flask. Quickly add the weighed phosphonium salt from the vial directly into the reaction flask against a positive pressure of inert gas.

  • Proceed with Reaction: Immediately add the anhydrous solvent and proceed with the subsequent steps of your reaction (e.g., cooling, adding base) under the inert atmosphere.

Section 4: Visualization of Handling Workflow

The following diagram illustrates the decision-making and handling process for this compound to ensure experimental integrity.

G Workflow for Handling Hygroscopic this compound storage Storage Tightly sealed container in desiccator check_reagent { Visual Inspection | Is reagent a free-flowing white powder?} storage->check_reagent Retrieve for use drying Drying Protocol Dry under high vacuum (See Protocol 1) check_reagent->drying No (Clumpy/Sticky) weighing Weighing Perform rapidly or in a glove box check_reagent->weighing Yes drying->weighing After drying reaction_flask Transfer to Reaction Add to flask under positive inert gas pressure weighing->reaction_flask Transfer immediately end_node Proceed with Reaction reaction_flask->end_node

Caption: Decision workflow for handling the hygroscopic reagent.

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  • This compound, 25 GM | Labscoop. (labscoop.com)

  • This compound 98% - Sigma-Aldrich. (sigmaaldrich.com)

  • Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97% - Cole-Parmer. (coleparmer.com)

  • SAFETY DATA SHEET - Sigma-Aldrich. (sigmaaldrich.com)

  • This compound 17857-14-6 wiki - ChemicalBook. (chemicalbook.com)

  • This compound | 17857-14-6 - ChemicalBook. (chemicalbook.com)

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  • How do you handle hygroscopic salts? - HepatoChem. (hepatochem.com)

  • Determination of Water Content in Organic Solvents using a Novel Rapid Test Kit. (ijarsct.co.in)

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  • Non-destructive measurement technique for water content in organic solvents based on a thermal approach - RSC Publishing. (pubs.rsc.org)

  • (PDF) A test method for determining water in organic solvents - ResearchGate. (researchgate.net)

  • This compound 98 17857-14-6 - Sigma-Aldrich (alternate link). (sigmaaldrich.com)

  • This compound | 17857-14-6 | Tokyo Chemical Industry Co., Ltd.(APAC). (tcichemicals.com)

  • SAFETY DATA SHEET - Fisher Scientific. (fishersci.com)

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Validation & Comparative

A Senior Application Scientist's Guide to Wittig Reagents: A Comparative Analysis of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Power of the Wittig Reaction

In the landscape of synthetic organic chemistry, the formation of a carbon-carbon double bond is a fundamental transformation. Among the myriad of methods available, the Wittig reaction stands as a cornerstone achievement, earning Georg Wittig the Nobel Prize in Chemistry in 1979.[1] Its power lies in the unambiguous and regioselective conversion of a carbonyl group (from an aldehyde or ketone) into an alkene.[2][3] This is achieved through the reaction with a phosphorus ylide, commonly known as a Wittig reagent.[2]

The versatility of the Wittig reaction stems from the vast array of possible ylides, each with distinct reactivity and stereochemical influence. The choice of reagent is therefore a critical decision in the strategic design of a synthetic route. This guide provides an in-depth comparison of (3-Carboxypropyl)triphenylphosphonium bromide, a functionally rich phosphonium salt, with other classes of Wittig reagents, offering researchers the rationale and experimental context needed to select the optimal tool for their synthetic challenge.

Understanding the Players: A Classification of Wittig Reagents

The reactivity and, consequently, the stereochemical outcome of the Wittig reaction are dictated by the stability of the phosphorus ylide. Ylides are typically classified into three main categories based on the substituents attached to the carbanionic carbon.[4]

  • Unstabilized Ylides: These reagents feature electron-donating groups, such as alkyl chains, on the ylidic carbon. The absence of any resonance stabilization makes these ylides highly reactive and nucleophilic.[4][5] They react rapidly and irreversibly with carbonyls, typically at low temperatures, and are known to predominantly form Z-alkenes under salt-free conditions.[6][7]

  • Stabilized Ylides: When an electron-withdrawing group (EWG) like an ester, ketone, or nitrile is attached to the ylidic carbon, the negative charge is delocalized through resonance. This stabilization renders the ylide less reactive.[4][5] The reaction is often reversible, allowing for equilibration to the thermodynamically favored intermediate, which ultimately leads to the formation of the E-alkene with high selectivity.[2][5][8] These ylides are often stable enough to be isolated and stored, and they can be formed using milder bases.[1][9]

  • Semi-stabilized Ylides: With substituents like an aryl or vinyl group, these ylides fall between the two extremes. The phenyl group offers moderate resonance stabilization. Consequently, their stereoselectivity is often poor, resulting in mixtures of E- and Z-alkenes.[2][4]

The diagram below illustrates the general mechanistic pathway of the Wittig reaction, which is believed to proceed through a concerted [2+2] cycloaddition to form an oxaphosphetane intermediate.[2][4]

Wittig_Mechanism General Wittig Reaction Mechanism cluster_ylide Ylide Formation cluster_olefination Olefination Salt R-CH₂-P⁺Ph₃ X⁻ (Phosphonium Salt) Ylide R-C⁻H-P⁺Ph₃ (Ylide/Phosphorane) Salt->Ylide Deprotonation Base Base Base->Salt Oxaphosphetane [Oxaphosphetane Intermediate] Ylide->Oxaphosphetane [2+2] Cycloaddition Carbonyl R'₂C=O (Aldehyde/Ketone) Carbonyl->Oxaphosphetane Alkene R-CH=CR'₂ (Alkene) Oxaphosphetane->Alkene Retro-[2+2] TPO Ph₃P=O (Triphenylphosphine oxide) Oxaphosphetane->TPO

Caption: General workflow of the Wittig reaction.

Focus Reagent: this compound

This compound (CAS 17857-14-6) is a phosphonium salt that, upon deprotonation, yields a ylide with a terminal carboxylic acid group.[10][11]

Structure and Classification: The key feature of this reagent is the -(CH₂)₃COOH group. While the alkyl chain itself is electron-donating, the terminal carboxyl group is an EWG. However, its influence is insulated by the three-methylene spacer. In the ylide form, the carbanion is not directly conjugated with the carboxyl group. Therefore, the resulting ylide behaves more like a non-stabilized or weakly semi-stabilized ylide rather than a fully stabilized one. This has significant implications for its reactivity and the conditions required for its use. It generally requires a strong base for deprotonation and tends to favor the formation of Z-alkenes, a characteristic of unstabilized ylides.

Key Applications: The presence of the carboxylic acid handle makes this reagent exceptionally useful for synthesizing complex molecules where a terminal acid functionality is required. Its most prominent application is in the synthesis of prostaglandins and related bioactive lipids.[12][13] Prostaglandins are characterized by a five-membered ring and two side chains, one of which (the α-chain) is a seven-carbon chain terminating in a carboxylic acid. This reagent provides a direct route to install this crucial α-chain.[13][14]

Comparative Analysis with Alternative Wittig Reagents

The choice of a Wittig reagent is a trade-off between reactivity and selectivity. The following table summarizes the key differences between this compound and other common reagent classes.

FeatureThis compoundUnstabilized Reagents (e.g., Bu-PPh₃⁺Br⁻)Stabilized Reagents (e.g., Ph₃P=CHCO₂Et)Semi-stabilized Reagents (e.g., Ph-CH₂-PPh₃⁺Cl⁻)
Classification Unstabilized/Weakly Semi-stabilizedUnstabilizedStabilizedSemi-stabilized
Reactivity HighVery HighLow to ModerateModerate
Base Requirement Strong (e.g., n-BuLi, NaH, KHMDS)Strong (e.g., n-BuLi, NaH)Mild (e.g., NaOEt, Na₂CO₃, NaOH)Moderate to Strong
Stereoselectivity Generally Z-selectiveHighly Z-selective[5]Highly E-selective[2][5]Poor; gives E/Z mixtures[4]
Functional Handle Carboxylic AcidAlkyl GroupEster/Ketone/CNAryl Group
Key Advantage Direct installation of a carboxylated chainHigh reactivity with hindered ketonesHigh E-selectivity, air-stableReadily available
Common Use Case Prostaglandin α-chain synthesis[13]Methylene group installation[1]Synthesis of α,β-unsaturated estersStilbene synthesis[15]

Stereochemical Control: The Decisive Factor

The divergent stereochemical outcomes are governed by the kinetics and thermodynamics of the oxaphosphetane intermediate.

Stereochemistry Stereochemical Pathways in the Wittig Reaction cluster_unstabilized Unstabilized Ylide Pathway (Kinetic Control) cluster_stabilized Stabilized Ylide Pathway (Thermodynamic Control) U_Start Aldehyde + Unstabilized Ylide U_TS Early, Puckered TS [π2s+π2a] U_Start->U_TS Fast, Irreversible U_Syn syn-Oxaphosphetane (Less Stable) U_TS->U_Syn U_Z Z-Alkene U_Syn->U_Z Fast Decomposition S_Start Aldehyde + Stabilized Ylide S_Syn syn-Oxaphosphetane (Less Stable) S_Start->S_Syn Slow, Reversible S_Anti Equilibration S_E E-Alkene S_Anti->S_E Decomposition - -

Caption: Kinetic vs. Thermodynamic control dictates alkene stereochemistry.

With unstabilized ylides , the initial cycloaddition is rapid and irreversible, proceeding through an early, puckered transition state that leads preferentially to the less sterically hindered syn-oxaphosphetane. This intermediate quickly collapses to the Z-alkene.[6][8]

With stabilized ylides , the initial addition is slower and reversible. This allows the initially formed syn-oxaphosphetane to equilibrate to the thermodynamically more stable anti-oxaphosphetane, which then decomposes to yield the E-alkene.[5][8]

Experimental Protocols: A Practical Comparison

The choice of reagent directly impacts the experimental setup. Below are representative protocols highlighting the different conditions required.

Protocol 1: Synthesis of a Prostaglandin Precursor using this compound

This protocol is adapted from established procedures for prostaglandin synthesis, where the ylide from this compound reacts with a protected lactol derived from the Corey lactone.[13]

Objective: To form the α-side chain of a prostaglandin intermediate, expecting primarily the Z-isomer.

Protocol1_Workflow Workflow for Prostaglandin α-Chain Synthesis Salt Suspend Phosphonium Salt in dry THF Base Add strong base (e.g., KHMDS) at 0°C to -78°C Salt->Base Ylide Stir for 1 hr to form red ylide Base->Ylide Lactol Add Corey Lactol derivative in THF Ylide->Lactol React Warm to RT Stir for 4-12 hrs Lactol->React Quench Quench with sat. NH₄Cl solution React->Quench Extract Extract with EtOAc, Wash, Dry Quench->Extract Purify Purify via Flash Chromatography Extract->Purify

Caption: Experimental workflow for the unstabilized ylide reaction.

Step-by-Step Methodology:

  • Ylide Generation: In a flame-dried, three-neck flask under an inert atmosphere (Argon), suspend this compound (1.2 eq.) in anhydrous THF. Cool the suspension to -78 °C.

  • Add a strong, non-nucleophilic base, such as potassium bis(trimethylsilyl)amide (KHMDS) (2.4 eq., as a solution in THF), dropwise. The extra equivalent of base is required to deprotonate both the α-carbon and the carboxylic acid proton.

  • Allow the mixture to stir at -78 °C for 1 hour. A characteristic reddish-orange color indicates the formation of the ylide.

  • Reaction: Dissolve the Corey lactol derivative (1.0 eq.) in anhydrous THF and add it slowly to the ylide solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up: Quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Acidify the aqueous layer with 1M HCl to pH ~4 to ensure the carboxylate is protonated.

  • Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the prostaglandin product from triphenylphosphine oxide.

Protocol 2: Synthesis of an α,β-Unsaturated Ester using a Stabilized Ylide

This protocol describes a typical reaction using a stable ylide, which requires significantly milder and operationally simpler conditions.

Objective: To synthesize an E-alkene from an aldehyde and (carbethoxymethylene)triphenylphosphorane.

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde (1.0 eq.) and (carbethoxymethylene)triphenylphosphorane (1.1 eq.) in a suitable solvent like dichloromethane or toluene.[16] Note that this ylide is often commercially available and air-stable.[9]

  • Reaction: Stir the mixture at room temperature or gently heat to 40-60 °C for 6-24 hours. No strong base or inert atmosphere is typically required.[17] Monitor the reaction by TLC.

  • Work-up: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: The major byproduct is triphenylphosphine oxide. The crude mixture can often be purified by direct flash column chromatography. Alternatively, trituration with a non-polar solvent like hexanes or ether can precipitate the triphenylphosphine oxide, leaving the desired alkene in solution.[16]

Conclusion and Reagent Selection Strategy

This compound is a specialized but invaluable reagent for the direct installation of a carboxyl-terminated four-carbon chain. Its behavior as an unstabilized ylide dictates its use with strong bases under anhydrous conditions and generally leads to Z-alkene products.

When to Choose this compound:

  • Your target molecule requires a terminal carboxylic acid, such as in the synthesis of prostaglandins or related natural products.

  • A Z-stereochemistry at the newly formed double bond is desired or acceptable.

  • You are prepared to use anhydrous, inert atmosphere techniques.

When to Choose an Alternative:

  • For high E-selectivity , a stabilized ylide (e.g., Ph₃P=CHCO₂R) or the Horner-Wadsworth-Emmons reaction is superior.[1][2]

  • For simple alkyl group installation with high Z-selectivity , a standard unstabilized ylide (e.g., from an alkyltriphenylphosphonium salt) is the reagent of choice.[7]

  • If you need to react with a sterically hindered ketone , an unstabilized ylide will likely give a better yield than a stabilized one.[1]

Ultimately, a deep understanding of the stability, reactivity, and stereochemical bias of each class of Wittig reagent is paramount for the successful design and execution of complex synthetic strategies.

References

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A Comparative Guide: Unveiling the Advantages of (3-Carboxypropyl)triphenylphosphonium bromide in Olefin Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the creation of carbon-carbon double bonds is a foundational pursuit. For decades, the Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, have been the go-to methods for olefination. While both are powerful, the choice of reagent can significantly impact reaction efficiency, product purity, and overall synthetic strategy. This guide provides an in-depth comparison, highlighting the distinct advantages of using (3-Carboxypropyl)triphenylphosphonium bromide, a functionalized Wittig reagent, over traditional Horner-Wadsworth-Emmons reagents.

Mechanistic Synopsis: Wittig vs. Horner-Wadsworth-Emmons

At a fundamental level, both reactions achieve the same transformation: the conversion of a carbonyl group (aldehyde or ketone) into an alkene. However, the nature of the phosphorus-based reagent and the reaction byproducts differ significantly.

The Wittig reaction employs a phosphonium ylide, generated by deprotonating a phosphonium salt. This ylide reacts with a carbonyl compound to form a transient four-membered ring intermediate called an oxaphosphetane, which then collapses to yield the desired alkene and a triphenylphosphine oxide byproduct.

The Horner-Wadsworth-Emmons (HWE) reaction utilizes a phosphonate carbanion, which is generally more nucleophilic than a phosphonium ylide.[1] This carbanion reacts with aldehydes or ketones to produce an alkene and a water-soluble dialkyl phosphate salt.[1]

G cluster_0 Wittig Reaction cluster_1 Horner-Wadsworth-Emmons Reaction W_start R-CH2-P+Ph3 Br- W_ylide R-CH=PPh3 (Ylide) W_start->W_ylide Base W_oxaphosphetane Oxaphosphetane Intermediate W_ylide->W_oxaphosphetane W_carbonyl R'CHO W_carbonyl->W_oxaphosphetane W_alkene R-CH=CH-R' (Alkene) W_oxaphosphetane->W_alkene W_byproduct Ph3P=O W_oxaphosphetane->W_byproduct HWE_start R-CH2-P(O)(OEt)2 HWE_carbanion [R-CH-P(O)(OEt)2]- (Carbanion) HWE_start->HWE_carbanion Base HWE_intermediate Intermediate HWE_carbanion->HWE_intermediate HWE_carbonyl R'CHO HWE_carbonyl->HWE_intermediate HWE_alkene R-CH=CH-R' (Alkene) HWE_intermediate->HWE_alkene HWE_byproduct (EtO)2P(O)O- HWE_intermediate->HWE_byproduct

Caption: General mechanisms of the Wittig and HWE reactions.

Key Advantage 1: Simplified Purification through Water-Soluble Byproducts

A significant practical challenge in standard Wittig reactions is the removal of the triphenylphosphine oxide byproduct.[2] Its solubility profile often mirrors that of the desired alkene product, necessitating tedious chromatographic purification.[2]

This compound elegantly circumvents this issue. The presence of the carboxylic acid moiety imparts a crucial handle for purification. Following the olefination, a simple aqueous basic wash deprotonates the carboxylic acid on the phosphine oxide byproduct, rendering it highly water-soluble and easily separable from the organic product layer. This dramatically simplifies the workup procedure, often eliminating the need for column chromatography altogether.

In contrast, while the dialkyl phosphate byproduct of the HWE reaction is also water-soluble and easily removed by aqueous extraction, the use of this compound offers a similar ease of purification, a feature not inherent to standard, non-functionalized Wittig reagents.[1][3]

Reagent TypeByproductByproduct SolubilityPurification Method
This compound (3-Carboxypropyl)triphenylphosphine oxideWater-soluble (as carboxylate salt)Aqueous basic extraction
Standard Wittig Reagent (e.g., Alkyltriphenylphosphonium halide) Triphenylphosphine oxideOrganic-solubleColumn chromatography
Horner-Wadsworth-Emmons Reagent Dialkyl phosphate saltWater-solubleAqueous extraction

Key Advantage 2: A Versatile Handle for Bioconjugation and Solid-Phase Synthesis

The carboxylic acid functional group of this compound is not merely a tool for simplified purification; it is a versatile chemical handle for subsequent synthetic transformations. This is a paramount advantage for researchers in drug development and chemical biology.

This functional group allows for the covalent attachment of the newly synthesized alkene to other molecules of interest, such as proteins, peptides, or fluorescent dyes, through standard amide bond-forming reactions.[4] This capability is crucial for creating complex bioconjugates for therapeutic or diagnostic applications.[4]

Furthermore, the carboxylic acid can be used to immobilize the Wittig reagent on a solid support. This opens the door to solid-phase organic synthesis, where reagents are bound to a resin, allowing for easy removal of excess reagents and byproducts by simple filtration. This approach is highly amenable to automation and high-throughput synthesis.

HWE reagents, lacking such an intrinsic functional handle, are not as readily adaptable for these advanced applications without additional synthetic modifications.

G reagent (3-Carboxypropyl)triphenyl- phosphonium bromide wittig Wittig Reaction (Olefination) reagent->wittig product Alkene with -COOH group wittig->product bioconjugation Bioconjugation (e.g., Amide Coupling) product->bioconjugation solid_phase Solid-Phase Synthesis (Immobilization) product->solid_phase biomolecule Biomolecule Conjugate bioconjugation->biomolecule resin Resin-Bound Reagent solid_phase->resin

Caption: Synthetic utility of the carboxyl group.

Key Advantage 3: Stereoselectivity Considerations

The stereochemical outcome of an olefination reaction is often critical. The HWE reaction is renowned for its high (E)-selectivity with stabilized phosphonate carbanions.[1][3] This arises from the thermodynamic equilibration of intermediates favoring the more stable anti-oxaphosphetane precursor to the (E)-alkene.[3]

The stereoselectivity of the Wittig reaction is more nuanced and depends heavily on the nature of the ylide.[5]

  • Non-stabilized ylides (e.g., from alkylphosphonium salts) typically yield (Z)-alkenes with high selectivity.[5] This is due to the irreversible and kinetically controlled formation of a syn-oxaphosphetane intermediate.[6]

  • Stabilized ylides (with electron-withdrawing groups) favor the formation of (E)-alkenes, similar to the HWE reaction, as the initial addition becomes reversible.[5]

This compound, upon deprotonation, forms a "semi-stabilized" ylide. The carboxylate group provides some electronic stabilization, but less than a strongly electron-withdrawing group like an ester. This can lead to mixtures of (E) and (Z) isomers. However, this also presents an opportunity for tuning the stereoselectivity through careful choice of reaction conditions (e.g., base, solvent, temperature), which can be an advantage in certain synthetic contexts where access to either isomer is desired.

Experimental Protocols

Representative Wittig Reaction with this compound

Materials:

  • This compound (1.2 equiv)

  • Aldehyde (1.0 equiv)

  • Sodium bis(trimethylsilyl)amide (NaHMDS) (2.4 equiv, 2 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO3

  • Ethyl acetate

  • Brine

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Add the NaHMDS solution dropwise. The mixture will typically turn a characteristic ylide color (e.g., orange or red). Stir for 30 minutes at 0 °C.[7]

  • Cool the reaction mixture to -78 °C (dry ice/acetone bath).

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Allow the reaction to stir at -78 °C for 1 hour, then warm to room temperature and stir for an additional 3-4 hours, or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by adding saturated aqueous NaHCO3 solution.

  • Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Separate the layers. The aqueous layer, containing the carboxylate byproduct, can be discarded.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alkene product. Further purification can be performed if necessary.

Representative Horner-Wadsworth-Emmons Reaction

Materials:

  • Triethyl phosphonoacetate (1.1 equiv)

  • Sodium hydride (NaH) (1.2 equiv, 60% dispersion in mineral oil)

  • Aldehyde (1.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add NaH.

  • Add anhydrous THF and cool the suspension to 0 °C.

  • Add triethyl phosphonoacetate dropwise. Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 1 hour).[8]

  • Cool the resulting solution back to 0 °C and add a solution of the aldehyde in anhydrous THF dropwise.[8]

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.[8]

  • Quench the reaction by carefully adding saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude alkene.

G cluster_0 Wittig Workflow cluster_1 HWE Workflow W_setup 1. Setup Flask with Phosphonium Salt in THF W_base 2. Add Base (NaHMDS) at 0°C W_setup->W_base W_aldehyde 3. Add Aldehyde at -78°C W_base->W_aldehyde W_react 4. Warm to RT & Stir W_aldehyde->W_react W_quench 5. Quench with aq. NaHCO3 W_react->W_quench W_extract 6. Extract with Organic Solvent W_quench->W_extract W_purify 7. Isolate Product W_extract->W_purify HWE_setup 1. Setup Flask with NaH in THF HWE_base 2. Add Phosphonate at 0°C HWE_setup->HWE_base HWE_aldehyde 3. Add Aldehyde at 0°C HWE_base->HWE_aldehyde HWE_react 4. Warm to RT & Stir HWE_aldehyde->HWE_react HWE_quench 5. Quench with aq. NH4Cl HWE_react->HWE_quench HWE_extract 6. Extract with Organic Solvent HWE_quench->HWE_extract HWE_purify 7. Isolate Product HWE_extract->HWE_purify

Caption: Comparative experimental workflows.

Conclusion

While the Horner-Wadsworth-Emmons reaction remains a highly valuable and reliable method for (E)-selective olefination with excellent byproduct removal, this compound presents a compelling alternative with unique advantages. Its key strengths lie in the dual functionality of the carboxyl group, which facilitates a streamlined, chromatography-free purification process and provides a reactive handle for advanced applications in bioconjugation and solid-phase synthesis. For researchers and drug development professionals, particularly those working at the interface of chemistry and biology, the strategic benefits offered by this compound make it an invaluable tool in the modern synthetic chemist's arsenal.

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  • CORE. Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. [Link]

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analytical methods for validating the purity of synthesized (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of synthesized reagents is not merely a matter of quality control; it is the bedrock of reliable and reproducible results. (3-Carboxypropyl)triphenylphosphonium bromide, a crucial intermediate in various organic syntheses, including the preparation of mitochondrial-targeted antioxidants and other bioactive molecules, is no exception.[1][2][3] Ensuring its purity is paramount to the success of subsequent reactions and the integrity of final products.

This guide provides an in-depth comparison of the primary analytical methods for validating the purity of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, offering field-proven insights to construct a robust, self-validating analytical workflow. All protocols and claims are grounded in authoritative standards, ensuring scientific integrity.[4][5][6][7][8]

The Critical Nature of Purity in Synthesis

The synthesis of this compound typically involves the reaction of triphenylphosphine with 4-bromobutyric acid.[1][9] Potential impurities can therefore include unreacted starting materials, byproducts from side reactions, or residual solvents. These impurities can interfere with downstream applications, making their identification and quantification essential.

A Multi-Pronged Approach to Purity Validation

A single analytical method rarely provides a complete picture of a compound's purity. A comprehensive validation strategy employs a combination of techniques, each offering unique insights into the identity, quantity, and impurity profile of the target molecule. Here, we compare four orthogonal methods:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: For absolute purity determination.

  • High-Performance Liquid Chromatography (HPLC): For the separation and quantification of the primary compound and its impurities.

  • Electrospray Ionization Mass Spectrometry (ESI-MS): For confirmation of molecular weight and identification of impurities.

  • Elemental Analysis (EA): For verifying the elemental composition of the bulk material.

Quantitative NMR (qNMR): The Gold Standard for Absolute Purity

qNMR is a primary analytical method that allows for the direct measurement of a compound's purity without the need for a specific reference standard of the analyte itself.[10][11] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, enabling a highly accurate quantification against a certified internal standard.[10][12]

Causality of Experimental Choices in qNMR

The choice of an internal standard is critical for the accuracy of qNMR. An ideal standard should have a simple spectrum with signals that do not overlap with the analyte's signals, be chemically inert, non-volatile, and have a known, high purity.[12][13] For this compound, maleic acid or dimethyl sulfone are suitable choices when using DMSO-d6 as the solvent.

The experimental parameters must be carefully selected to ensure accurate integration. This includes a sufficiently long relaxation delay (D1) to allow for complete relaxation of all nuclei, which is crucial for accurate quantification.

Experimental Protocol for qNMR

Objective: To determine the absolute purity of this compound.

Materials:

  • This compound sample

  • Certified internal standard (e.g., Maleic Acid, >99.5% purity)

  • Deuterated solvent (DMSO-d6)

  • High-precision analytical balance

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh approximately 20 mg of the this compound sample into a clean vial.

  • Accurately weigh approximately 10 mg of the certified internal standard (Maleic Acid) into the same vial.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d6.

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum with the following key parameters:

    • Pulse angle: 30-90°

    • Relaxation delay (D1): 30-60 seconds (at least 5 times the longest T1)

    • Number of scans: 8-16

  • Process the spectrum, ensuring proper phasing and baseline correction.

  • Integrate a well-resolved signal from the analyte (e.g., the methylene protons adjacent to the phosphonium group) and a signal from the internal standard (e.g., the vinyl protons of maleic acid).

  • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the standard

Workflow for qNMR Purity Assessment```dot

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_sample Accurately weigh sample weigh_std Accurately weigh internal standard weigh_sample->weigh_std dissolve Dissolve in DMSO-d6 weigh_std->dissolve acquire Acquire ¹H NMR spectrum dissolve->acquire process Process spectrum (phase, baseline) acquire->process integrate Integrate analyte and standard peaks process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for HPLC purity and impurity analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS): Unambiguous Molecular Identification

ESI-MS is an invaluable tool for confirming the molecular weight of the synthesized compound and identifying potential impurities. [14]As a soft ionization technique, it typically keeps the molecule intact, providing a clear molecular ion peak. [14]

Causality of Experimental Choices in ESI-MS

For a pre-charged ionic species like a phosphonium salt, positive ion mode ESI is the logical choice. The expected mass-to-charge ratio (m/z) for the cation, [(C₆H₅)₃P(CH₂)₃COOH]⁺, can be precisely calculated. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Experimental Protocol for ESI-MS

Objective: To confirm the molecular weight of this compound and identify any impurities.

Instrumentation:

  • Mass spectrometer with an ESI source (e.g., Q-TOF or Orbitrap for HRMS)

Reagents:

  • Methanol or Acetonitrile (LC-MS grade)

  • Formic acid (optional)

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in methanol or acetonitrile. A small amount of formic acid can be added to aid ionization if necessary, although the compound is already charged.

  • Infusion and Analysis:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 100-1000).

  • Data Analysis:

    • Identify the m/z value of the molecular ion for the cation of (3-Carboxypropyl)triphenylphosphonium.

    • Calculated exact mass for [C₂₂H₂₂O₂P]⁺: 349.1352. The observed m/z should be within a few ppm of this value in HRMS.

    • Search for m/z values corresponding to potential impurities, such as triphenylphosphine ([C₁₈H₁₅P+H]⁺, m/z 263.0984) or triphenylphosphine oxide ([C₁₈H₁₅OP+H]⁺, m/z 279.0933).

Workflow for ESI-MS Analysis

ESIMS_Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Interpretation prep_sample Prepare dilute sample solution infuse Infuse into ESI source prep_sample->infuse acquire Acquire mass spectrum (positive ion mode) infuse->acquire identify_ion Identify molecular ion peak (m/z) acquire->identify_ion check_impurities Search for impurity peaks identify_ion->check_impurities

Caption: Workflow for ESI-MS molecular weight confirmation.

Elemental Analysis (EA): A Fundamental Purity Check

Elemental analysis provides the percentage composition of carbon, hydrogen, and other elements (excluding oxygen, which is typically determined by difference) in a sample. [15][16]This technique is a fundamental check of purity, as significant deviations from the theoretical values can indicate the presence of impurities or residual solvents. [17][18]

Causality of Experimental Choices in EA

The sample for elemental analysis must be homogenous and thoroughly dried to remove any residual solvents, which can significantly skew the results. The acceptance criteria for the deviation between the found and calculated values are typically within ±0.4%. [17][18]

Experimental Protocol for Elemental Analysis

Objective: To determine the elemental composition of the bulk sample.

Procedure:

  • Thoroughly dry the this compound sample under high vacuum to remove any residual solvents.

  • Submit a small, homogenous sample (typically 2-5 mg) for C, H, N analysis (N is not expected but can be included to check for nitrogen-containing impurities).

  • Compare the experimentally determined percentages with the theoretical values.

Theoretical Composition for C₂₂H₂₂BrO₂P (MW: 429.29):

  • Carbon (C): 61.55%

  • Hydrogen (H): 5.17%

  • Bromine (Br): 18.61%

  • Oxygen (O): 7.45%

  • Phosphorus (P): 7.22%

Workflow for Elemental Analysis

EA_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Comparison dry_sample Thoroughly dry the sample analyze Combustion analysis for C, H dry_sample->analyze compare Compare experimental vs. theoretical % analyze->compare

Caption: Workflow for Elemental Analysis.

Comparative Summary of Analytical Methods

FeatureqNMRHPLCESI-MSElemental Analysis
Principle Quantitative measurement of nuclei in a magnetic fieldChromatographic separation based on polarityMass-to-charge ratio determination of ions in the gas phaseCombustion analysis to determine elemental composition
Primary Use Absolute purity determinationSeparation and quantification of impuritiesMolecular weight confirmation, impurity identificationVerification of elemental composition
Sample Req. ~20-30 mg~1 mg/mL solution~10-50 µg/mL solution~2-5 mg
Specificity High (for proton-containing molecules)High (with optimized separation)High (provides m/z)Low (bulk property)
Precision High (<1% RSD)High (<2% RSD)Qualitative/Semi-quantitativeModerate (±0.4% absolute)
Key Advantage No need for analyte-specific reference standardExcellent for resolving complex mixturesHigh sensitivity and mass accuracy (HRMS)Confirms bulk composition
Limitation Requires a certified internal standard; peak overlap can be an issueRequires method development; analyte must have a chromophoreIon suppression effects; may not be quantitativeInsensitive to impurities with similar elemental composition

Conclusion: An Integrated and Self-Validating Approach

Validating the purity of a synthesized compound like this compound is a multi-faceted process that necessitates the use of orthogonal analytical techniques. No single method can provide the complete picture.

  • qNMR serves as the primary method for assigning an absolute purity value.

  • HPLC provides a detailed impurity profile, separating the main component from related substances.

  • ESI-MS offers unambiguous confirmation of the molecular identity of the target compound and its impurities.

  • Elemental Analysis acts as a fundamental check on the bulk composition of the material.

By integrating these methods, a self-validating system is created. For instance, the purity value obtained by qNMR should be in good agreement with the purity determined by HPLC (area percent corrected for response factors, if necessary) and supported by the elemental analysis data. Any discrepancies would trigger further investigation into the nature of the impurities, which can be elucidated by techniques like LC-MS. This comprehensive approach ensures the highest level of confidence in the quality of the synthesized material, which is indispensable for researchers and professionals in the field of drug development and chemical synthesis.

References

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A Senior Application Scientist's Guide to Spectroscopic Analysis for Confirming Alkene Product Structures

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The Spectroscopic Toolkit: A Multi-Faceted Approach to Certainty

No single analytical technique provides absolute structural proof. Instead, unambiguous confirmation is achieved through the synergistic use of several spectroscopic methods. The primary tools for alkene analysis are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each provides a unique piece of the structural puzzle, and their combined data create a self-validating system for confident structure elucidation.

This guide will deconstruct the utility of each method, explaining the causality behind experimental choices and providing the technical data needed to differentiate between alternatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Alkene Analysis

NMR spectroscopy is the most powerful and definitive technique for determining the precise structure of organic molecules, including the exact position and stereochemistry of double bonds.[1]

¹H NMR: Probing the Vinylic and Allylic Environment

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), coupling constants (J), and signal integration.

  • Chemical Shift (δ): Vinylic protons (those directly attached to the double bond carbons) are deshielded and typically resonate in the 4.5-6.5 ppm region.[2] Their exact position provides clues about the substitution pattern.

  • Integration: The relative area under each signal corresponds to the number of protons, helping to confirm the substitution pattern.

  • Coupling Constants (J): The Key to E/Z Isomerism: The most critical parameter for determining alkene geometry is the vicinal coupling constant (³JHH) between two protons across the double bond. This through-bond interaction is highly sensitive to the dihedral angle between the protons.[3]

    • trans (E) Isomers: Exhibit a large coupling constant, typically in the range of 12-18 Hz .

    • cis (Z) Isomers: Show a smaller coupling constant, typically 6-12 Hz .[3]

This clear differentiation is often the most unambiguous piece of evidence for assigning stereochemistry. For trisubstituted alkenes with only one vinylic proton, Nuclear Overhauser Effect (NOE) spectroscopy becomes essential.

Advanced Technique: Nuclear Overhauser Effect Spectroscopy (NOESY)

For trisubstituted or tetrasubstituted alkenes where through-bond coupling is not available to assign stereochemistry, 2D NOESY is the definitive experiment.[4]

  • Core Principle: NOESY detects interactions between protons that are close in space (< 5 Å), regardless of whether they are connected through bonds.[5][6][7]

  • Application: By irradiating an allylic proton, an enhancement will be observed for the vinylic proton on the same side of the double bond. This through-space correlation provides unequivocal proof of geometry.[8]

¹³C NMR: Mapping the Carbon Skeleton

¹³C NMR complements the ¹H data by providing a map of the carbon framework.

  • Chemical Shift (δ): The sp² carbons of an alkene are deshielded compared to sp³ carbons and appear in the 100-150 ppm region of the spectrum.[2][9] The exact chemical shift is influenced by the substitution pattern and stereochemistry.[10]

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps to distinguish between CH, CH₂, and CH₃ carbons, aiding in the complete assignment of the carbon skeleton.[10]

dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption: "Decision workflow for NMR-based alkene structure elucidation."

Infrared (IR) Spectroscopy: A Rapid Functional Group Fingerprint

IR spectroscopy is a fast and simple method to confirm the presence of the alkene functional group.[11] While less definitive than NMR for detailed structure, it provides crucial, and often stereochemically relevant, information.

  • Core Principle: IR spectroscopy measures the absorption of infrared light by a molecule, which corresponds to specific vibrational modes of its chemical bonds.

  • Diagnostic Absorptions:

    • =C-H Stretch: The presence of sp² C-H bonds is indicated by a stretch that appears above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹). This is a key diagnostic feature distinguishing them from alkane C-H stretches, which appear below 3000 cm⁻¹.[12][13][14]

    • C=C Stretch: This vibration occurs around 1680-1640 cm⁻¹ .[14] Its intensity can be weak or absent in symmetrical or nearly symmetrical alkenes.[12][13]

    • =C-H Out-of-Plane (OOP) Bending: These strong absorptions in the 1000-650 cm⁻¹ region are highly diagnostic of the substitution pattern and stereochemistry.[13][15][16]

      • cis-Disubstituted: A strong, broad band around 675-730 cm⁻¹ .[15][16]

      • trans-Disubstituted: A strong, sharp band around 960-990 cm⁻¹ .[15][16]

dot graph G { layout=dot; rankdir=TB; node [shape=none, margin=0, fontname="Arial"];

} caption: "Diagnostic IR absorption bands for alkenes."

Mass Spectrometry (MS): The Final Check on Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the product, which is a critical piece of data for confirming its identity.

  • Core Principle: MS ionizes a molecule and then separates the resulting ions based on their mass-to-charge (m/z) ratio.

  • High-Resolution Mass Spectrometry (HRMS): This is the gold standard. HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula.

  • Fragmentation Patterns: The way a molecule breaks apart upon ionization (fragmentation) can provide structural clues. Alkenes often undergo characteristic fragmentation patterns like allylic cleavage, where the bond adjacent to the double bond breaks to form a stable, resonance-stabilized cation.[17][18] However, rearrangements are common, and interpreting fragmentation to pinpoint double bond position can be complex and less reliable than NMR.[17]

  • Limitation for Stereochemistry: Standard MS techniques cannot differentiate between E/Z isomers, as they have identical masses and often produce very similar fragmentation patterns.

Comparative Performance Guide

Feature to Confirm¹H / ¹³C NMRIR SpectroscopyMass Spectrometry
Presence of C=C Excellent (δ 100-150 ppm in ¹³C; δ 4.5-6.5 ppm in ¹H)Good (C=C stretch ~1650 cm⁻¹; =C-H stretch >3000 cm⁻¹)[19][20]Indirect (Inferred from molecular formula and fragmentation)
Position of C=C Excellent (Connectivity from 2D NMR like COSY/HMBC)Poor (Limited information)Fair (Can sometimes be inferred from fragmentation, but prone to rearrangement)[21]
Stereochemistry (E/Z) Excellent (³JHH coupling constants or 2D NOESY)[3]Good (Distinct out-of-plane bends for cis/trans isomers)[15][16]Not Possible (Isomers have the same mass)
Molecular Formula No No Excellent (With High-Resolution MS)

Experimental Protocols

Protocol 1: NMR Sample Preparation

A high-quality spectrum starts with proper sample preparation.[22]

  • Sample Weighing: Accurately weigh 1-5 mg for ¹H NMR or 5-30 mg for ¹³C NMR of the purified alkene product into a clean vial.[22]

  • Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[23][24] The solvent choice depends on the sample's solubility.

  • Dissolution: Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used. The solution must be free of any particulate matter.[24]

  • Transfer: Using a Pasteur pipette, transfer the clear solution into a clean, dry 5 mm NMR tube.[23][25]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly at the top.[23]

Protocol 2: Attenuated Total Reflectance (ATR)-IR Spectroscopy

ATR-IR is a modern, rapid technique that requires minimal sample preparation.[26]

  • Background Collection: Ensure the ATR crystal (typically diamond) is clean.[27] Collect a background spectrum of the empty crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Solids: Place a small amount of the solid sample directly onto the crystal. Use the built-in pressure clamp to ensure firm contact between the sample and the crystal.[26][28]

    • Liquids: Place a single drop of the liquid sample onto the center of the crystal.[28]

  • Spectrum Acquisition: Initiate the sample scan. The process typically takes 30-60 seconds.

  • Cleaning: After analysis, clean the crystal surface thoroughly by wiping with a soft tissue soaked in a volatile solvent like isopropanol or acetone.[26]

Protocol 3: GC-MS Sample Preparation and Analysis

This protocol is for volatile alkene products amenable to Gas Chromatography.

  • Sample Preparation: Prepare a dilute solution of the analyte (~10 µg/mL) in a volatile organic solvent like hexane or dichloromethane.[29] The sample must be free of non-volatile materials and particulates.[29][30]

  • Injection: The sample is injected into the GC, where it is vaporized.[30] The components are then separated on a capillary column based on their boiling points and polarity.[31]

  • Ionization and Analysis: As components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The mass analyzer separates the ions by their m/z ratio, generating a mass spectrum for each component.

  • Data Interpretation: Identify the molecular ion peak (M⁺·) to confirm the molecular weight. Analyze the fragmentation pattern for structural clues.

Conclusion

The structural elucidation of alkene products is a critical process that demands a rigorous, multi-technique approach. While Mass Spectrometry is essential for confirming the molecular formula and IR spectroscopy provides a quick check for the presence of the double bond, NMR spectroscopy stands as the unparalleled tool for the definitive assignment of both regiochemistry and stereochemistry . The characteristic coupling constants in ¹H NMR and through-space correlations in NOESY provide irrefutable evidence of the alkene's geometry. By integrating data from all three techniques, researchers can ensure the highest level of scientific integrity and build a trustworthy foundation for subsequent research and development.

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A Senior Application Scientist's Guide to Stereoselectivity in the Wittig Reaction: A Comparative Analysis of Phosphonium Ylides

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the Wittig reaction remains an indispensable tool for the construction of carbon-carbon double bonds. Its power lies in the strategic union of a carbonyl compound and a phosphonium ylide, offering a level of regiochemical control that is often difficult to achieve with traditional elimination reactions. However, the true mastery of this reaction lies in the precise control of alkene stereochemistry. The choice of the phosphonium ylide is paramount in dictating the (E)- or (Z)-isomeric outcome of the final product.

This guide provides an in-depth comparison of the stereoselectivity of different classes of phosphonium ylides. We will delve into the mechanistic underpinnings that govern the stereochemical outcome, present supporting experimental data, and provide detailed protocols to enable you to confidently select the optimal ylide and reaction conditions for your specific synthetic challenge.

Understanding the Dichotomy: Stabilized vs. Non-Stabilized Ylides

The stereochemical course of the Wittig reaction is primarily determined by the electronic nature of the substituents on the ylidic carbon. This leads to a fundamental classification of phosphonium ylides into two main categories: non-stabilized and stabilized ylides. A third category, semi-stabilized ylides, occupies a middle ground with often less predictable stereochemical outcomes.

  • Non-Stabilized Ylides: These ylides bear alkyl or other electron-donating groups on the carbanionic carbon. The absence of electron-withdrawing groups makes them highly reactive and nucleophilic.[1]

  • Stabilized Ylides: These ylides feature an electron-withdrawing group (e.g., ester, ketone, nitrile) adjacent to the carbanionic carbon. This group delocalizes the negative charge through resonance, rendering the ylide less reactive but more stable.[1]

  • Semi-Stabilized Ylides: Ylides with an aryl or vinyl substituent on the carbanionic carbon fall into this category. The phenyl or vinyl group offers some resonance stabilization, but to a lesser extent than a carbonyl or nitrile group.[2]

The fundamental difference in reactivity between these ylide classes directly translates to different reaction mechanisms and, consequently, different stereochemical preferences.

The Mechanistic Basis of Stereoselectivity

The modern understanding of the Wittig reaction, particularly in the absence of lithium salts, revolves around the formation of a four-membered oxaphosphetane intermediate via a [2+2] cycloaddition.[3][4] The stereochemistry of this intermediate directly dictates the geometry of the final alkene, as its decomposition to the alkene and triphenylphosphine oxide is stereospecific.

The key to understanding the differing selectivities of stabilized and non-stabilized ylides lies in the concept of kinetic versus thermodynamic control.

Non-Stabilized Ylides: The Path of Kinetic Control and (Z)-Selectivity

With highly reactive, non-stabilized ylides, the initial cycloaddition to the carbonyl compound is rapid and irreversible.[5] The reaction is therefore under kinetic control, meaning the product distribution is determined by the relative activation energies of the transition states leading to the diastereomeric oxaphosphetanes.

According to the Vedejs model, the transition state for the reaction of a non-stabilized ylide with an aldehyde is puckered to minimize steric interactions.[6][7] The favored approach places the bulky substituents on the ylide and the aldehyde in a pseudo-equatorial and pseudo-axial orientation, respectively, leading to the syn (or cis) oxaphosphetane. This intermediate then decomposes to yield the (Z)-alkene .

G cluster_0 Non-Stabilized Ylide Pathway (Kinetic Control) Ylide Non-Stabilized Ylide (R = alkyl) TS_Z Puckered Transition State (lower energy) Ylide->TS_Z Fast, Irreversible TS_E Puckered Transition State (higher energy) Ylide->TS_E Aldehyde Aldehyde (R'CHO) Aldehyde->TS_Z Aldehyde->TS_E Oxaphosphetane_Z syn-Oxaphosphetane TS_Z->Oxaphosphetane_Z Alkene_Z (Z)-Alkene (Major Product) Oxaphosphetane_Z->Alkene_Z Stereospecific Decomposition Oxaphosphetane_E anti-Oxaphosphetane TS_E->Oxaphosphetane_E Alkene_E (E)-Alkene (Minor Product) Oxaphosphetane_E->Alkene_E G cluster_1 Stabilized Ylide Pathway (Thermodynamic Control) Ylide Stabilized Ylide (R = EWG) Oxaphosphetane_Z syn-Oxaphosphetane (less stable) Ylide->Oxaphosphetane_Z Reversible Aldehyde Aldehyde (R'CHO) Aldehyde->Oxaphosphetane_Z Oxaphosphetane_E anti-Oxaphosphetane (more stable) Oxaphosphetane_Z->Oxaphosphetane_E Equilibration Alkene_Z (Z)-Alkene (Minor Product) Oxaphosphetane_Z->Alkene_Z Stereospecific Decomposition Oxaphosphetane_E->Oxaphosphetane_Z Alkene_E (E)-Alkene (Major Product) Oxaphosphetane_E->Alkene_E Stereospecific Decomposition

Figure 2. Reaction pathway for stabilized ylides leading to (E)-alkenes.

Comparative Experimental Data

The following tables summarize representative experimental data illustrating the stereoselectivity of different phosphonium ylides with various aldehydes.

Table 1: Non-Stabilized Ylides - Predominantly (Z)-Alkene Formation

YlideAldehydeBase/Solvent/Temp.(Z:E) RatioReference
Ph₃P=CHCH₂CH₃PhCHONaHMDS/THF/-78 °C>98:2[6]
Ph₃P=CH(CH₂)₃CH₃PhCHONaNH₂/THF/0 °C95:5[6]
Ph₃P=CHCH₃C₆H₁₁CHOn-BuLi/THF/-78 °C96:4[4]
Ph₃P=CHCH₂PhCH₃(CH₂)₅CHOKHMDS/THF/-78 °C>95:5[8]

Table 2: Stabilized Ylides - Predominantly (E)-Alkene Formation

YlideAldehydeSolvent/Temp.(E:Z) RatioReference
Ph₃P=CHCO₂EtPhCHOBenzene/Reflux>95:5[6]
Ph₃P=CHCOPhPhCHOCH₂Cl₂/RT>98:2[6]
Ph₃P=CHCNC₆H₁₁CHOTHF/RT90:10[4]
Ph₃P=CHCO₂MeCH₃(CH₂)₅CHOToluene/Reflux93:7[8]

Table 3: Semi-Stabilized Ylides - Variable Stereoselectivity

YlideAldehydeBase/Solvent/Temp.(E:Z) RatioReference
Ph₃P=CHPhPhCHONaOEt/EtOH/RT55:45[6]
Ph₃P=CHPhPhCHOn-BuLi/THF/-78 °C to RT40:60
Ph₃P=CHPhC₆H₁₁CHOn-BuLi/THF/-78 °C to RT65:35[6]

Experimental Protocols for Stereoselective Wittig Reactions

The following protocols are provided as representative examples for achieving high stereoselectivity with non-stabilized and stabilized ylides.

Protocol 1: (Z)-Selective Olefination with a Non-Stabilized Ylide

Reaction: Synthesis of (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation:

    • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.1 eq).

    • Add anhydrous THF via syringe.

    • Cool the resulting suspension to -78 °C in a dry ice/acetone bath.

    • Slowly add n-BuLi (1.05 eq) dropwise via syringe, maintaining the temperature below -70 °C. The formation of the deep red ylide will be observed.

    • Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution back down to -78 °C.

    • Slowly add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.

    • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to separate the (Z)- and (E)-isomers and triphenylphosphine oxide. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Protocol 2: (E)-Selective Olefination with a Stabilized Ylide

Reaction: Synthesis of ethyl (E)-cinnamate from benzaldehyde and (carbethoxymethylene)triphenylphosphorane.

Materials:

  • (Carbethoxymethylene)triphenylphosphorane (a stable, commercially available ylide)

  • Benzaldehyde

  • Toluene

  • Hexanes

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (carbethoxymethylene)triphenylphosphorane (1.05 eq) and benzaldehyde (1.0 eq).

    • Add toluene as the solvent.

  • Wittig Reaction:

    • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Concentrate the solvent under reduced pressure.

    • Add hexanes to the residue to precipitate the triphenylphosphine oxide.

    • Filter the mixture and wash the solid with cold hexanes.

    • The filtrate contains the crude product. Concentrate the filtrate and purify by column chromatography on silica gel or distillation to obtain pure ethyl (E)-cinnamate. The E/Z ratio can be determined by ¹H NMR or GC analysis.

Overcoming the (Z)-Selectivity of Non-Stabilized Ylides: The Schlosser Modification

For instances where an (E)-alkene is desired from a non-stabilized ylide, the Schlosser modification offers an elegant solution. This procedure involves trapping the initially formed syn-betaine intermediate at low temperature, epimerizing it to the more stable anti-betaine, and then inducing elimination. [4][9]

G cluster_2 Schlosser Modification Workflow Start Non-Stabilized Ylide + Aldehyde (-78 °C) Betaine_syn syn-Lithiobetaine (Kinetic Product) Start->Betaine_syn Betaine_ylide β-Oxido Ylide Betaine_syn->Betaine_ylide + PhLi (-78 °C) (Deprotonation) Betaine_anti anti-Lithiobetaine (Thermodynamic Product) Betaine_ylide->Betaine_anti + t-BuOH (-78 °C) (Protonation) Alkene_E (E)-Alkene Betaine_anti->Alkene_E + KOt-Bu (RT) (Elimination)

Figure 3. Simplified workflow of the Schlosser modification for (E)-alkene synthesis.

This modification significantly expands the synthetic utility of non-stabilized ylides, allowing for the selective formation of either the (Z)- or (E)-alkene from the same starting materials by simply altering the reaction conditions.

Conclusion and Recommendations

The stereochemical outcome of the Wittig reaction is a predictable and controllable aspect of this powerful olefination method. As a senior application scientist, my recommendation is to approach the selection of a phosphonium ylide with a clear understanding of the underlying mechanistic principles.

  • For the synthesis of (Z)-alkenes , non-stabilized ylides under salt-free conditions are the reagents of choice. The reaction should be conducted at low temperatures to ensure kinetic control.

  • For the synthesis of (E)-alkenes , stabilized ylides are generally reliable, often with the convenience of being commercially available and stable solids. These reactions are typically run at room temperature or with heating to ensure thermodynamic equilibrium is reached.

  • When faced with the challenge of synthesizing an (E)-alkene from a non-stabilized ylide , the Schlosser modification provides a robust and well-established protocol.

  • Semi-stabilized ylides should be used with caution when high stereoselectivity is required, as they often provide mixtures of isomers.

By carefully considering the nature of the desired alkene and applying the principles and protocols outlined in this guide, researchers can harness the full potential of the Wittig reaction to achieve their synthetic goals with precision and efficiency.

References

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  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927.
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  • Schlosser Modification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • The modern interpretation of the Wittig reaction mechanism. (2013). SciSpace. Retrieved from [Link]

  • WITTIG REACTION | MECHANISM. (n.d.). AdiChemistry. Retrieved from [Link]

  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. (1989). SciSpace. Retrieved from [Link]

  • Z- and E-selective Horner–Wadsworth–Emmons reactions. (2020). Taylor & Francis Online. Retrieved from [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. (2020). ACS Publications. Retrieved from [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. (2003). ARKAT USA, Inc. Retrieved from [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Olefination Reactions of Phosphorus-Stabilized Carbon Nucleophiles. (2011). SpringerLink. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Mechanism of the Wittig reaction: the role of substituents at phosphorus. (1988). ACS Publications. Retrieved from [Link]

  • The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. (1989). ACS Publications. Retrieved from [Link]

  • Substituent effects and the Wittig mechanism: the case of stereospecific oxaphosphetane decomposition. (1988). ACS Publications. Retrieved from [Link]

  • E, Z-Selectivity in the reductive cross-coupling of two benzaldehydes to stilbenes under substrate control. (2020). Royal Society of Chemistry. Retrieved from [Link]

  • THE STEREOCHEMISTRY OF WITTIG REACTIONS OF YLIDE-ANIONS DERIVED FROM SEMI-STABILIZED PHOSPHONIUM YLIDES. (1988). ElectronicsAndBooks. Retrieved from [Link]

  • Wittig Reaction. (n.d.). Gilheany Research Group. Retrieved from [Link]

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  • Wittig Reaction Mechanism & Examples –. (2023). Total Synthesis. Retrieved from [Link]

  • Origin of the E/Z Selectivity in the Synthesis of Tetrasubstituted Olefins by Wittig Reaction of α-Fluorophosphonium Ylides. (2016). Semantic Scholar. Retrieved from [Link]

  • Unequivocal Experimental Evidence for a Unified Lithium Salt-Free Wittig Reaction Mechanism for All Phosphonium Ylide Types: Reactions with β-Heteroatom-Substituted Aldehydes Are Consistently Selective for cis-Oxaphosphetane-Derived Products. (2012). ACS Publications. Retrieved from [Link]

  • (E)‐Selective Wittig Reactions between a Non‐stabilized Phosphonium Ylide Bearing a Phosphastibatriptycene Skeleton and Benzaldehydes. (2017). Semantic Scholar. Retrieved from [Link]

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Sources

The Industrial Chemist's Compass: Navigating the Cost-Effectiveness of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of industrial chemical synthesis and biomedical research, the selection of reagents is a critical decision point, balancing performance, cost, and scalability. (3-Carboxypropyl)triphenylphosphonium bromide, a versatile phosphonium salt, has carved a niche in two significant arenas: as a reliable reagent in Wittig olefination for the synthesis of complex molecules and as a cationic moiety for targeting therapeutics to mitochondria. This guide provides a comprehensive analysis of the cost-effectiveness of this compound in these industrial applications, offering a comparative look at its performance against viable alternatives, supported by experimental data and detailed protocols.

I. The Dual Utility of this compound

This compound (CAS 867-13-0), is a white crystalline powder valued for its dual functionality.[1][2] Its chemical structure, featuring a triphenylphosphine group and a carboxylic acid functionalized alkyl chain, underpins its utility in two distinct yet crucial applications.

  • Wittig Olefination: As a phosphonium salt, it is a precursor to a Wittig reagent, a cornerstone in organic synthesis for the conversion of aldehydes and ketones into alkenes. This carbon-carbon bond-forming reaction is fundamental in the production of pharmaceuticals, fine chemicals, and agrochemicals.[3]

  • Mitochondrial Targeting: The lipophilic, cationic nature of the triphenylphosphonium (TPP) group enables it to traverse cellular and mitochondrial membranes, accumulating within the mitochondrial matrix in response to the negative membrane potential. This property has been widely exploited to deliver therapeutic agents specifically to the mitochondria, a key organelle in cellular metabolism and apoptosis, making it a promising strategy in cancer therapy and for treating diseases associated with mitochondrial dysfunction.[4][5]

II. Comparative Analysis in Olefination Reactions: A Cost-Performance Quadrant

The Wittig reaction, while a powerful tool, is not without its drawbacks, most notably the formation of triphenylphosphine oxide as a byproduct, which can be challenging to remove on an industrial scale. This has spurred the development of several alternative olefination methods. Here, we compare the Wittig reaction using this compound against its primary industrial competitors: the Horner-Wadsworth-Emmons (HWE), Julia-Lythgoe, and Peterson olefinations.

The Contenders: An Overview
  • Wittig Reaction: Employs a phosphonium ylide to convert carbonyls into alkenes. The stereochemical outcome (E/Z selectivity) is dependent on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[6][7]

  • Horner-Wadsworth-Emmons (HWE) Reaction: Utilizes a phosphonate carbanion, which is more nucleophilic than the corresponding phosphonium ylide. A key advantage is the formation of a water-soluble phosphate byproduct, simplifying purification. The HWE reaction typically shows high E-selectivity.[8][9][10]

  • Julia-Lythgoe Olefination: Involves the reaction of a phenyl sulfone with a carbonyl compound, followed by reductive elimination. It is renowned for its excellent E-selectivity and is often used in the synthesis of complex natural products.[11][12][13]

  • Peterson Olefination: Utilizes an α-silyl carbanion. A unique feature is the ability to control the stereochemistry of the alkene by choosing either acidic or basic elimination conditions for the intermediate β-hydroxysilane.[14][15][16]

Performance and Cost-Effectiveness Matrix
Olefination Method Starting Material Cost Byproduct Removal Stereoselectivity Scalability/Industrial Viability Overall Cost-Effectiveness
Wittig Reaction ModerateChallenging (Triphenylphosphine oxide)Substrate/Ylide dependentGood, but purification can be costlyModerate
Horner-Wadsworth-Emmons Low to ModerateEasy (Water-soluble phosphate)High E-selectivityExcellentHigh
Julia-Lythgoe Olefination ModerateModerateExcellent E-selectivityGood, but requires stoichiometric reductantModerate to High
Peterson Olefination Moderate to HighEasy (Volatile siloxanes)Controllable (E or Z)GoodModerate

Data-Driven Insights:

The primary advantage of the HWE reaction in an industrial setting is the ease of byproduct removal, which significantly reduces purification costs and time.[3] The starting materials, phosphonate esters, are also relatively inexpensive. For instance, triethyl phosphonoacetate is commercially available at a reasonable cost. While the Wittig reaction is a versatile and well-established method, the chromatographic separation often required to remove triphenylphosphine oxide can be a major cost driver on a large scale.[17]

The Julia-Lythgoe olefination offers excellent E-selectivity, which is crucial in the synthesis of many active pharmaceutical ingredients.[18] However, the need for a stoichiometric amount of a reducing agent, such as sodium amalgam, can be a drawback in terms of cost and safety on an industrial scale. The Peterson olefination provides unique control over stereochemistry, but the cost of α-silyl carbanion precursors can be higher.[19]

The choice of olefination method is therefore highly dependent on the specific target molecule, the desired stereochemistry, and the scale of the synthesis. For large-scale production of E-alkenes where cost and ease of purification are paramount, the HWE reaction is often the superior choice.

Experimental Workflow: A Comparative Overview

Olefination_Workflow cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons cluster_julia Julia-Lythgoe Olefination W1 Phosphonium Salt (this compound) W3 Ylide Formation W1->W3 W2 Base (e.g., n-BuLi, NaH) W2->W3 W5 Alkene + Triphenylphosphine Oxide W3->W5 W4 Aldehyde/Ketone W4->W5 H1 Phosphonate Ester H3 Phosphonate Carbanion H1->H3 H2 Base (e.g., NaH, NaOMe) H2->H3 H5 Alkene + Water-Soluble Phosphate H3->H5 H4 Aldehyde/Ketone H4->H5 J1 Phenyl Sulfone J3 Sulfonyl Carbanion J1->J3 J2 Base (e.g., n-BuLi) J2->J3 J5 β-acyloxysulfone J3->J5 J4 Aldehyde/Ketone J4->J5 J6 Reductive Elimination (e.g., Na/Hg) J5->J6 J7 Alkene J6->J7

Comparative workflow of major olefination reactions.

III. Mitochondrial Targeting: A Comparative Analysis of Cationic Vectors

The triphenylphosphonium (TPP) cation of this compound is a widely used vector for delivering molecules to mitochondria.[4] Its effectiveness stems from its lipophilic nature, allowing it to cross cell membranes, and its positive charge, which drives its accumulation in the negatively charged mitochondrial matrix. However, concerns about its potential to disrupt mitochondrial function and its inherent cytotoxicity have led to the exploration of alternatives.

The Alternatives: An Overview
  • Dequalinium (DQA): A bola-amphiphilic dicationic compound that has shown promise as a mitochondria-targeting agent. It can self-assemble into vesicles (DQAsomes) that can encapsulate and deliver drugs.[20][21]

  • Peptide-Based Targeting Sequences: Short, cationic, and often amphipathic peptides that can selectively target and penetrate mitochondria. These can be rationally designed and synthesized to optimize targeting efficiency and reduce toxicity.[22][23][24]

Performance and Cost-Effectiveness Comparison
Targeting Agent Targeting Efficiency Inherent Toxicity Synthesis/Cost Versatility Overall Cost-Effectiveness
Triphenylphosphonium (TPP) HighModerateLow to ModerateHigh (conjugation to various molecules)High
Dequalinium (DQA) HighModerate to HighModerateModerate (can form vesicles)Moderate
Peptide-Based Agents High (tunable)Low to Moderate (sequence dependent)High (solid-phase synthesis)High (sequence can be tailored)Moderate to Low (cost is a major factor)

Data-Driven Insights:

TPP-based compounds have demonstrated a high degree of mitochondrial accumulation, often reaching concentrations several hundred-fold higher than in the cytoplasm.[25] This high efficiency, coupled with a relatively straightforward synthesis, makes them a cost-effective choice for many applications. However, at higher concentrations, TPP derivatives can depolarize the mitochondrial membrane and induce cytotoxicity.[20]

Dequalinium has also been shown to effectively target mitochondria and has been used to deliver various therapeutic agents.[19] However, its inherent cytotoxicity can be a limiting factor.

Peptide-based targeting offers the advantage of high specificity and low intrinsic toxicity, as the peptide sequence can be designed to minimize off-target effects.[24] However, the cost of solid-phase peptide synthesis is significantly higher than that of small molecule synthesis, which can be a major barrier to their industrial application, especially for large-scale production.[26]

Mechanism of Mitochondrial Targeting

Mechanisms of mitochondrial targeting for different cationic vectors.

IV. Experimental Protocols

Synthesis of this compound

Materials:

  • 4-Bromobutyric acid

  • Triphenylphosphine

  • Toluene or Chloroform

  • Ether

Procedure:

  • A mixture of 4-bromobutyric acid (1 equivalent) and triphenylphosphine (1 equivalent) is heated under an inert atmosphere (e.g., argon).[27][28]

  • The reaction mixture is typically heated to reflux in a suitable solvent like toluene for an extended period (e.g., 48 hours) or heated neat at a higher temperature (e.g., 140 °C) for a shorter duration (e.g., 3 hours).[27]

  • Upon cooling, the product often precipitates as a solid.

  • The crude product is then purified by recrystallization or by suspending it in a solvent like chloroform and then precipitating with a non-polar solvent like ether.[27]

  • The resulting white solid is collected by filtration and dried under vacuum.

General Protocol for Horner-Wadsworth-Emmons Reaction

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Base (e.g., sodium hydride, sodium methoxide)

  • Anhydrous solvent (e.g., THF, DME)

  • Aldehyde or ketone

Procedure:

  • To a stirred suspension of the base (1.1 equivalents) in the anhydrous solvent at 0 °C under an inert atmosphere, the phosphonate ester (1.0 equivalent) is added dropwise.[29]

  • The reaction mixture is stirred at room temperature until the evolution of hydrogen gas ceases (in the case of NaH).

  • The resulting solution of the phosphonate carbanion is cooled to 0 °C, and a solution of the aldehyde or ketone (1.0 equivalent) in the anhydrous solvent is added dropwise.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched with water, and the product is extracted with an organic solvent. The aqueous layer, containing the phosphate byproduct, is discarded.

  • The organic layer is washed, dried, and concentrated to yield the crude alkene, which can be further purified by chromatography or crystallization.[9]

V. Conclusion and Future Outlook

This compound remains a valuable and cost-effective reagent for specific industrial applications. In the realm of olefination, while the Horner-Wadsworth-Emmons reaction often presents a more economically favorable option for large-scale synthesis of E-alkenes due to simplified purification, the Wittig reaction with tailored phosphonium salts like the one discussed here retains its importance for accessing specific stereoisomers and for its broad functional group tolerance.

In the rapidly evolving field of mitochondrial targeting, triphenylphosphonium-based compounds offer a robust and relatively inexpensive platform for delivering therapeutics. While alternatives like dequalinium and targeting peptides show promise, their cost and potential for toxicity currently limit their widespread industrial adoption. Future research will likely focus on developing more cost-effective syntheses for these alternatives and on designing TPP analogues with reduced mitochondrial toxicity.

For the industrial chemist, the selection of this compound or its alternatives will always be a multifaceted decision, guided by the specific demands of the synthesis, the desired product profile, and a thorough cost-benefit analysis. This guide provides a foundational framework for making that informed decision.

References

  • Dequalinium-Derived Nanoconstructs: A Promising Vehicle for Mitochondrial Targeting. Current Drug Delivery, 18(8), 1056-1063. [Link]

  • The Use of Mitochondrial Targeting Resveratrol Liposomes Modified With a Dequalinium Polyethylene Glycol-Distearoylphosphatidyl Ethanolamine Conjugate to Induce Apoptosis in Resistant Lung Cancer Cells. Biomaterials, 32(24), 5673-5687. [Link]

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  • A comparative study of the efficiency of mitochondria-targeted antioxidants MitoTEMPO and SKQ1 under oxidative stress. Free Radical Biology and Medicine, 224, 117-129. [Link]

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A Comparative Guide to Alternative Methods for the Synthesis of Carboxy-Functionalized Alkenes

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis and drug development, the efficient and selective introduction of carboxylic acid moieties into molecular scaffolds is of paramount importance. Carboxy-functionalized alkenes, in particular, serve as versatile building blocks, bridging the gap between simple hydrocarbon feedstocks and complex, high-value molecules such as pharmaceuticals, agrochemicals, and advanced materials. Traditionally, the synthesis of these compounds has relied on methods that often require harsh conditions, stoichiometric and toxic reagents like carbon monoxide (CO), or pre-functionalized starting materials, posing significant challenges in terms of safety, sustainability, and atom economy.

This guide provides an in-depth comparison of modern, alternative methods for the synthesis of carboxy-functionalized alkenes. Moving beyond classical approaches, we will explore transition-metal-catalyzed hydrocarboxylations that utilize safer CO-surrogates or harness the abundant and renewable C1 feedstock, carbon dioxide (CO2). Furthermore, we will delve into the rapidly evolving fields of photocatalysis and biocatalysis, which offer mild, selective, and environmentally benign pathways. This analysis is designed for researchers, scientists, and drug development professionals, offering not just protocols, but also the underlying mechanistic principles and comparative data to inform strategic decisions in molecular design and synthesis.

Section 1: Transition-Metal-Catalyzed Hydrocarboxylation: Beyond Pressurized CO

The direct addition of a carboxyl group across a C=C double bond, or hydrocarboxylation, is a highly atom-economical transformation. While classic methods rely on high pressures of toxic carbon monoxide, recent innovations have focused on milder and more sustainable alternatives.

Palladium-Catalyzed Hydrocarboxylation with CO Surrogates

Palladium catalysis has been a cornerstone of C-C bond formation, and its application in hydrocarboxylation is well-established.[1] The key challenge has been to circumvent the direct use of CO gas. Formic acid has emerged as an excellent and practical CO surrogate, decomposing in situ to CO and H2, thereby enabling the reaction under milder conditions.[2]

The choice of ligand is critical for controlling regioselectivity. Generally, the reaction can be steered to produce either the linear (anti-Markovnikov) or the branched (Markovnikov) carboxylic acid, a crucial feature for tailoring molecular architecture.[2] For instance, monodentate phosphine ligands often favor the formation of linear acids, while specific bidentate ligands can promote the formation of branched isomers.[1]

Causality in Experimental Design: The palladium hydride pathway is central to this transformation. Oxidative addition of a proton source (like formic acid) to a Pd(0) complex generates a palladium hydride species. Subsequent migratory insertion of the alkene into the Pd-H bond forms an alkyl-palladium intermediate. The regioselectivity is determined at this step; insertion to form a primary alkyl-palladium species leads to the linear product, while formation of a secondary alkyl-palladium results in the branched product.[3] Steric and electronic factors of both the substrate and the ligand dictate the preferred pathway. Carbonylation of the alkyl-palladium intermediate followed by reductive elimination yields the desired carboxylic acid.

Experimental Protocol: Palladium-Catalyzed Hydrocarboxylation of Styrene with Formic Acid [2]

  • To an oven-dried Schlenk tube under an argon atmosphere, add Pd(OAc)2 (2 mol%), the desired phosphine ligand (e.g., cataCXium® A, 4 mol%), and the alkene substrate (1.0 mmol).

  • Add the solvent (e.g., 1,4-dioxane, 2.0 mL).

  • Add formic acid (2.0 mmol) as the CO surrogate.

  • Seal the tube and heat the reaction mixture at 80-100 °C for 12-24 hours.

  • After cooling to room temperature, the reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the corresponding carboxylic acid.

Nickel-Catalyzed Hydrocarboxylation with CO2

The direct utilization of carbon dioxide as a C1 source is a primary goal for sustainable chemistry.[4] Nickel catalysis has shown exceptional promise in this area, enabling the hydrocarboxylation of various alkenes with CO2 under reductive conditions.[5] These reactions typically employ a stoichiometric metallic reductant, such as manganese or zinc, to drive the catalytic cycle.

A significant advantage of Ni-catalyzed systems is their ability to functionalize both activated alkenes (e.g., styrenes, acrylates) and more challenging unactivated aliphatic alkenes.[5] Furthermore, these systems can exhibit excellent regioselectivity, often favoring the anti-Markovnikov product to yield valuable linear carboxylic acids.[6]

Mechanistic Insight: The reaction is believed to proceed via a low-valent nickel complex, which reacts with the alkene and CO2. A key step involves a nickel-hydride species, generated via a hydrogen atom transfer (HAT) pathway, which adds across the double bond.[5] The resulting alkyl-nickel species then undergoes carboxylation with CO2. The reductant is required to turn over the nickel catalyst. The selectivity is often governed by the formation of the most stable alkyl-nickel intermediate.

G cluster_pd Palladium-Catalyzed Hydrocarboxylation (Formic Acid) cluster_ni Nickel-Catalyzed Hydrocarboxylation (CO2) P0 Pd(0) Complex P1 Alkene Substrate P2 Formic Acid (HCOOH) P3 [HPd(L)n]+ Intermediate P4 Alkyl-Pd Intermediate P5 Acyl-Pd Complex P6 Carboxylic Acid Product N0 Ni(0) Complex N1 Alkene Substrate N2 CO2 N3 Reductant (e.g., Mn, Zn) N4 [H-Ni(L)n] Species N5 Alkyl-Ni Intermediate N6 Ni-carboxylate Complex N7 Carboxylic Acid Product

Caption: Comparative workflows for Palladium- and Nickel-catalyzed hydrocarboxylation.

Section 2: Photochemical and Enzymatic Approaches: The Frontiers of Mild Synthesis

Harnessing the energy of light or the exquisite selectivity of enzymes provides powerful, green alternatives for alkene carboxylation, operating under exceptionally mild conditions.

Visible-Light Photoredox Catalysis

Visible-light photocatalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under ambient conditions.[7] For alkene carboxylation, this strategy often involves the single-electron reduction of CO2 or a precursor like a formate salt to the CO2•⁻ radical anion.[8][9] This highly reactive species can then add to an alkene, initiating a sequence that leads to the final carboxylic acid product.

These methods are notable for their broad functional group tolerance, a consequence of the mild reaction conditions (often room temperature and atmospheric pressure).[7] They can be applied to both activated and unactivated alkenes, and recent advances have even demonstrated difunctionalization reactions where two different groups are added across the double bond along with the carboxyl moiety.[10][11]

Causality in Experimental Design: The process begins with the excitation of a photocatalyst (e.g., an iridium or organic dye complex) by visible light. The excited photocatalyst can then reduce a substrate (like CO2 or formate) to generate the CO2•⁻ radical anion.[12] This radical adds to the alkene C=C bond in an anti-Markovnikov fashion to form a stabilized carbon-centered radical. This intermediate is then reduced and protonated to yield the final product, regenerating the photocatalyst in the process.[7][9]

Experimental Protocol: Photocatalytic Hydrocarboxylation of an Unactivated Alkene with Formate [9]

  • Inside a nitrogen-filled glovebox, a vial is charged with the alkene (0.2 mmol), a photocatalyst (e.g., 4CzIPN, 1-5 mol%), a thiol catalyst (e.g., thiophenol, 10 mol%), and a formate salt (e.g., sodium formate, 2.0 equiv).

  • Anhydrous solvent (e.g., DMSO, 1.0 mL) is added.

  • The vial is sealed, removed from the glovebox, and placed before a blue LED light source (450 nm).

  • The reaction is stirred at room temperature for 24-48 hours.

  • Upon completion, the reaction is acidified with 1 M HCl and extracted with an organic solvent.

  • The organic layer is dried, concentrated, and purified via column chromatography to yield the linear carboxylic acid.

Enzymatic Carboxylation

Biocatalysis offers an unparalleled level of selectivity (chemo-, regio-, and stereoselectivity) under environmentally benign aqueous conditions. For alkene functionalization, two main classes of enzymes are of particular interest: Carboxylic Acid Reductases (CARs) operating in reverse and Ferulic Acid Decarboxylases (FDCs).

Carboxylic Acid Reductases (CARs): These enzymes typically catalyze the ATP- and NADPH-dependent reduction of carboxylic acids to aldehydes.[13][14] However, their reverse reaction, the carboxylation of an activated alkene, is a promising synthetic route. While not a direct carboxylation of a simple alkene, CARs can be used in engineered metabolic pathways where an alkene precursor is converted to a nucleophile that the enzyme can then carboxylate.[15][16] The primary advantage is the potential for high enantioselectivity.

Ferulic Acid Decarboxylases (FDCs): These enzymes catalyze the reversible decarboxylation of α,β-unsaturated carboxylic acids like ferulic acid.[17] The reverse reaction, the carboxylation of terminal styrenes and other activated alkenes, has been demonstrated.[18] This represents a direct and highly selective method for converting vinylarenes into valuable cinnamic acid derivatives under mild, aqueous conditions. The reaction, however, is often thermodynamically challenging, requiring high concentrations of bicarbonate or pressurized CO2 to drive the equilibrium towards the carboxylated product.[18]

G cluster_photo Visible-Light Photocatalytic Carboxylation cluster_enzyme Enzymatic Carboxylation (FDC) PC Photocatalyst (PC) Light Visible Light (hν) PC_star Excited PC* Reductant Formate or CO2 CO2_radical CO2•⁻ Radical Anion Alkene Alkene Radical_Intermediate Carbon Radical Intermediate Product Carboxylic Acid Enzyme FDC Enzyme Substrate Activated Alkene (e.g., Styrene) Bicarbonate HCO3⁻ / CO2 Complex Enzyme-Substrate Complex Product_enz α,β-Unsaturated Carboxylic Acid

Caption: Conceptual workflows for Photocatalytic and Enzymatic carboxylation methods.

Section 3: Comparative Performance Analysis

The choice of synthetic method depends critically on the specific substrate, desired regioselectivity, functional group tolerance, and scalability requirements. The following table summarizes the key performance characteristics of the discussed alternative methods.

FeaturePd-Catalyzed (Formate)Ni-Catalyzed (CO2)Photocatalytic (Formate/CO2)Enzymatic (FDC/CAR)
C1 Source Formic Acid (CO surrogate)CO2 (direct)CO2 or Formate SaltsCO2 / Bicarbonate
Typical Catalyst Pd(OAc)2 / Phosphine LigandsNiBr2·diglyme / LigandIr/Ru complexes, Organic DyesFerulic Acid Decarboxylase
Regioselectivity Tunable (Linear/Branched)[2]Typically Linear (anti-Markovnikov)[5]Typically Linear (anti-Markovnikov)[9]Highly specific (e.g., at Cβ of styrene)[17]
Substrate Scope Broad; good for styrenes, aliphatic olefins[2]Broad; effective for unactivated alkenes[5]Very Broad; excellent functional group tolerance[7][9]Narrow; typically activated alkenes (e.g., styrenes)[18]
Reaction Conditions 80-120 °C, inert atmosphereRoom Temp to 40 °C, Reductant (Mn/Zn)Room Temp, Visible LightAmbient Temp, Aqueous Buffer (pH 5-8)
Key Advantages Well-established, tunable selectivity, no high-pressure COUses CO2 directly, mild temperaturesExtremely mild, superior functional group toleranceUnmatched selectivity (enantio-), green solvent (water)
Key Limitations Requires heating, potential catalyst costRequires stoichiometric metal reductantCan require long reaction times, catalyst loadingLimited substrate scope, equilibrium may be unfavorable

Conclusion

The synthesis of carboxy-functionalized alkenes has moved significantly beyond the confines of classical carbonylation chemistry. Palladium- and nickel-catalyzed methods offer robust and increasingly sustainable pathways by replacing high-pressure CO with surrogates like formic acid or by directly harnessing CO2. These methods provide crucial control over regioselectivity, which is a key consideration in complex molecule synthesis.

On the frontier, visible-light photocatalysis provides an exceptionally mild and versatile platform, demonstrating remarkable tolerance for sensitive functional groups and enabling novel transformations. While still maturing, enzymatic carboxylation stands out for its potential to deliver products with perfect selectivity in an environmentally ideal aqueous medium, although its substrate scope is currently the most significant limitation.

For the modern researcher, the choice of method is no longer a simple default but a strategic decision based on a nuanced understanding of these diverse and powerful alternatives. By weighing the factors of substrate compatibility, desired selectivity, operational simplicity, and sustainability goals, scientists can now select the optimal tool from a rich and expanding synthetic arsenal to construct the carboxy-functionalized molecules of the future.

References

  • Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. Vertex AI Search Result.4

  • Selective oxidation of alkenes to carbonyls under mild conditions. RSC Publishing.19

  • Carboxylation of Alkenes with CO2 via Photocatalytic Cleavage of C=C Double Bonds. ResearchGate.8

  • Alkene Carboxy-Alkylation via CO2•–. Journal of the American Chemical Society.10

  • Radical Hydrocarboxylation of Unactivated Alkenes via Photocatalytic Formate Activation. NIH Public Access.9

  • Visible-light photocatalytic carboxylation of alkenes with CO2. ResearchGate.11

  • Proximal and Remote Hydrocarboxylation of Alkenes with Carbon Dioxide Enabled by Nickel‐Catalyzed Hydrogen Atom Transfer. ResearchGate.20

  • Arylcarboxylation of unactivated alkenes with CO2 via visible-light photoredox catalysis. Nature Communications.7

  • Palladium‐Catalyzed Hydroformylation of Alkenes and Alkynes. ResearchGate.1

  • Hydrocarboxylation of Alkenes with Formate Salts via Photocatalysis. ResearchGate.12

  • Carboxylic compound synthesis by hydrocarboxylation. Organic Chemistry Portal.2

  • Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast. ResearchGate.15

  • Carboxylic acid reductase enzymes (CARs). PubMed.13

  • Palladium-catalyzed regiodivergent hydrochlorocarbonylation of alkenes for formation of acid chlorides. PMC - NIH.3

  • Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities. PubMed Central.14

  • The road to industrialization of fine chemical carboxylation reactions. ResearchGate.6

  • Terminal Alkenes from Acrylic Acid Derivatives via Non‐Oxidative Enzymatic Decarboxylation by Ferulic Acid Decarboxylases. PMC - NIH.17

  • Proximal and Remote Hydrocarboxylation of Alkenes with Carbon Dioxide Enabled by Nickel‐Catalyzed Hydrogen Atom Transfer. ResearchGate.5

  • Engineering carboxylic acid reductase for selective synthesis of medium-chain fatty alcohols in yeast. PNAS.16

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A Senior Application Scientist's Guide to the Wittig Reaction: A Comparative Analysis of Reagent Performance

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis of carbon-carbon double bonds is a foundational technique. The Wittig reaction, discovered by Georg Wittig in 1954, remains a cornerstone of olefination chemistry.[1] However, the success of this reaction—specifically its reaction time, yield, and stereochemical outcome—is profoundly dependent on the choice of the Wittig reagent.

This guide provides an in-depth comparison of different classes of Wittig reagents. We will move beyond simple protocols to explore the causality behind experimental choices, offering field-proven insights to help you select the optimal reagent and conditions for your synthetic targets.

The Heart of the Matter: Understanding Ylide Stability

The reactivity and selectivity of a Wittig reagent are dictated by the stability of the phosphorus ylide. Ylides are neutral molecules containing a negatively charged carbon (carbanion) adjacent to a positively charged phosphorus atom.[2] They are broadly classified into three categories based on the substituents attached to the carbanionic center.

  • Unstabilized Ylides: Feature alkyl or other electron-donating groups (e.g., -CH₃, -CH₂CH₃). The negative charge is localized on the carbon, making these ylides highly reactive and basic.[3]

  • Semi-stabilized Ylides: Contain an aryl group (e.g., -C₆H₅) that offers moderate resonance stabilization of the carbanion.

  • Stabilized Ylides: Possess powerful electron-withdrawing groups (EWGs) like esters (-CO₂R), ketones (-COR), or nitriles (-CN). These groups delocalize the negative charge through resonance, rendering the ylide significantly more stable and less reactive.[3][4]

This fundamental difference in stability directly impacts every aspect of the reaction, from the choice of base for ylide generation to the final geometry of the alkene product.

The Wittig Reaction Mechanism: A Tale of Two Pathways

Underpinning the discussion of reactivity and selectivity is the reaction mechanism. For lithium-salt-free conditions, the Wittig reaction is understood to proceed via a concerted [2+2] cycloaddition between the ylide and the carbonyl compound.[5][6] This forms an oxaphosphetane intermediate, which then decomposes to the alkene and the byproduct, triphenylphosphine oxide (TPPO). The stereochemical outcome is determined by the kinetics of this cycloaddition.[7][8]

G Ylide R'HC=PPh₃ (Wittig Reagent) TS [2+2] Cycloaddition Transition State Ylide->TS Carbonyl R''₂C=O (Aldehyde/Ketone) Carbonyl->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Fast & Irreversible Alkene R'HC=CR''₂ (Alkene) Oxaphosphetane->Alkene Syn-elimination TPPO O=PPh₃ (Triphenylphosphine Oxide) Oxaphosphetane->TPPO Syn-elimination G Ylide_Type Wittig Reagent (Ylide Stability) Unstabilized Unstabilized (e.g., R=Alkyl) Ylide_Type->Unstabilized Stabilized Stabilized (e.g., R=CO₂Et) Ylide_Type->Stabilized Reactivity High Reactivity Fast Reaction Unstabilized->Reactivity leads to Stability Low Reactivity Slow Reaction Stabilized->Stability leads to Selectivity_Z High Z-Selectivity (Kinetic Control) Reactivity->Selectivity_Z results in Selectivity_E High E-Selectivity (Thermodynamic Control) Stability->Selectivity_E results in

Caption: Relationship between ylide stability, reactivity, and stereoselectivity.

Summary of Performance
FeatureUnstabilized Ylides (R=Alkyl)Semi-stabilized Ylides (R=Aryl)Stabilized Ylides (R=EWG)
Reactivity Very HighModerateLow
Typical Reaction Time Minutes to a few hoursHoursHours to days; may require heat
Substrate Scope Aldehydes & KetonesAldehydes & KetonesPrimarily Aldehydes
Yields Good to high (can be low with hindered ketones)Good to highGood to high (poor with ketones)
Stereoselectivity High Z -selectivity [1][2]Poor (Mixture of E/Z) [5][9]High E -selectivity [2][4]
Handling Unstable, generated in situ [3]Moderate stabilityOften air-stable, isolable solids [3]

Practical Considerations and Alternatives

The Byproduct Problem

A significant practical limitation of the Wittig reaction is the formation of triphenylphosphine oxide (TPPO). TPPO is a non-polar, often crystalline solid that can be very difficult to separate from the desired alkene product, frequently necessitating column chromatography. [10]

The Horner-Wadsworth-Emmons (HWE) Reaction

For many applications, particularly when an E-alkene is the desired product, the Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative. [5]This modification uses a phosphonate-stabilized carbanion instead of a phosphonium ylide.

Key Advantages of the HWE Reaction:

  • Easy Purification: The byproduct is a water-soluble dialkylphosphate salt, which is easily removed by a simple aqueous extraction. [10][11]* Enhanced Reactivity: Phosphonate carbanions are generally more nucleophilic and can react successfully with sterically hindered ketones that are unreactive in Wittig reactions. [10][11]* High E-Selectivity: The HWE reaction reliably produces the E-alkene, often with higher selectivity than stabilized Wittig reagents. [11]

Experimental Protocols

The following are representative, self-validating protocols. Causality: The choice of base and reaction conditions is dictated entirely by the pKa of the phosphonium salt, which is a direct consequence of ylide stability.

Protocol 1: Synthesis of a Z-Alkene using an Unstabilized Ylide

(Reaction: (Z)-Stilbene from Benzaldehyde and Benzyltriphenylphosphonium Chloride)

  • Ylide Generation (In Situ):

    • Under an inert atmosphere (N₂ or Ar), add benzyltriphenylphosphonium chloride (1.05 eq) to dry tetrahydrofuran (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.0 eq). [12]The appearance of a deep red/orange color indicates ylide formation.

    • Stir the mixture at this temperature for 1-2 hours. Rationale: Strong bases are required to deprotonate the weakly acidic phosphonium salt. The reaction is performed at low temperature due to the thermal instability of the ylide. [12]2. Wittig Reaction:

    • Cool the ylide solution to -78 °C (dry ice/acetone bath).

    • Add a solution of benzaldehyde (1.0 eq) in dry THF dropwise.

    • Allow the reaction to stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor progress by TLC.

  • Workup and Purification:

    • Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to separate the alkene from triphenylphosphine oxide.

Protocol 2: Synthesis of an E-Alkene using a Stabilized Ylide

(Reaction: Ethyl Cinnamate from Benzaldehyde and (Carbethoxymethylene)triphenylphosphorane)

  • Reaction Setup:

    • In a round-bottom flask, dissolve benzaldehyde (1.0 eq) in a suitable solvent like dichloromethane (DCM) or THF.

    • Add the stabilized ylide, (carbethoxymethylene)triphenylphosphorane (1.05 eq), portion-wise at room temperature. [10]Rationale: The ylide is an air-stable solid and is much less reactive, allowing for the reaction to be set up at room temperature without the need for an inert atmosphere or pre-generation.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature for 2-4 hours, or heat to 50 °C if the reaction is sluggish. [13][10]Monitor completion by TLC.

  • Workup and Purification:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified by direct crystallization/trituration with a non-polar solvent like hexanes to precipitate the TPPO, or by column chromatography for higher purity.

Conclusion

The Wittig reaction is a powerful and versatile tool for alkene synthesis. A thorough understanding of the relationship between ylide stability, reactivity, and stereoselectivity is crucial for its successful application.

  • For Z-alkenes , unstabilized ylides under kinetic, salt-free conditions are the method of choice.

  • For E-alkenes , stabilized ylides are effective, especially with aldehydes. However, for broader substrate scope, easier purification, and often higher selectivity, the Horner-Wadsworth-Emmons reaction is frequently the superior strategy. [10] By carefully selecting the appropriate reagent and conditions based on the principles outlined in this guide, researchers can harness the full synthetic potential of this classic named reaction.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of reaction products is the bedrock of reliable data and successful outcomes. The analytical method used for this quantification is not merely a procedural step but a critical component of the scientific process that demands rigorous validation. This guide provides an in-depth comparison of the essential validation parameters, supported by experimental data and protocols, to ensure your analytical methods are robust, reliable, and fit for purpose. Our focus is on the causality behind experimental choices, moving beyond a simple checklist to a deeper understanding of the principles of method validation.

This guide is structured to provide a comprehensive understanding of the analytical method validation process, grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

The Philosophy of Validation: Why We Test the Test

Before delving into the specific parameters, it's crucial to understand the core principle of method validation: to demonstrate that the analytical procedure is suitable for its intended purpose.[5][7] This is not a one-time event but a lifecycle approach that begins during method development and continues throughout the method's use.[5] A well-validated method provides confidence in the reported results, ensuring that observed variations are due to the sample and not the analytical procedure itself.

The validation process can be visualized as a logical progression, starting from the method's ability to distinguish the analyte to its reliability under various conditions.

Validation_Workflow Specificity Specificity & Selectivity (Can the method see the analyte?) Linearity Linearity & Range (Does the response correlate with concentration?) Specificity->Linearity Establishes identity Accuracy Accuracy (Is the result correct?) Linearity->Accuracy Defines working range Precision Precision (Is the result repeatable?) Accuracy->Precision Confirms trueness Robustness Robustness & Ruggedness (Is the method reliable in different hands/labs?) Precision->Robustness Assesses variability

Caption: Overall workflow for analytical method validation.

Core Validation Parameters: A Comparative Deep Dive

The following sections will dissect each core validation parameter, providing the scientific rationale, experimental protocols, and acceptance criteria.

Specificity and Selectivity: The Foundation of Unambiguous Measurement

Expertise & Experience: At its core, an analytical method must be able to unequivocally assess the analyte in the presence of other components that may be present, such as impurities, degradation products, and matrix components.[8][9][10] This is the definition of specificity .[9][10] While often used interchangeably, selectivity is a more nuanced term, referring to the method's ability to differentiate and quantify multiple analytes in a mixture.[9][10][11] For the purpose of quantifying a single reaction product, we are primarily concerned with specificity, ensuring that our measurement is not confounded by other species.

Trustworthiness: A self-validating system for specificity involves challenging the method with the most likely interferents. The absence of a signal from these interferents in the region of the analyte of interest provides direct evidence of specificity.

Authoritative Grounding: The ICH Q2(R1) guideline is a key authoritative source for the definition and assessment of specificity.[3][9][10]

Experimental Protocol for Specificity Assessment:

  • Preparation of Samples:

    • Analyte Standard: A solution containing a known concentration of the pure reaction product.

    • Blank (Matrix): A sample containing all components of the reaction mixture except the analyte.

    • Placebo: For drug product analysis, a mixture of all excipients without the active pharmaceutical ingredient (API).

    • Impurity/Degradant Standards: Solutions of known impurities or degradation products, if available.

    • Spiked Sample: The blank or placebo spiked with a known concentration of the analyte and potential interferents.

  • Analysis: Analyze all prepared samples using the developed analytical method (e.g., HPLC, GC).

  • Evaluation:

    • Compare the chromatograms (or other analytical signals) of the blank/placebo and the analyte standard. The blank should show no peak at the retention time of the analyte.

    • In the spiked sample, the analyte peak should be well-resolved from any peaks due to impurities or other components.

    • Peak purity analysis (e.g., using a photodiode array detector in HPLC) can provide additional evidence of specificity by assessing the spectral homogeneity of the analyte peak.

Forced Degradation Studies: A Crucial Tool for Specificity in Stability-Indicating Methods

To develop a "stability-indicating" method, one that can quantify the decrease in the active ingredient due to degradation, forced degradation studies are indispensable.[12][13][14] These studies intentionally stress the drug substance to generate potential degradation products.[12][15]

Experimental Protocol for Forced Degradation:

  • Stress Conditions: Subject the analyte to a variety of stress conditions to induce degradation. Common conditions include:[14]

    • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: e.g., 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: e.g., 80°C for 48 hours.

    • Photolytic Degradation: Exposure to UV and visible light (e.g., ICH Q1B options).[16]

  • Analysis: Analyze the stressed samples using the analytical method.

  • Evaluation:

    • The method is considered stability-indicating if the degradation products are well-resolved from the parent analyte.

    • A mass balance calculation should be performed to account for the decrease in the parent drug and the increase in degradation products. An ideal mass balance is close to 100%.

Table 1: Comparison of Specificity and Selectivity

CharacteristicSpecificitySelectivity
Definition The ability to assess the analyte unequivocally in the presence of other components.[8][9][10]The ability to differentiate and quantify multiple analytes in a mixture.[9][10][11]
Focus Single analyte of interest.Multiple analytes.
ICH Terminology Official term in ICH Q2(R1).[9][10]Not explicitly defined in ICH Q2(R1) but used in other guidelines.[9][10]
Ideal Outcome No interference at the analyte's signal position.Baseline resolution of all analytes of interest.
Linearity and Range: Defining the Method's Operating Boundaries

Expertise & Experience: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specified range.[17][18] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19] Establishing a linear relationship is a practical necessity as it simplifies the quantification process.

Trustworthiness: A self-validating system for linearity involves analyzing a series of standards of known concentrations and statistically evaluating the relationship between concentration and response. A high correlation coefficient is a primary indicator of a reliable linear relationship.

Authoritative Grounding: ICH Q2(R1) provides clear recommendations for establishing linearity and range.[18]

Experimental Protocol for Linearity and Range:

  • Preparation of Standards: Prepare a series of at least five calibration standards by diluting a stock solution of the analyte to cover the expected concentration range of the samples.[18][20]

    • For an assay of a drug substance, the range is typically 80% to 120% of the test concentration.[21]

    • For the determination of an impurity, the range should cover from the reporting level to 120% of the specification limit.[17][21]

  • Analysis: Analyze each standard in triplicate.

  • Evaluation:

    • Plot the mean response versus the concentration of the analyte.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r), and the coefficient of determination (r²).

    • Visually inspect the plot for linearity.

    • Examine the residuals to ensure they are randomly distributed around zero.

Table 2: Typical Acceptance Criteria for Linearity

ParameterAcceptance CriterionRationale
Correlation Coefficient (r) ≥ 0.99Indicates a strong linear relationship between concentration and response.
Coefficient of Determination (r²) ≥ 0.98Represents the proportion of the variance in the dependent variable that is predictable from the independent variable.
Y-intercept Should be close to zero.A significant y-intercept may indicate a systematic error.
Residuals Randomly scattered around the x-axis.A pattern in the residuals may suggest a non-linear relationship.
Accuracy: Hitting the Bullseye

Expertise & Experience: Accuracy is the closeness of the test results obtained by the method to the true value.[8][19] It is a measure of the method's trueness and is a critical indicator of its reliability.

Trustworthiness: A self-validating system for accuracy involves analyzing samples with known concentrations of the analyte and comparing the measured value to the true value. This is often done by spiking a blank matrix with a known amount of analyte.

Authoritative Grounding: The assessment of accuracy is a key component of method validation as described in ICH Q2(R1).[18]

Experimental Protocol for Accuracy:

  • Preparation of Samples:

    • Prepare at least three concentration levels (low, medium, and high) covering the specified range.

    • For each level, prepare at least three replicate samples by spiking a blank matrix with a known amount of the analyte.

  • Analysis: Analyze the prepared samples.

  • Evaluation:

    • Calculate the percent recovery for each sample using the formula: (Measured Concentration / True Concentration) x 100%.

    • Calculate the mean percent recovery and the standard deviation for each concentration level.

Table 3: Typical Acceptance Criteria for Accuracy

Analyte TypeConcentration RangeTypical Acceptance Criteria for Recovery
Assay of Drug Substance 80% - 120% of target98.0% - 102.0%
Impurities Limit of Quantitation (LOQ) to 120% of specification80.0% - 120.0%
Precision: Consistency is Key

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[8] It is a measure of the random error of a method and is typically expressed as the standard deviation or relative standard deviation (RSD).

Trustworthiness: A self-validating system for precision involves repeated measurements of the same sample to demonstrate the consistency of the results. This is assessed at different levels: repeatability, intermediate precision, and reproducibility.

Authoritative Grounding: ICH Q2(R1) specifies the different levels of precision that should be evaluated.[22]

Levels of Precision:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time by the same analyst using the same equipment.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory, but on different days, with different analysts, or with different equipment.

  • Reproducibility (Inter-laboratory precision): The precision of the method between different laboratories. This is typically assessed during method transfer.

Experimental Protocol for Precision:

  • Repeatability:

    • Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations with three replicates each) or a minimum of six determinations at 100% of the test concentration.[22]

    • Calculate the mean, standard deviation, and RSD.

  • Intermediate Precision:

    • Repeat the repeatability experiment on a different day, with a different analyst, or on a different instrument.

    • Compare the results between the different conditions.

Table 4: Typical Acceptance Criteria for Precision (RSD)

Analyte TypeTypical Acceptance Criteria for RSD
Assay of Drug Substance ≤ 2%
Impurities ≤ 10%
Robustness and Ruggedness: Real-World Reliability

Expertise & Experience: Robustness is the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters.[8][23][24] It provides an indication of the method's reliability during normal usage.[24] Ruggedness , on the other hand, assesses the reproducibility of test results under a variety of normal test conditions, such as different laboratories, analysts, and instruments.[23][25][26]

Trustworthiness: A self-validating system for robustness involves intentionally varying method parameters and observing the effect on the results. If the results remain within the acceptance criteria, the method is considered robust for those parameters.

Authoritative Grounding: The concepts of robustness and ruggedness are important considerations in method validation to ensure the method is transferable and reliable in a real-world setting.[23][25][26]

Robustness_vs_Ruggedness cluster_0 Robustness (Intra-laboratory) cluster_1 Ruggedness (Inter-laboratory) p1 pH of mobile phase p2 Column temperature p3 Flow rate c1 Different Analysts c2 Different Instruments c3 Different Laboratories Method Analytical Method Method->p1 Small, deliberate variations Method->p2 Small, deliberate variations Method->p3 Small, deliberate variations Method->c1 External variations Method->c2 External variations Method->c3 External variations

Caption: Distinction between Robustness and Ruggedness.

Experimental Protocol for Robustness:

  • Identify Critical Parameters: Identify the method parameters that are most likely to affect the results (e.g., mobile phase composition, pH, column temperature, flow rate).

  • Vary Parameters: Systematically vary each parameter within a realistic range (e.g., ±10% of the nominal value).

  • Analyze and Evaluate: Analyze a standard sample under each varied condition and compare the results to those obtained under the normal conditions. The system suitability parameters should also be evaluated.

Comparison of Analytical Techniques for Reaction Product Quantification

The choice of analytical technique is a critical first step that influences the entire validation process. The table below provides a high-level comparison of common techniques used for quantifying reaction products.

Table 5: Comparison of Common Analytical Techniques

TechniquePrincipleAdvantagesDisadvantagesTypical Applications
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.High resolution, sensitivity, and versatility for a wide range of compounds.Can be complex to develop methods; requires solvent consumption.Quantification of APIs, impurities, and degradation products.
Gas Chromatography (GC) Separation of volatile compounds based on their partitioning between a stationary phase and a carrier gas.High efficiency and sensitivity for volatile and semi-volatile compounds.Not suitable for non-volatile or thermally labile compounds.Analysis of residual solvents, volatile impurities.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.[27]High specificity and sensitivity; provides structural information.Can be expensive; matrix effects can be a challenge.Confirmation of identity, quantification of trace-level impurities.
Titration Measurement of the volume of a reagent of known concentration that is required to react completely with the analyte.[28]Simple, inexpensive, and highly accurate for major components.Not suitable for trace analysis; less specific than chromatographic methods.Assay of pure drug substances.
UV-Vis Spectroscopy Measures the absorption of light by the analyte at a specific wavelength.Simple, rapid, and inexpensive.Prone to interference from other absorbing species; less specific.In-process monitoring, dissolution testing.

Conclusion: A Commitment to Quality

The validation of analytical methods for quantifying reaction products is a scientifically rigorous and legally mandated process in drug development. By understanding the "why" behind each validation parameter and employing robust experimental designs, researchers can ensure the integrity and reliability of their data. This guide provides a framework for a comprehensive and logical approach to method validation, empowering scientists to generate high-quality data that can withstand scientific and regulatory scrutiny.

References

  • Robustness and Ruggedness Testing in Analytical Chemistry - Lab Manager. (2025, October 22). Lab Manager.
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  • Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods.
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case studies demonstrating the successful application of (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Applications of (3-Carboxypropyl)triphenylphosphonium bromide

Introduction: A Multifaceted Reagent in Modern Chemistry and Pharmacology

This compound (CTPPB) is a phosphonium salt that has emerged as a highly versatile and valuable tool for researchers across organic synthesis and drug development.[1] Its unique structure, featuring a lipophilic triphenylphosphonium (TPP⁺) cation tethered to a four-carbon chain terminating in a carboxylic acid, provides a powerful combination of functionalities. This dual nature allows it to serve two primary, highly effective roles: as a precursor to a Wittig reagent for carbon-carbon bond formation and as a robust mitochondrial targeting moiety.[1][2]

The TPP⁺ cation is the key to its biological applications. Due to its positive charge and lipophilicity, it can readily cross cell membranes and is driven by the significant negative membrane potential of the inner mitochondrial membrane (~ -150 to -180 mV) to accumulate selectively within the mitochondrial matrix.[3][4] This targeting can result in concentrations inside the mitochondria that are several hundred-fold higher than in the cytoplasm, providing an exceptional strategy for delivering therapeutic agents directly to this vital organelle.[3][5]

This guide will explore the successful application of CTPPB through detailed case studies, comparing its performance with alternatives and providing the experimental data and protocols necessary for reproduction and further innovation.

Case Study 1: Enhancing Chemotherapy through Mitochondrial Targeting

Scientific Rationale: Exploiting the Warburg Effect for Targeted Drug Delivery

Cancer cells exhibit altered metabolism, characterized by a significantly more negative mitochondrial membrane potential compared to normal cells.[4] This hyperpolarization can be exploited to selectively deliver cytotoxic agents. By conjugating a chemotherapeutic drug to the TPP⁺ moiety of CTPPB, the resulting compound is preferentially shuttled into the mitochondria of cancer cells, increasing its local concentration and enhancing its therapeutic efficacy while potentially reducing systemic toxicity.[4][6]

A compelling demonstration of this principle is the development of mitochondria-targeted nanoparticles for the delivery of doxorubicin (DOX) to treat hepatocellular carcinoma.[6] In this study, chitosan was grafted with the TPP⁺ moiety (from CTPPB) to form a nanoshell around a core of sodium alginate complexed with DOX.[6]

Diagram: Mitochondrial Accumulation of TPP⁺ Conjugates

The following diagram illustrates the fundamental principle behind the mitochondrial targeting of TPP⁺-conjugated molecules. The large negative potential across the inner mitochondrial membrane acts as an electrophoretic driver for the positively charged TPP⁺ cation.

Mitochondrial_Targeting cluster_Cell Cell cluster_Mitochondrion Mitochondrion Cytoplasm Cytoplasm Matrix Matrix (-180 mV) TPP_Drug_Extracellular TPP⁺-Drug Conjugate TPP_Drug_Cytoplasm TPP⁺-Drug TPP_Drug_Extracellular->TPP_Drug_Cytoplasm Cell Membrane (-60 mV) TPP_Drug_Matrix TPP⁺-Drug TPP_Drug_Cytoplasm->TPP_Drug_Matrix Inner Mitochondrial Membrane

Caption: TPP⁺ conjugates cross the cell membrane and are driven into the mitochondrial matrix by the negative membrane potential.

Comparative Performance Data

The success of this targeting strategy was quantified by comparing the cytotoxicity of the mitochondria-targeted nanoparticles (DOX-SAL/TPP⁺-g-CS NPs) against non-targeted nanoparticles. The half-maximal inhibitory concentration (IC₅₀) was significantly lower for the targeted formulation, indicating superior cancer cell-killing efficacy.

FormulationIC₅₀ in HepG2 Cells (µM)Fold Improvement
Non-targeted DOX NPs (F2')12.94 ± 0.681x
Mito-targeted DOX NPs (F2) 3.86 ± 0.20 ~3.4x
Data sourced from Morsy, S. et al., RSC Advances, 2022.[6]

Experimental Protocol: Synthesis of TPP⁺-grafted-Chitosan

This protocol outlines the covalent attachment of CTPPB to chitosan, a critical step in creating the mitochondria-targeting nanoshell. The carboxylic acid group of CTPPB is activated to form an amide bond with the amine groups on the chitosan backbone.

  • Activation of CTPPB: Dissolve this compound (1 equivalent) in a suitable solvent like N,N-Dimethylformamide (DMF).

  • Add N-hydroxysuccinimide (NHS, 1.2 equivalents) and ethylcarbodiimide hydrochloride (EDC·HCl, 1.2 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-6 hours to activate the carboxylic acid group of CTPPB, forming an NHS ester.

  • Preparation of Chitosan Solution: Dissolve chitosan (previously characterized for its degree of deacetylation) in a 1% acetic acid solution to ensure protonation of the amine groups and solubility.

  • Conjugation Reaction: Add the activated CTPPB solution dropwise to the chitosan solution under constant stirring.

  • Allow the reaction to proceed for 24 hours at room temperature. The nucleophilic amine groups of chitosan will attack the activated NHS ester, forming a stable amide linkage.

  • Purification: Dialyze the resulting solution against deionized water for 48 hours to remove unreacted reagents (EDC, NHS, CTPPB) and byproducts.

  • Lyophilization: Freeze-dry the purified solution to obtain the final TPP⁺-grafted-chitosan (TPP⁺-g-CS) product as a solid powder.

Case Study 2: Synthesizing Mitochondria-Targeted Vitamin E for Enhanced Antioxidant Protection

Scientific Rationale: Delivering Antioxidants to the Source of Oxidative Stress

Mitochondria are the primary site of reactive oxygen species (ROS) production within most cells. Therefore, delivering antioxidants directly to the mitochondria is a far more efficient strategy for preventing oxidative damage than systemic administration.[7] CTPPB is an essential reagent for synthesizing "MitoE," a class of compounds where the antioxidant chroman moiety of vitamin E is attached to the TPP⁺ cation via an alkyl linker.[7][8]

The synthesis leverages CTPPB in a Wittig reaction to form the crucial carbon-carbon bond that creates the linker between the targeting and therapeutic moieties. This approach allows for the creation of a series of MitoE derivatives with varying linker lengths, enabling systematic studies of how hydrophobicity affects antioxidant activity in vivo.[7][8][9]

Diagram: General Wittig Reaction Mechanism

The core of the MitoE synthesis is the Wittig reaction, a reliable method for forming alkenes. The reaction proceeds through a betaine intermediate and a four-membered oxaphosphetane ring, which then collapses to yield the alkene and triphenylphosphine oxide.

Wittig_Mechanism Ylide Phosphonium Ylide Ph₃P⁺-C⁻HR Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Carbonyl Aldehyde/Ketone R'₂C=O Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring Closure Alkene Alkene R'₂C=CHR Oxaphosphetane->Alkene Elimination TPPO Triphenylphosphine Oxide Ph₃P=O Oxaphosphetane->TPPO

References

Safety Operating Guide

(3-Carboxypropyl)triphenylphosphonium bromide proper disposal procedures

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Proper Disposal of (3-Carboxypropyl)triphenylphosphonium bromide

As a Senior Application Scientist, the responsible management of laboratory reagents from acquisition to disposal is a cornerstone of our commitment to safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound (CAS No. 17857-14-6), a common reagent in organic synthesis, particularly for Wittig-type reactions[1]. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring a safe laboratory environment for all personnel.

Hazard Assessment and Waste Characterization

Before any disposal action is taken, a thorough understanding of the compound's hazards is essential. This initial assessment dictates the necessary precautions and the ultimate disposal pathway.

This compound is a white to off-white crystalline solid[1]. While extensive toxicity data is limited, Safety Data Sheets (SDS) consistently classify it as a hazardous substance with the following primary risks:

  • Skin Irritation (H315): Causes skin irritation upon contact[2].

  • Serious Eye Irritation (H319): Causes serious eye irritation[2].

  • Respiratory Irritation (H335): May cause respiratory tract irritation if inhaled as dust[2].

Given these classifications, the compound must be handled as a hazardous chemical. Under the U.S. Environmental Protection Agency (EPA) regulations established by the Resource Conservation and Recovery Act (RCRA), chemical waste is broadly categorized to ensure safe management[3][4][5]. While this specific compound is not explicitly on the P or U lists of acute or toxic hazardous wastes, it must be disposed of as hazardous laboratory waste due to its irritant properties[6]. Always consult your institution's Environmental Health & Safety (EHS) office, as state and local regulations may have more stringent requirements[7].

Chemical and Safety Identifiers
Chemical Name This compound[8]
CAS Number 17857-14-6[8]
Molecular Formula C22H22BrO2P[8][9]
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system)[2]
Primary Routes of Exposure Inhalation, Skin Contact, Eye Contact[10]
Incompatible Materials Strong oxidizing agents[2]

Pre-Disposal: Personal Protective Equipment (PPE) and Segregation

The principle of "As Low As Reasonably Achievable" (ALARA) for exposure dictates that proper PPE must be donned before handling the chemical for disposal. The causality is clear: preventing direct contact eliminates the primary risk of irritation.

Mandatory PPE:

  • Eye Protection: Tight-sealing safety goggles or a face shield to prevent contact with dust particles[2].

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, to prevent skin contact[10].

  • Body Protection: A lab coat or chemical-resistant apron to protect against spills[2][10].

  • Respiratory Protection: For handling large quantities or in poorly ventilated areas, a NIOSH-approved N95 dust mask or respirator is required to prevent inhalation[2].

Waste Segregation: The integrity of the hazardous waste stream is paramount. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Cross-contamination can lead to dangerous reactions or complicate the final disposal process. This waste should be collected as a segregated solid chemical waste[6].

Step-by-Step Disposal and Spill Management Protocol

This protocol provides a self-validating system for routine disposal and accidental spills, ensuring that every step is deliberate and safe.

A. Disposal of Unused or Contaminated Solid Material

  • Work Area Preparation: Conduct all disposal activities within a chemical fume hood or a well-ventilated area to minimize inhalation risk[2][10].

  • Container Selection: Choose a robust, leak-proof container that is compatible with the chemical. A high-density polyethylene (HDPE) screw-cap container is recommended. The container must be clean and dry.

  • Waste Transfer: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid any actions that could generate dust.

  • Container Sealing: Securely close the container with its screw-on cap. Ensure the exterior of the container is clean and free from contamination. If any powder is on the outside, wipe it down with a damp cloth, and dispose of the cloth as hazardous waste.

  • Labeling: This step is critical for regulatory compliance and safety. The label must be filled out completely and legibly, including:

    • The words "Hazardous Waste"[11].

    • Full Chemical Name: "this compound".

    • CAS Number: "17857-14-6".

    • Associated Hazards: "Irritant".

    • Accumulation Start Date (the date the first particle of waste entered the container)[11].

    • Generator's Name and Location (Lab, Building, Room Number).

  • Storage and Pickup: Store the sealed and labeled container in a designated satellite accumulation area (SAA) within your laboratory[12]. This area should be away from incompatible materials. Contact your institution's EHS department to schedule a waste pickup.

B. Management of Accidental Spills

  • Evacuate and Alert: Immediately alert personnel in the vicinity of the spill. If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Don PPE: Before addressing the spill, don the full PPE as described in Section 2.

  • Containment: For a dry powder spill, gently cover it with an absorbent material like sand or vermiculite to prevent it from becoming airborne.

  • Collection: Carefully sweep or vacuum up the material and place it into a designated hazardous waste container[2][10]. Do not use a standard vacuum cleaner; a HEPA-filtered vacuum designed for chemical dust is required.

  • Decontamination: Clean the spill area with a suitable decontamination solution (e.g., soap and water), and collect all cleaning materials (wipes, absorbent pads) as hazardous waste in the same container.

  • Seal and Label: Seal and label the container as described in the protocol above.

  • Report: Report the spill to your laboratory supervisor and EHS office, as per your institution's policy.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_prep Phase 1: Preparation cluster_collection Phase 2: Collection & Containment cluster_final Phase 3: Finalization & Disposal start Waste Generation ((3-Carboxypropyl)triphenyl- phosphonium bromide) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe container Select Compatible Waste Container ppe->container collect Carefully Transfer Waste (Avoid Dust Generation) container->collect spill Clean Up Spill (If Applicable) collect->spill seal Securely Seal Container collect->seal spill->seal label_node Label Container Correctly (Name, CAS, Hazards, Date) seal->label_node store Store in Satellite Accumulation Area label_node->store ehs Arrange EHS Pickup for Final Disposal store->ehs

Caption: Workflow for the safe collection and disposal of this compound.

By internalizing and consistently applying these procedures, you contribute to a culture of safety and responsibility, building trust in our laboratory operations and protecting our colleagues and the environment.

References

  • Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. Cole-Parmer.
  • EPA Hazardous Waste Management.
  • (3-Carboxypropyl)(triphenyl)phosphanium bromide | C22H22BrO2P.
  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. A-C-T Environmental & Infrastructure.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • This compound 98 17857-14-6. Sigma-Aldrich.
  • SAFETY DATA SHEET - this compound. Sigma-Aldrich.
  • This compound 17857-14-6 wiki. ChemicalBook.
  • Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency.
  • This compound. LookChem.
  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency.
  • SAFETY DATA SHEET - 3-Carboxypropyl triphenylphosphonium bromide. Fisher Scientific.
  • This compound 98 17857-14-6. Sigma-Aldrich.
  • This compound. ChemicalNet.
  • Procedures for Disposal of Hazardous Waste.
  • Hazardous Waste Disposal Procedures. University of Alabama in Huntsville.
  • CHEMICAL WASTE ACCUMULATION AND DISPOSAL AT NIST-GAITHERSBURG. National Institute of Standards and Technology.

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Mastering Safety: A Researcher's Guide to Handling (3-Carboxypropyl)triphenylphosphonium bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is not merely a matter of procedure, but a cornerstone of scientific integrity and personal safety. (3-Carboxypropyl)triphenylphosphonium bromide, a versatile Wittig reagent in organic synthesis, demands a protocol-driven approach to its management in the laboratory. This guide provides an in-depth, experience-based perspective on the essential personal protective equipment (PPE), handling procedures, and disposal plans necessary for its safe utilization.

Understanding the Hazard: Why Specific PPE is Non-Negotiable

This compound is classified as a skin, eye, and respiratory irritant[1][2][3][4]. While specific toxicity data is limited, the general class of phosphonium salts warrants a cautious approach[5]. The primary routes of exposure are inhalation of the powder, skin contact, and eye contact[1][4]. Therefore, our PPE strategy is designed to create a comprehensive barrier against these risks.

The hygroscopic nature of this compound, meaning it readily absorbs moisture from the air, is another critical consideration[5]. This property can affect its reactivity and increase the likelihood of it adhering to surfaces, including skin and laboratory equipment.

A foundational principle of laboratory safety is that engineering controls, such as fume hoods, are the first line of defense[1][6]. All handling of this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure[4][6].

The Core Ensemble: Your Personal Protective Equipment

The following table summarizes the recommended PPE for handling this compound. The rationale behind each selection is crucial for understanding and ensuring compliance.

Protection Type Required PPE Rationale and Best Practices
Eye and Face Protection Chemical safety goggles and a face shieldStandard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against dust particles[4][7]. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Skin Protection Nitrile gloves and a lab coatNitrile gloves offer good resistance to a wide range of chemicals. Always double-check glove compatibility with the specific solvents being used in your procedure. A buttoned lab coat protects the skin and personal clothing from contamination[1][4][7].
Respiratory Protection NIOSH-approved N95 respiratorAn N95 respirator is recommended when handling the powder outside of a fume hood, or if the ventilation is inadequate[1][3]. This protects against the inhalation of fine particles. Ensure proper fit testing and training for respirator use.

A Logic-Driven Approach to PPE Selection

The decision-making process for selecting the appropriate level of PPE is not arbitrary. It is a risk-based assessment that considers the nature of the task and the potential for exposure. The following workflow illustrates this critical thinking process.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection start Start: Handling This compound task What is the task? start->task weighing Weighing Powder task->weighing Weighing dissolving Dissolving in Solvent task->dissolving Dissolving reaction Running Reaction task->reaction Reaction Setup ppe_weighing Goggles Face Shield Nitrile Gloves Lab Coat N95 Respirator (if not in hood) weighing->ppe_weighing ppe_dissolving Goggles Nitrile Gloves Lab Coat dissolving->ppe_dissolving ppe_reaction Goggles Nitrile Gloves Lab Coat reaction->ppe_reaction

Caption: PPE selection workflow for handling this compound.

Operational Protocols: From Receipt to Disposal

A meticulous, step-by-step approach is paramount for ensuring safety and experimental reproducibility.

Receiving and Storage
  • Inspect upon Receipt: Visually inspect the container for any damage or leaks.

  • Labeling: Ensure the container is clearly labeled with the chemical name, hazard warnings, and date received[8][9].

  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[1][4][7]. The container should be tightly closed to prevent moisture absorption[1].

Handling and Use
  • Work Area Preparation: Designate a specific area for handling, preferably within a fume hood. Ensure an eyewash station and safety shower are readily accessible[1][4].

  • Donning PPE: Put on all required PPE before handling the chemical.

  • Weighing: To prevent dispersal of the powder due to static electricity, use an anti-static weigh boat or an ionizing bar[6].

  • Transfer: Use a spatula or other appropriate tool for solid transfers. Avoid creating dust clouds.

  • Cleaning: Clean any spills immediately. For small spills, carefully sweep up the material and place it in a designated waste container[1]. Avoid using water for cleanup of the powder as it is hygroscopic.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

  • Waste Containers: Use clearly labeled, sealed containers for waste collection.

  • Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal[8]. Do not dispose of this chemical down the drain.

Emergency Procedures: A Plan for the Unexpected

In the event of an exposure, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][4].

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[1][4].

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[1].

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention[1].

By adhering to these comprehensive safety protocols, researchers can confidently and safely utilize this compound in their work, fostering a culture of safety and scientific excellence within the laboratory.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Carboxypropyl triphenylphosphonium bromide, 97%. Retrieved from [Link]

  • Computational Methods Applied to Organic Phosphonium Salts Toxicity. (n.d.). Rev. Chim. (Bucharest). Retrieved from [Link]

  • National Institutes of Health. (n.d.). High Cytotoxic Activity of Phosphonium Salts and Their Complementary Selectivity towards HeLa and K562 Cancer Cells. Molecules. Retrieved from [Link]

  • Mol-Instincts. (n.d.). This compound 17857-14-6 wiki. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Sterically Hindered Quaternary Phosphonium Salts (QPSs): Antimicrobial Activity and Hemolytic and cytotoxic Properties. Molecules. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis, structural and toxicological investigations of quarternary phosphonium salts containing the P-bonded bioisosteric CH2F moiety. New Journal of Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2017). Phosphonium Salt Displays Cytotoxic Effects Against Human Cancer Cell Lines. Anticancer Agents Med Chem. Retrieved from [Link]

  • ReAgent. (2023, August 22). 10 Tips for Safely Storing and Handling Laboratory Reagents, Stains & Indicator Solutions. Retrieved from [Link]

  • Quimivita. (n.d.). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • Lab Manager. (n.d.). Best Practices for Storing Lab Reagents and Chemicals in Medical Diagnostic Labs. Retrieved from [Link]

Sources

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